molecular formula C10H8BrNO B1286597 7-Bromo-1-methylquinolin-2(1H)-one CAS No. 1187933-12-5

7-Bromo-1-methylquinolin-2(1H)-one

Cat. No.: B1286597
CAS No.: 1187933-12-5
M. Wt: 238.08 g/mol
InChI Key: NUHIBWXANVPRAN-UHFFFAOYSA-N
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Description

7-Bromo-1-methylquinolin-2(1H)-one (CAS 1187933-12-5) is a brominated derivative of the privileged quinolin-2(1H)-one scaffold, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents . The compound features a bromine atom at the 7-position and a methyl group on the nitrogen atom, with molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is typically supplied as a solid and should be stored sealed in a dry, room-temperature environment . Quinoline derivatives constitute an important class of bioactive molecules with demonstrated potential in anticancer drug discovery . The quinoline core serves as a construction motif for growth inhibitors that act through cell cycle arrest, apoptosis induction, angiogenesis inhibition, and disruption of cell migration . This specific brominated analog serves as a versatile synthetic intermediate that can undergo further functionalization via cross-coupling reactions to create diverse libraries of compounds for biological evaluation, particularly in structure-activity relationship studies aimed at optimizing anticancer properties . Additionally, brominated quinoline derivatives represent an efficient strategy for developing new antibacterial agents, with research exploring their potential to affect Quorum sensing processes in bacterial communities and address antibiotic resistance . This product is intended for research purposes only in laboratory settings and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

7-bromo-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHIBWXANVPRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295919
Record name 7-Bromo-1-methyl-2(1H)-quinolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-12-5
Record name 7-Bromo-1-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 7-Bromo-1-methylquinolin-2(1H)-one: A Guide from 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 7-Bromo-1-methylquinolin-2(1H)-one, a valuable heterocyclic scaffold for pharmaceutical research and development. The synthesis is strategically designed as a two-part process commencing with 4-bromoaniline. The initial phase employs a modified Knorr quinoline synthesis to construct the core 7-bromoquinolin-2(1H)-one ring system. The second phase achieves the target molecule through a direct N-methylation. This document elucidates the causal reasoning behind strategic choices in reagents and reaction conditions, offers detailed, replicable experimental protocols, and presents troubleshooting insights to ensure a robust and efficient synthetic workflow.

Introduction: The Quinolin-2(1H)-one Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the renowned antimalarial drug quinine.[1] Specifically, the quinolin-2(1H)-one motif is a key pharmacophore found in a range of biologically active compounds. The strategic introduction of a bromine atom at the 7-position provides a crucial handle for further molecular elaboration through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The final N-methylation step modifies the scaffold's electronic and solubility properties, often influencing its pharmacokinetic profile. This guide presents a reliable pathway to access the this compound intermediate, an essential building block for novel drug discovery programs.

Retrosynthetic Strategy and Pathway Selection

A logical retrosynthetic analysis of the target molecule dictates a two-step approach. The final N-methyl group can be installed via direct alkylation of the quinolinone nitrogen. This precursor, 7-bromoquinolin-2(1H)-one, is a classic 2-hydroxyquinoline tautomer, which points toward the Knorr quinoline synthesis as an ideal method for its construction.[2] The Knorr synthesis involves the acid-catalyzed cyclization of a β-ketoanilide.[3] This intermediate is readily prepared from the condensation of an aniline with a β-ketoester. To achieve the desired 7-bromo substitution pattern, the starting material must be 4-bromoaniline.

G Target This compound Intermediate1 7-Bromoquinolin-2(1H)-one Target->Intermediate1 N-Methylation Intermediate2 3-((4-Bromophenyl)amino)but-2-enoate Intermediate1->Intermediate2 Knorr Cyclization Start1 4-Bromoaniline Intermediate2->Start1 Start2 Ethyl Acetoacetate Intermediate2->Start2 Condensation

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the 7-Bromoquinolin-2(1H)-one Core via Knorr Synthesis

The Knorr quinoline synthesis provides a direct and efficient route to 2-hydroxyquinolines (the tautomeric form of quinolin-2(1H)-ones) from β-ketoanilides.[2] The reaction proceeds under strong acidic conditions, typically using concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent to drive the final cyclization and aromatization steps.[4]

Mechanistic Rationale

The mechanism involves two key stages: the initial formation of the anilide followed by intramolecular electrophilic aromatic substitution.

  • Condensation: 4-Bromoaniline reacts with the keto group of ethyl acetoacetate to form an enamine intermediate.

  • Cyclization: In the presence of a strong acid like H₂SO₄, the enol form of the anilide is protonated, activating it for an intramolecular electrophilic attack on the electron-rich aromatic ring of the bromoaniline moiety.

  • Dehydration & Tautomerization: The resulting cyclic intermediate undergoes dehydration to form the quinoline ring, which then tautomerizes to the more stable quinolin-2(1H)-one form.

G Knorr Quinoline Synthesis Mechanism cluster_0 Stage 1: Anilide Formation cluster_1 Stage 2: Acid-Catalyzed Cyclization 4-Bromoaniline 4-Bromoaniline Intermediate_Anilide Intermediate_Anilide 4-Bromoaniline->Intermediate_Anilide + Ethyl Acetoacetate - H2O Protonated_Intermediate Protonated_Intermediate Intermediate_Anilide->Protonated_Intermediate + H+ Cyclized_Intermediate Cyclized_Intermediate Protonated_Intermediate->Cyclized_Intermediate Electrophilic Aromatic Substitution Dehydrated_Intermediate Dehydrated_Intermediate Cyclized_Intermediate->Dehydrated_Intermediate - H2O Final_Product 7-Bromoquinolin-2(1H)-one Dehydrated_Intermediate->Final_Product Tautomerization

Sources

An In-depth Technical Guide to 7-Bromo-1-methylquinolin-2(1H)-one: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Bromo-1-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. While specific research on this molecule is emerging, this document synthesizes information from structurally related compounds to offer insights into its synthesis, physicochemical properties, and potential therapeutic applications.

Core Compound Identification

This compound is a derivative of the quinolinone scaffold, a privileged structure in drug discovery known for a wide range of biological activities.[1] The presence of a bromine atom at the 7-position and a methyl group on the ring nitrogen provides handles for further chemical modification and can significantly influence its biological profile.

PropertyValueSource(s)
CAS Number 1187933-12-5[2][3][4]
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [2][5][6]
IUPAC Name This compound

Proposed Synthesis Pathway and Experimental Protocol

A direct, peer-reviewed synthesis protocol for this compound is not extensively documented in publicly available literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous quinolinone structures, particularly through the cyclization of a substituted acrylamide precursor.[7]

The proposed synthesis involves a two-step process: first, the acylation of a substituted aniline, followed by an intramolecular cyclization to form the quinolinone ring.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization & Methylation 3_Bromoaniline 3-Bromoaniline Intermediate N-(3-bromophenyl)acrylamide 3_Bromoaniline->Intermediate Pyridine, DCM, 0°C to RT Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Intermediate Cyclization_Intermediate 7-Bromoquinolin-2(1H)-one Intermediate->Cyclization_Intermediate Lewis Acid (e.g., AlCl₃), Heat Final_Product This compound Cyclization_Intermediate->Final_Product Methylating agent (e.g., CH₃I), Base

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of N-(3-bromophenyl)acrylamide

  • In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (1.2 equivalents) to the solution to act as a base.

  • Slowly add a solution of acryloyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl.

  • Separate the organic layer and wash sequentially with a saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-(3-bromophenyl)acrylamide.

Step 2: Synthesis of this compound

  • To a solution of N-(3-bromophenyl)acrylamide (1.0 equivalent) in a suitable high-boiling solvent (e.g., chlorobenzene), add a Lewis acid such as aluminum trichloride (AlCl₃) (2.5-3.0 equivalents) portion-wise.

  • Heat the reaction mixture to 125-130°C for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture and carefully pour it into ice water to quench the reaction.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to obtain 7-bromoquinolin-2(1H)-one.

  • To a solution of 7-bromoquinolin-2(1H)-one in a suitable solvent like DMF, add a base (e.g., K₂CO₃) and a methylating agent such as methyl iodide (CH₃I).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Potential Applications in Drug Development

The quinolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom can enhance biological activity, potentially through halogen bonding interactions with target proteins.[1]

Anticancer Potential

Numerous quinoline and quinolinone derivatives have demonstrated promising anticancer activity.[8] Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.[1] Brominated quinolines, in particular, have shown significant inhibitory effects against various cancer cell lines.[8] It is plausible that this compound could serve as a valuable scaffold for the development of novel cytotoxic agents.

Antimicrobial Activity

The quinolone core is famously associated with antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[9] While the classic quinolone antibacterials have specific structural requirements, the broader quinolinone class also exhibits antimicrobial potential.[10] The lipophilicity and electronic properties conferred by the bromo and methyl groups of this compound make it a candidate for investigation against various bacterial and fungal pathogens.

Biological_Screening_Workflow Compound This compound In_Vitro In Vitro Screening Compound->In_Vitro Anticancer Anticancer Assays (e.g., MTT on cancer cell lines) In_Vitro->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC against bacteria/fungi) In_Vitro->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism If active Antimicrobial->Mechanism If active Enzyme_Inhibition Enzyme Inhibition Assays Mechanism->Enzyme_Inhibition Signaling_Pathway Signaling Pathway Analysis Mechanism->Signaling_Pathway In_Vivo In Vivo Evaluation (Animal Models) Mechanism->In_Vivo

Caption: A generalized workflow for the biological evaluation of this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring, with their chemical shifts and coupling constants being indicative of the substitution pattern. A singlet corresponding to the N-methyl group would likely appear in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule, including the characteristic carbonyl carbon of the quinolinone ring.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Conclusion

This compound represents a promising, yet underexplored, molecule within the medicinally significant quinolinone family. Its synthesis is achievable through established chemical methodologies, and its structure suggests a strong potential for biological activity, particularly in the realms of oncology and infectious diseases. This guide provides a foundational framework for researchers to initiate further investigation into the synthesis, characterization, and therapeutic applications of this intriguing compound.

References

  • WO2017115287A1 - Process for the preparation of quinoline-2(1h)
  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters | ACS Omega. (URL: [Link])

  • SUPPORTING MATERIALS. (URL: [Link])

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (URL: [Link])

  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[8]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC - NIH. (URL: [Link])

  • The IR spectrum of 7. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | MD Topology | NMR. (URL: [Link])

  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds) - ResearchGate. (URL: [Link])

  • This compound - AbacipharmTech-Global Chemical supplier. (URL: [Link])

  • 7-Bromo-1-methyl-2(1H)-quinolinone | C10H8BrNO | CID 19379703 - PubChem. (URL: [Link])

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI. (URL: [Link])

  • 7-bromo-1-oxido-2H-quinoline | C9H7BrNO- | CID 164151000 - PubChem. (URL: [Link])

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchGate. (URL: [Link])

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (URL: [Link])

  • 1,4,8-Trimethylfuro[2,3-H]quinolin-2(1H)-one, a New Furocoumarin Bioisoster. (URL: [Link])

  • 7-Bromo-1-methylquinolin-4(1H)-one | C10H8BrNO | CID 78322735 - PubChem. (URL: [Link])

Sources

An In-depth Technical Guide to the Solubility and Stability of 7-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-1-methylquinolin-2(1H)-one is a substituted quinolinone derivative. The quinolinone scaffold is of significant interest in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a bromine atom at the 7-position and a methyl group at the 1-position can significantly influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are critical to understand for any potential therapeutic application, as they directly impact bioavailability, formulation development, and shelf-life.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous solubility and chemical stability of this compound. The methodologies described herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a robust and scientifically sound approach.

Physicochemical Properties of this compound

While experimental data for this specific molecule is not widely available, we can infer some properties from its structure and from data on similar compounds. A critical first step in any characterization is to confirm the identity and purity of the starting material.

PropertyValue (Computed/Inferred)Source
Molecular Formula C₁₀H₈BrNOInferred from structure
Molecular Weight 238.08 g/mol PubChem CID: 78322735 (for isomer)[1]
CAS Number 1187933-12-5AbacipharmTech[2]
Appearance Likely a solid powderGeneral observation for similar compounds[3]

Part 1: Solubility Determination

Aqueous solubility is a fundamental property that dictates the dissolution rate and subsequent absorption of a drug candidate. For quinolinone derivatives, which are often hydrophobic, determining solubility under various conditions is paramount.

Rationale for Solubility Screening

A systematic solubility screening study is the most effective approach to identify optimal solubilization conditions.[4] This involves testing the compound's solubility in a range of solvents and buffered solutions. The goal is to not only determine the maximum concentration achievable but also to understand the influence of pH and excipients on solubility.

Experimental Workflow for Solubility Determination

The following workflow outlines a logical progression for determining the solubility of this compound.

G cluster_prep Preparation cluster_screening Screening cluster_enhancement Enhancement cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO thermo_sol Thermodynamic Solubility (Shake-Flask) prep_stock->thermo_sol kinetic_sol Kinetic Solubility (High-Throughput) prep_stock->kinetic_sol prep_buffers Prepare Aqueous Buffers (pH 4-9) prep_buffers->thermo_sol prep_buffers->kinetic_sol hplc_analysis HPLC-UV Analysis of Supernatant thermo_sol->hplc_analysis kinetic_sol->hplc_analysis cosolvents Co-solvent Titration (e.g., Ethanol, PEG 400) cosolvents->hplc_analysis excipients Excipient Screening (e.g., Cyclodextrins, Surfactants) excipients->hplc_analysis hplc_analysis->cosolvents If solubility is low hplc_analysis->excipients If co-solvents are not suitable data_summary Summarize Data hplc_analysis->data_summary

Caption: Workflow for Solubility Determination.

Detailed Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5]

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.8, 7.4, and 9.0) to assess the impact of pH on solubility.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated HPLC-UV method.

Strategies for Solubility Enhancement

If the intrinsic aqueous solubility is low, several strategies can be employed to improve it for biological assays or formulation development.

  • Co-solvents: The use of water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400 can significantly increase the solubility of hydrophobic compounds.[5]

  • Excipients:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[4]

    • Cyclodextrins: These cyclic oligosaccharides, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with guest molecules, thereby enhancing their aqueous solubility.[4][6]

Part 2: Stability Assessment

Understanding the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Stability testing involves subjecting the compound to a variety of stress conditions.[7]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish degradation pathways.[8] These studies are a core component of demonstrating the specificity of stability-indicating analytical methods.[8]

Logical Flow for Stability Assessment

The following diagram illustrates the logical progression of a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid_hyd Acid Hydrolysis (e.g., 0.1 M HCl) hplc_dad HPLC-DAD for Peak Purity & Quantification acid_hyd->hplc_dad base_hyd Base Hydrolysis (e.g., 0.1 M NaOH) base_hyd->hplc_dad oxidation Oxidation (e.g., 3% H₂O₂) oxidation->hplc_dad thermal Thermal Degradation (Solid & Solution) thermal->hplc_dad photolytic Photolytic Degradation (ICH Q1B) photolytic->hplc_dad lc_ms LC-MS for Degradant Identification hplc_dad->lc_ms For unknown peaks method_val Validate Stability-Indicating Method hplc_dad->method_val pathway Elucidate Degradation Pathways lc_ms->pathway pathway->method_val

Sources

Unlocking the Potential of 7-Bromo-1-methylquinolin-2(1H)-one: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold as a "Privileged" Structure in Drug Discovery

The quinolin-2(1H)-one, or carbostyril, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged heterocyclic structure."[1] This designation stems from its recurring presence in both natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[1] The versatility of the quinolinone ring system allows for chemical modifications at various positions, giving rise to a diverse array of pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[1][2] This guide focuses on a specific, yet underexplored, derivative: 7-Bromo-1-methylquinolin-2(1H)-one . We will delve into its chemical attributes and, by examining structurally related compounds, extrapolate its potential research applications for scientists and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is critical for designing experiments and interpreting results. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C10H8BrNO[3][4]
Molecular Weight 238.08 g/mol [3][4]
IUPAC Name 7-bromo-1-methylquinolin-2-one[4]
CAS Number 1187933-12-5[3][4]

Proposed Research Applications and Methodologies

While direct, extensive research on this compound is nascent, the known bioactivities of bromo-substituted quinolinones provide a strong rationale for investigating several key therapeutic areas. The bromine atom at the 7-position is expected to significantly influence the molecule's electronic properties and binding interactions with biological targets.

Anticancer Drug Discovery

The quinolinone scaffold is a well-established pharmacophore in oncology.[1][5] The presence of a bromine atom can enhance cytotoxic effects.[6] Bromo-substituted quinolines have demonstrated potent antiproliferative activity against various cancer cell lines, including human cervical (HeLa), colon (HT29), and rat brain tumor (C6) cells.[7][8][9]

a. Proposed Mechanism of Action: Topoisomerase Inhibition

Several bromo-substituted quinoline derivatives have been shown to inhibit human topoisomerase I, a critical enzyme for DNA replication and repair.[7][8] This provides a compelling hypothesis for one of the potential anticancer mechanisms of this compound.

b. Experimental Workflow: Anticancer Activity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Purity Analysis B Cell Line Panel Selection (e.g., NCI-60) A->B C MTT/SRB Assay (Determine IC50 values) B->C D Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Topoisomerase I/II Inhibition Assay C->F G Western Blot Analysis (Apoptotic & Cell Cycle Markers) F->G I Xenograft Mouse Model G->I H Kinase Inhibition Profiling J Toxicity & Pharmacokinetic Studies I->J

Caption: Workflow for Anticancer Drug Discovery.

c. Detailed Protocol: Topoisomerase I Inhibition Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA, human topoisomerase I enzyme, and varying concentrations of this compound in an appropriate assay buffer. Include a positive control (e.g., camptothecin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until adequate separation of supercoiled and relaxed DNA is achieved.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition of topoisomerase I will be indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the negative control.

Antimicrobial Agent Development

Quinolinone derivatives are renowned for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] The addition of various substituents to the quinoline core can modulate the antimicrobial spectrum and potency.

a. Proposed Target: Bacterial Topoisomerases

Given the structural similarity to known quinolone antibiotics, it is plausible that this compound could exhibit antibacterial activity by targeting these essential bacterial enzymes.

b. Experimental Workflow: Antimicrobial Susceptibility Testing

G A Compound Preparation & Sterilization B Selection of Bacterial/Fungal Strains (Gram-positive, Gram-negative, Fungi) A->B C Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) B->C D Agar Disc Diffusion Assay (Zone of Inhibition Measurement) B->D E Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination C->E F Time-Kill Kinetic Assays C->F

Caption: Workflow for Antimicrobial Activity Assessment.

c. Detailed Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[1]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[1]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[1]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

CNS-Active Compound Exploration

Quinolin-2-one derivatives have been investigated for their potential in treating CNS disorders, including neurodegenerative diseases.[1] Some derivatives are known to possess dopamine D2 receptor partial agonistic activity and serotonin 5-HT2A receptor antagonistic activity, making them relevant for conditions like schizophrenia.[10]

a. Proposed Target: Cyclin-Dependent Kinase 5 (CDK5)

Deregulation of CDK5 is implicated in several neurodegenerative disorders such as Alzheimer's disease.[11] The quinolin-2(1H)-one scaffold has been successfully utilized to design potent CDK5 inhibitors.[11]

b. Experimental Workflow: Neuropharmacological Profiling

G A Blood-Brain Barrier Permeability Assay (e.g., PAMPA) B Receptor Binding Assays (Dopamine, Serotonin Receptors) A->B C Enzyme Inhibition Assays (e.g., CDK5 Kinase Assay) A->C D In Vitro Neuroprotection Assays (e.g., against glutamate toxicity) C->D E Behavioral Models in Rodents (e.g., for anxiety, depression, psychosis) D->E

Sources

The Quinolinone Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinolinone Core

The quinolinone structural motif, a bicyclic aromatic scaffold composed of a benzene ring fused to a pyridinone ring, represents a cornerstone in medicinal chemistry. Its inherent planarity, hydrogen bonding capabilities, and tunable electronic properties have established it as a "privileged scaffold," a molecular framework that can interact with a diverse array of biological targets. This versatility has led to the development of a multitude of quinolinone derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. This in-depth technical guide provides a comprehensive overview of the significant biological activities of quinolinone derivatives, delving into their underlying mechanisms of action, and presenting detailed, field-proven experimental protocols for their evaluation. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

Anticancer Activity: Targeting the Engines of Malignancy

Quinolinone derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide range of human cancers.[1] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and signaling pathways that are critical for tumor growth, proliferation, and survival.[2]

Mechanism of Action: Inhibition of Tyrosine Kinases and Induction of Apoptosis

A primary mechanism through which many quinolinone derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs).[3] RTKs are crucial components of signaling pathways that regulate cell growth, differentiation, and survival.[4] In many cancers, these kinases are constitutively activated, leading to uncontrolled cell proliferation. Quinolinone derivatives can act as competitive inhibitors at the ATP-binding site of these kinases, effectively blocking the downstream signaling cascades.[5][6] This inhibition can halt the cell cycle and induce apoptosis, or programmed cell death.[2][7]

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P P RTK->P Autophosphorylation Growth_Factor Growth Factor Growth_Factor->RTK Binds Quinolinone Quinolinone Derivative Quinolinone->RTK Blocks ATP binding site Apoptosis Apoptosis Quinolinone->Apoptosis Induces ATP ATP ATP->RTK Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) P->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8] It is a robust and reliable method for screening the cytotoxic potential of novel quinolinone derivatives against various cancer cell lines.[9][10]

Step-by-Step Methodology: [8][9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the quinolinone derivative relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of viability against the compound concentration.

Quinolinone DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 4cBreast (HS 578T)2.38[11]
Compound 4cLeukemia (K-562)7.72[11]
Compound 4cNon-small cell lung (HOP-92)2.37[11]
Compound CM9Lung (EBC-1)8.6[7]
Nitro-substituted semicarbazide 4cGlioblastoma (U87)12.6 µg/mL[12]
Nitro-substituted semicarbazide 4dGlioblastoma (U87)13.7 µg/mL[12]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel antibacterial and antifungal agents.[13] Quinolinone derivatives have demonstrated significant potential in this area, with some exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15]

Mechanism of Action: Inhibition of DNA Gyrase

A key target for the antibacterial activity of many quinolone and quinolinone derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination.[16][17] By binding to the DNA-gyrase complex, these compounds stabilize the cleavage complex, leading to the fragmentation of the bacterial chromosome and ultimately cell death.[16][18] This mechanism of action is distinct from that of many existing classes of antibiotics, making quinolinone derivatives promising candidates for overcoming resistance.[19]

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Cleavage_Complex Stabilized DNA-Gyrase Cleavage Complex DNA_Gyrase->Cleavage_Complex Forms transiently Replication DNA Replication Supercoiled_DNA->Replication Quinolinone Quinolinone Derivative Quinolinone->DNA_Gyrase Inhibits Quinolinone->Cleavage_Complex Stabilizes Cell_Death Bacterial Cell Death Cleavage_Complex->Cell_Death Leads to

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standardized and widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[20][21][22]

Step-by-Step Methodology: [20][21][23]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the quinolinone derivative in the broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinolinone derivative in which there is no visible growth of the microorganism.

  • Quantitative Analysis (Optional): The optical density of the wells can be measured using a microplate reader to provide a quantitative assessment of microbial growth inhibition.

Quinolinone DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 6cStaphylococcus aureus (MRSA)0.75[24]
Compound 6cVancomycin-resistant Enterococcus (VRE)0.75[24]
Compound 7Escherichia coli ATCC259222[15]
Compound 9Staphylococcus aureus0.12[15]
Compound 11Staphylococcus aureus0.12[15]
Compound 43aVarious bacterial strains0.62 mg/mL[14]
Compounds 93a-cS. aureus & E. coli2[14]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Quinolinone derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory enzymes and signaling pathways.[25]

Mechanism of Action: Inhibition of COX Enzymes and the NF-κB Pathway

The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation through their role in prostaglandin synthesis.[26] Several quinolinone derivatives have been shown to selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[27][28][29] Some quinolinone derivatives can inhibit the activation of the NF-κB pathway, leading to a broad suppression of the inflammatory cascade.[25][28]

Anti_Inflammatory_Mechanism Quinolinone Quinolinone Derivative COX2 COX2 Quinolinone->COX2 Inhibits IKK IKK Quinolinone->IKK Inhibits Inflammation Inflammation Prostaglandins Prostaglandins Prostaglandins->Inflammation Gene_Expression Gene_Expression Gene_Expression->Inflammation

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insight into its anti-inflammatory potential and selectivity.[30][31]

Step-by-Step Methodology: [31]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of hematin (co-factor), and a solution of L-epinephrine (co-factor).

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In separate tubes for COX-1 and COX-2, mix the reaction buffer, hematin, and L-epinephrine. Add the enzyme solution and incubate for 2 minutes at room temperature. Then, add the quinolinone derivative (dissolved in DMSO) and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to a final concentration of 5 µM.

  • Reaction Termination: After 2 minutes, terminate the reaction by adding 2.0 M HCl.

  • Prostaglandin Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific and sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the quinolinone derivative to that produced in the control (without the inhibitor). The IC₅₀ value for each enzyme can then be determined.

Conclusion: A Scaffold with a Promising Future

The quinolinone scaffold continues to be a highly fruitful area of research in drug discovery. The diverse and potent biological activities of its derivatives, coupled with their synthetic tractability, position them as promising candidates for the development of new therapeutics to address a wide range of diseases. The insights into their mechanisms of action and the robust experimental protocols outlined in this guide provide a solid foundation for further exploration and optimization of this remarkable chemical class. As our understanding of the molecular basis of disease deepens, the rational design of novel quinolinone derivatives tailored to specific biological targets holds immense promise for the future of medicine.

References

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  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
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  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021). European Journal of Medicinal Chemistry. [Link]

  • DNA Gyrase as a Target for Quinolones. (n.d.). MDPI. [Link]

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  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

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  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. (2020). Archiv der Pharmazie. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). MDPI. [Link]

  • Schematic representation of mechanism of action of tyrosine kinase inhibitors (TKI), where GF. (n.d.). ResearchGate. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. [Link]

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  • IC50 values of compounds 16 and 17 against four different cancer cell lines. (n.d.). ResearchGate. [Link]

  • Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. (n.d.). ACS Publications. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers. [Link]

  • Nonsteroidal anti-inflammatory agents differ in their ability to suppress NF-kappaB activation, inhibition of expression of cyclooxygenase-2 and cyclin D1, and abrogation of tumor cell proliferation. (n.d.). ResearchGate. [Link]

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  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • MIC comparison of quinolones. The potency of each drug presented in the... (n.d.). ResearchGate. [Link]

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An In-depth Spectroscopic Guide to 7-Bromo-1-methylquinolin-2(1H)-one: Analysis and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinolin-2(1H)-one and its derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous molecules with diverse biological and photophysical properties.[1] Their applications in medicinal chemistry and materials science are extensive, ranging from antiplatelet and anti-inflammatory agents to fluorescent probes.[1][2] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug development and other applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation of these compounds.

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Bromo-1-methylquinolin-2(1H)-one. While publicly available experimental spectra for this specific molecule are limited, this guide will offer a detailed, expert-driven interpretation of its expected spectroscopic characteristics. This analysis is based on established principles of spectroscopy and comparison with structurally related quinolinone derivatives. We will delve into the causality behind the expected spectral features, providing a robust framework for researchers, scientists, and drug development professionals working with this and similar compounds.

Molecular Structure and Key Features

The structure of this compound, with the systematic numbering of the quinolinone core, is presented below. This numbering is crucial for the assignment of signals in the NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add a small amount of TMS (internal standard) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq2->acq4 proc1 Apply Fourier Transform proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate ¹H signals and reference to TMS (0 ppm) proc3->proc4 for ¹H proc5 Reference ¹³C spectrum to solvent peak proc3->proc5 for ¹³C

Caption: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Assignment
~1660C=O stretchAmide (Lactam)Strong, sharp absorption characteristic of a conjugated amide carbonyl.
~1600, ~1480C=C stretchAromatic ringMultiple sharp absorptions due to the vibrations of the quinolinone ring system.
~1350C-N stretchAromatic amineCharacteristic stretching vibration of the C-N bond within the lactam ring.
~800-850C-H bendAromatic (out-of-plane)Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern.
~750C-Br stretchAryl bromideStretching vibration of the carbon-bromine bond.

Trustworthiness: The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl stretch of the lactam ring. Its position around 1660 cm⁻¹ is indicative of a six-membered ring amide conjugated with a double bond, which lowers the frequency from a typical saturated lactam (~1680 cm⁻¹).

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₀H₈BrNO), the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted Mass Spectrum Data:

m/zIonRationale for Assignment
237/239[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
209/211[M-CO]⁺Loss of a neutral carbon monoxide molecule from the lactam ring.
130[M-Br-CO]⁺Subsequent loss of a bromine radical from the [M-CO]⁺ fragment.

Authoritative Grounding: The fragmentation of quinolinones often proceeds via the loss of carbon monoxide. The presence of the bromine isotope pattern in the molecular ion and any bromine-containing fragments is a definitive indicator of the presence of a single bromine atom in the molecule.

MS_Fragmentation M [M]⁺˙ m/z 237/239 M_CO [M-CO]⁺˙ m/z 209/211 M->M_CO - CO M_Br_CO [M-CO-Br]⁺ m/z 130 M_CO->M_Br_CO - Br•

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ions.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

Conclusion

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its structural elucidation and characterization. By combining the predictive power of ¹H and ¹³C NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently identify this compound and assess its purity. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, where the precise characterization of such heterocyclic scaffolds is of utmost importance.

References

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • ACS Omega. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Retrieved from [Link]

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discovery and history of substituted quinolin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Quinolin-2-ones

Abstract

The quinolin-2-one, or carbostyril, scaffold represents a privileged heterocyclic structure in the landscape of medicinal chemistry and materials science.[1][2] This bicyclic system, comprising a benzene ring fused to a 2-pyridone ring, is a versatile template found in numerous natural products and serves as the core for a multitude of synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have been rigorously investigated and have demonstrated significant therapeutic potential in diverse areas including oncology, neurology, and infectious diseases.[2][3] This technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted quinolin-2-ones. We delve into the foundational synthetic methodologies, trace their evolution into modern, highly efficient catalytic systems, and examine the critical structure-activity relationships (SAR) that have guided the development of potent therapeutic agents. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a thorough and actionable resource.

Introduction: The Quinolin-2-one Scaffold - A Cornerstone of Drug Discovery

The journey of the quinoline core structure in science began with the isolation of quinine from Cinchona bark in the early 19th century.[1] This discovery sparked immense interest in the bicyclic quinoline framework and its isomers, including the 2(1H)-quinolone and 4(1H)-quinolone systems, which have since become central to pharmaceutical research.[1] While the 4-quinolone core gave rise to the blockbuster class of fluoroquinolone antibiotics, the isomeric quinolin-2-one scaffold has carved out its own distinct and significant niche in drug discovery.[1]

The structural rigidity of the quinolin-2-one core, combined with its capacity for substitution at multiple positions on both the benzene and pyridone rings, allows for the precise modulation of its physicochemical and pharmacological properties.[2] This versatility has enabled the development of compounds that can interact with a wide array of biological targets. To date, this has led to several marketed drugs, including Rebamipide (anti-ulcer), Cilostamide (anti-platelet), and Repirinast (anti-asthmatic), underscoring the scaffold's clinical relevance.[1] Furthermore, the quinolin-2-one motif is embedded in various natural products and functional organic materials, highlighting its broad utility.[1]

Caption: Regioselectivity in the Camps Cyclization reaction. [4]

The Synthetic Evolution: A Methodological Deep Dive

As medicinal chemistry demanded more complex and diverse libraries of substituted quinolin-2-ones, synthetic chemists developed more sophisticated and efficient methodologies. The advent of transition-metal catalysis, in particular, revolutionized the field.

Palladium-Catalyzed Strategies

Palladium catalysis has provided powerful tools for constructing the quinolin-2-one scaffold with high efficiency and functional group tolerance.

  • Heck-Type Coupling and Aminocyclization: In 2006, Cacchi and coworkers reported a synthesis of 4-aryl-2-quinolones via a Heck-type coupling reaction followed by an aminocyclization. [1]This approach allows for the introduction of aryl groups at the 4-position, a common substitution pattern in biologically active derivatives.

  • C-H Activation/Annulation: More recent innovations involve palladium-catalyzed C-H bond activation. This atom-economical strategy allows for the direct coupling of simple anilines with alkynes, followed by intramolecular cyclization to form the quinolinone core. [5]This method was instrumental in developing a more step-economical route to Tipifarnib, a potent farnesyl protein transferase inhibitor. [1]* Carbonylative Annulation: The Larock group pioneered the three-component, palladium-catalyzed synthesis of 2-quinolones from o-iodoanilines, terminal alkynes, and carbon monoxide. [1]This method constructs the core in a single step, although it can produce mixtures of 3- and 4-substituted regioisomers. [1]

Palladium_Workflow cluster_workflow Palladium-Catalyzed C-H Activation/Annulation Workflow start Start: Anilide & Alkyl Acrylate pd_catalyst Pd(II) Catalyst start->pd_catalyst ch_activation C-H Activation (Directed by Amide) pd_catalyst->ch_activation Step 1 heck_reaction Intermolecular Heck Reaction ch_activation->heck_reaction Step 2 cyclization Intramolecular C-H Amidation heck_reaction->cyclization Step 3 product Product: Substituted Quinolin-2-one cyclization->product

Caption: A modern workflow for quinolin-2-one synthesis. [1]

Therapeutic Significance and Structure-Activity Relationships (SAR)

The true value of the quinolin-2-one scaffold lies in its profound and diverse biological activity. SAR studies have been crucial in identifying the key structural features that govern potency and selectivity for various targets. [2]

Anticancer Activity

Quinolin-2-one derivatives have shown significant promise as anticancer agents. [2]Their mechanism of action often involves the inhibition of key signaling pathways, such as the NF-κB pathway, or specific enzymes like receptor tyrosine kinases (EGFR/HER-2). [6]

  • SAR Insights: Studies have shown that the substitution pattern on the quinoline ring significantly impacts antiproliferative efficacy. For example, in a series of EGFR/HER-2 inhibitors, derivatives with an unsubstituted position 6 on the quinoline moiety were more potent than those with electron-donating or electron-withdrawing groups at that position. [6]Furthermore, N-methylation was found to decrease efficacy, highlighting the importance of the N-H bond for activity in that series. [6]

Central Nervous System (CNS) Activity

The ability of many quinolin-2-one derivatives to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders. [2]They have been investigated as antagonists for serotonin receptors, which are implicated in various neurological and psychiatric conditions.

  • SAR Insights: In the development of mixed 5-HT(1B)/5-HT(2A) receptor antagonists, it was found that linking a heteroaryl-piperazine moiety to the 3- or 4-position of the quinolin-2-one core via a two-carbon chain led to potent compounds. [7]Specifically, derivatives incorporating a thieno[3,2-c]pyridine group proved to be highly effective functional antagonists at both receptor subtypes. [7]

    Derivative Class Substitution Pattern Biological Target / Activity Reference
    Anticancer (E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-one Dual EGFR/HER-2 Inhibition; Antiproliferative against MCF-7 [6]
    Anticancer Various substitutions Inhibition of farnesyl protein transferase (e.g., Tipifarnib) [1]
    CNS Active 4-(2-(4-(thieno[3,2-c]pyridin-4-yl)piperazin-1-yl)ethyl) derivative Mixed 5-HT(1B)/5-HT(2A) receptor antagonist [7]
    Anti-ulcer Rebamipide Prostaglandin production increase, mucosal protection [1]
    Anti-inflammatory N/A Inhibition of NF-κB signaling pathway [2]

    | mIDH1 Inhibition | Optimized quinolinone derivatives | Allosteric inhibition of mutant isocitrate dehydrogenase 1 | [8]|

Table 1: Selected examples of substituted quinolin-2-ones and their biological activities.

Experimental Protocols

To ensure this guide is of practical value, we provide representative, self-validating protocols for both a classical and a modern synthesis.

Protocol 1: Classical Synthesis of 4,7-dimethylquinolin-2-one via Pechmann Condensation followed by Rearrangement (Illustrative)

This protocol is based on classical methods for forming the core structure, often starting from coumarins, which can be seen as lactone isosteres of the quinolin-2-one lactam.

  • Step 1: Synthesis of 4,7-dimethylcoumarin.

    • To a cooled (0°C) mixture of m-cresol (0.1 mole) and ethyl acetoacetate (0.1 mole), add concentrated sulfuric acid (46 mL) dropwise, ensuring the temperature does not exceed 8°C.

    • Stir the mixture for 1 hour at room temperature.

    • Heat the reaction mixture at 60-70°C for 6 hours.

    • After cooling, pour the solution into ice-cold water.

    • Filter the solid product, wash with a cold 1:1 mixture of ethanol and water, and dry to yield 4,7-dimethylcoumarin. [9]2. Step 2: Nitration of Coumarin.

    • React the 4,7-dimethylcoumarin with nitric acid in the presence of concentrated sulfuric acid to afford a mixture of 4,7-dimethyl-6-nitrocoumarin and 4,7-dimethyl-8-nitrocoumarin. [9]3. Step 3: Rearrangement to N-amino-quinolin-2-one.

    • Treat the isolated 6-nitrocoumarin isomer with hydrazine hydrate (80%) in pyridine.

    • Reflux the mixture to induce ring-opening and subsequent recyclization to form N-amino-4,7-dimethyl-6-nitroquinolin-2-one. [9] * Purify the product by recrystallization.

Protocol 2: Modern Pd-Catalyzed Synthesis of 4-Aryl-2-quinolones

This protocol is representative of modern C-H activation and annulation strategies.

  • Reaction Setup:

    • To a sealed reaction vessel, add the N-aryl-acrylamide substrate (1.0 equiv), an appropriate aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol %), a suitable ligand (e.g., P(o-tol)₃, 10 mol %), and a base (e.g., K₂CO₃, 2.0 equiv).

    • Add a high-boiling point solvent such as DMF or DMA.

  • Reaction Execution:

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Heat the mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-aryl-2-quinolone.

Future Directions: Bioisosterism and Beyond

A key strategy in modern drug design is bioisosteric replacement, where an atom or group of atoms is exchanged for another to enhance potency, selectivity, or pharmacokinetic properties without losing the essential biological activity. [10]This concept is actively applied to the quinolin-2-one scaffold. For instance, replacing a benzanilide core with a biphenyl moiety in a series of ABCG2 transporter modulators resulted in compounds with significantly greater metabolic stability. [11]This demonstrates that the core amide bond of the benzanilide was not crucial for activity and could be replaced to overcome liabilities. [11]Such strategies, which modify lipophilicity and metabolic stability, will continue to drive the evolution of quinolin-2-one derivatives into next-generation therapeutics. [12]

Conclusion

The substituted quinolin-2-one core has a rich history, evolving from its early discovery in natural products to becoming a mainstay of synthetic medicinal chemistry. The development of synthetic methodologies, from classical cyclizations like the Camps reaction to powerful palladium-catalyzed C-H activation strategies, has provided chemists with the tools to create vast libraries of diverse derivatives. This synthetic versatility, coupled with the scaffold's favorable pharmacological properties, has led to the discovery of potent agents across multiple therapeutic areas. As our understanding of structure-activity relationships deepens and innovative design strategies like bioisosterism are employed, the quinolin-2-one scaffold is poised to remain a highly privileged and fruitful structure for future drug discovery endeavors.

References

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC - NIH. (2020-11-20).
  • McCort, G., et al. (2001). Synthesis and SAR of 3- And 4-substituted quinolin-2-ones: Discovery of Mixed 5-HT(1B)/5-HT(2A) Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. BenchChem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025-01-03).
  • Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. PubMed.
  • Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC.
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC. (2025-09-16).
  • Synthesis of 2-quinolones. Organic Chemistry Portal.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[1][4][7]riazino[2,3-C]quinazolines. (2024-10-07). Preprints.org.

  • Bioisosteric Replacements. (2021-01-30). Cambridge MedChem Consulting.
  • Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019-07-25). PubMed.

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safety and handling precautions for 7-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 7-Bromo-1-methylquinolin-2(1H)-one

Introduction: Navigating the Chemistry of a Promising Scaffold

This compound belongs to the quinolinone family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The quinolinone core is a privileged scaffold found in numerous biologically active molecules. The strategic placement of a bromine atom at the 7-position provides a versatile chemical handle for further synthetic modifications, such as metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[1] These derivatives are being investigated for a range of therapeutic applications, including as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key target in various human cancers.[2]

This guide is designed for the skilled researcher, scientist, and drug development professional. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically grounded understanding of the causality behind essential safety and handling protocols. As with many novel research compounds, comprehensive toxicological data for this compound is not yet available. Therefore, a conservative approach to handling, informed by data from closely related structural analogs, is paramount. This document serves as a framework for establishing safe laboratory practices, ensuring both personnel safety and the integrity of research outcomes.

Hazard Identification and Classification

While specific toxicological data for this compound is limited, hazard information can be inferred from structural analogs like 7-Bromo-1-methylquinolin-4(1H)-one and other brominated quinolines. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these potential hazards.[3][4]

GHS Classification (Inferred from 7-Bromo-1-methylquinolin-4(1H)-one)[3]

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07Warning

Causality of Hazards: The anticipated irritant properties are common for halogenated aromatic heterocyclic compounds. The bromine and carbonyl functional groups can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract. The fine, crystalline nature of the solid can lead to the formation of airborne dust, increasing the risk of inhalation exposure.[5] It is crucial to assume the compound is hazardous upon contact and inhalation until proven otherwise.

Physicochemical Properties for Safe Handling

Understanding the physical and chemical properties of a compound is fundamental to designing safe handling procedures. The data below is compiled for this compound and its close isomers.

PropertyValueSource & Notes
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol [3]
Physical Form Solid (Crystals or powder)[6]
Melting Point 126.5-135.5 °C (for a related dihydro- derivative)[6]
Solubility Data not widely available. Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from typical quinolinone behavior.
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[7]
Hazardous Decomposition Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[5][8]

Engineering and Personal Protective Controls: A Hierarchy of Safety

A multi-layered approach to safety, known as the hierarchy of controls, is essential. This prioritizes engineering solutions and administrative controls before relying solely on Personal Protective Equipment (PPE).

Hierarchy_of_Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Reagent) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedures & Training) FumeHood Chemical Fume Hood Engineering->FumeHood Ventilation Adequate Lab Ventilation Engineering->Ventilation PPE Personal Protective Equipment (PPE) (Final Barrier) SOP Standard Operating Procedures (SOPs) Administrative->SOP Training Hazard-Specific Training Administrative->Training Access Controlled Access Areas Administrative->Access Goggles Chemical Splash Goggles (ANSI Z87.1) PPE->Goggles Gloves Nitrile or Neoprene Gloves PPE->Gloves Coat Lab Coat PPE->Coat Respirator Respirator (if dust is significant) PPE->Respirator Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Cleanup & Storage Prep 1. Don PPE (Goggles, Coat, Gloves) Area 2. Prepare Fume Hood (Verify Airflow, Clean Surface) Prep->Area Gather 3. Assemble Materials (Spatula, Weigh Paper, Vials) Area->Gather Weigh 4. Weigh Compound (Minimize Dust, Use Draft Shield) Gather->Weigh Transfer 5. Transfer to Vessel (Carefully Tap Spatula) Weigh->Transfer Dissolve 6. Add Solvent (Slowly to Avoid Splashing) Transfer->Dissolve Clean 7. Decontaminate (Wipe Spatula, Weigh Paper) Dissolve->Clean Dispose 8. Dispose of Waste (In Designated Solid Waste) Clean->Dispose Store 9. Store Securely (Tightly Closed, Cool, Dry Place) Dispose->Store Doff 10. Doff PPE & Wash Hands Store->Doff

Caption: Step-by-step workflow for safely handling the powdered compound.

Protocol for Weighing and Preparing Solutions:

  • Preparation:

    • Don all required PPE: chemical splash goggles, a lab coat, and appropriate gloves. [9] * Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Place all necessary equipment (spatula, weigh boat/paper, receiving flask, solvent) inside the fume hood.

  • Handling the Solid:

    • Carefully open the container. Avoid creating puffs of airborne dust.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat. Perform this action slowly and deliberately.

    • Securely close the primary container.

    • Carefully transfer the weighed solid into the receiving vessel.

  • Cleanup:

    • Wipe the spatula clean with a solvent-dampened wipe.

    • Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container.

    • Wipe down the work surface inside the fume hood.

  • Storage:

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. [4][5]Keep it away from incompatible materials like strong oxidizing agents. [7]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All laboratory personnel should be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [4][5]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [4][10]Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4][10]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. [5]Seek immediate medical attention.

Spill Management:

The appropriate response depends on the size and location of the spill.

Spill_Response_Decision_Tree Spill Spill Occurs Size Is the spill large or outside of a fume hood? Spill->Size Evacuate Evacuate Immediate Area Alert Others & Supervisor Size->Evacuate Yes Contain Ensure Proper PPE is Worn (Add respirator if needed) Size->Contain No (Small & Contained) CallEHNS Contact Emergency Personnel (e.g., EH&S) Evacuate->CallEHNS Absorb Cover with Inert Absorbent (e.g., Vermiculite, Chemizorb®) Contain->Absorb Collect Carefully sweep/scoop into a labeled hazardous waste container Absorb->Collect Decon Decontaminate the area with appropriate solvent/soap & water Collect->Decon Report Report Incident to Supervisor Decon->Report

Caption: Decision tree for responding to a chemical spill.

Small Spill (Inside a Fume Hood):

  • Ensure you are wearing appropriate PPE.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container. [4][5]4. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Large Spill (or any spill outside a fume hood):

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill presents a significant inhalation hazard, evacuate the entire lab and prevent re-entry.

  • Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment. [11]

Disposal Considerations

Chemical waste must be managed in accordance with local, state, and federal regulations.

  • Chemical Waste: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash. [5]* Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container. [4]

Conclusion

This compound is a valuable research tool with significant potential in drug discovery. However, its utility is matched by the need for rigorous safety protocols. The lack of comprehensive toxicological data mandates that researchers treat this compound with a high degree of caution, assuming it to be an irritant to the skin, eyes, and respiratory system. By implementing the hierarchy of controls—prioritizing engineering solutions like fume hoods, adhering to strict administrative protocols, and consistently using appropriate personal protective equipment—scientists can handle this compound safely and effectively. This disciplined approach not only protects the health and safety of laboratory personnel but also ensures the quality and reliability of the scientific work being conducted.

References

  • PubChem. Laboratory Chemical Safety Summary (LCSS) for 7-Bromo-1-methylquinolin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • Capot Chemical. MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. Capot Chemical Co., Ltd. [Link]

  • PubChem. Compound Summary for 7-Bromo-4-hydroxy-1-methylquinolin-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for 7-Bromo-1-cyclopentyl-2-methylquinolin-4-one. National Center for Biotechnology Information. [Link]

  • University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. UC Riverside. [Link]

  • PubChem. Compound Summary for 7-bromo-1-oxido-2H-quinoline. National Center for Biotechnology Information. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC EHS. [Link]

  • Libyan International Medical University. Lab Safety Guidelines. LIMU Faculty of Pharmacy. [Link]

  • PubMed. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. National Library of Medicine. [Link]

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Methodological & Application

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 7-Bromo-1-methylquinolin-2(1H)-one: Protocol, Optimization, and Mechanistic Insights

The Suzuki-Miyaura coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in constructing carbon-carbon bonds.[1][2][3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become an indispensable tool, particularly within the pharmaceutical industry.[1][5] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's value is profoundly demonstrated in the synthesis of complex molecules, where biaryl and heteroaryl-aryl motifs are common structural features of pharmacologically active compounds.[2][6]

The quinolin-2(1H)-one core, a privileged scaffold in medicinal chemistry, is present in numerous compounds with diverse biological activities. The ability to functionalize this core at specific positions, such as the C7-position, allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of this compound, designed for researchers, scientists, and drug development professionals. Beyond a mere list of steps, this guide delves into the causality behind experimental choices, offering a framework for optimization and troubleshooting.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][7] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle comprises three key steps:

  • Oxidative Addition : The cycle initiates with the insertion of the catalytically active Pd(0) species into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.[7][8] The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[7][9] Electron-withdrawing groups on the aryl halide can facilitate this step.[2]

  • Transmetalation : This is the step where the carbon-carbon bond formation is primed. The organic moiety from the boronic acid (or ester) is transferred to the palladium(II) complex, displacing the halide. This process requires activation of the organoboron reagent by a base.[5] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center. This step can often be the rate-limiting step of the entire cycle.[2]

  • Reductive Elimination : In the final step, the two organic fragments (the quinolinone and the newly transferred aryl group) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) pd2_complex Ar-Pd(II)Ln-X (Quinolinone Complex) pd0:e->pd2_complex:w Oxidative Addition oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)Ln-R (Di-organic Complex) pd2_complex:s->pd2_biaryl:n Transmetalation transmetalation Transmetalation pd2_biaryl:w->pd0:e Reductive Elimination product Ar-R (Coupled Product) pd2_biaryl->product reductive_elimination Reductive Elimination aryl_halide Ar-X (this compound) aryl_halide->pd0 boronic_acid R-B(OH)₂ + Base boronic_acid->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a representative arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents
  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Round-bottom flask or reaction vial suitable for heating

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath

  • Thin-Layer Chromatography (TLC) plates

  • Celite®

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure

Safety First: All operations should be performed in a well-ventilated fume hood. Palladium catalysts are flammable and potentially toxic.[10] Solvents like 1,4-dioxane are flammable and should be handled with care. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[11]

  • Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon is preferred) three times to ensure an oxygen-free atmosphere.[12]

  • Catalyst Addition : Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). The use of a solid addition funnel or quickly removing and replacing the septum can minimize air exposure.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting bromide.

  • Degassing : Sparge the resulting mixture with a gentle stream of argon for 10-15 minutes to ensure the removal of any dissolved oxygen.[8] Oxygen can lead to unwanted side reactions like the homocoupling of boronic acids.[1]

  • Heating and Monitoring : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8] Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).[12]

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.[12][13][14]

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-1-methylquinolin-2(1H)-one product.[8][14]

Experimental Workflow Diagram

Experimental_Workflow start Start reagents 1. Charge Flask (Quinolinone, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat and Stir (e.g., 90°C, 12h) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup (Filter, Extract, Dry) monitor->workup purify 8. Purify (Column Chromatography) workup->purify product Pure Product purify->product

Caption: General workflow for the Suzuki coupling reaction.

Parameter Selection: The Rationale Behind the Protocol

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of its components. The choices are not arbitrary and are grounded in chemical principles.

ParameterSelection & Rationale
Palladium Catalyst Selection: Pd(dppf)Cl₂, Pd(PPh₃)₄, or modern Buchwald pre-catalysts. Rationale: The choice of catalyst and its associated ligand is paramount. For heteroaromatic substrates, catalysts with electron-rich, bulky phosphine ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) are often highly effective.[15] Pd(II) pre-catalysts like Pd(dppf)Cl₂ are often air-stable but must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1][16]
Boron Reagent Selection: Arylboronic acid or Arylboronic acid pinacol ester (Ar-BPin). Rationale: While often cheaper and readily available, boronic acids can be unstable, leading to side reactions like protodeboronation.[3][16] Boronic esters, particularly pinacol esters, offer greater stability and are often used for more challenging or sensitive substrates.[1][2]
Base Selection: K₂CO₃, K₃PO₄, Cs₂CO₃. Rationale: The base is crucial for activating the boronic acid for transmetalation.[17] Carbonates like K₂CO₃ are a good starting point.[17] K₃PO₄ is a slightly stronger base that can be effective when carbonates fail.[17][18] Cs₂CO₃ is highly soluble in organic solvents and is often employed for difficult couplings.[17]
Solvent Selection: 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O. Rationale: A mixed solvent system is common.[1][9] The organic solvent (e.g., dioxane) dissolves the organic reagents, while a small amount of water helps to dissolve the inorganic base and can accelerate the transmetalation step.[19] The specific ratio must often be optimized.
Illustrative Data: Condition Screening

The following table represents a hypothetical screening to optimize the reaction, demonstrating how systematic variation of parameters can lead to improved outcomes.

EntryCatalyst (mol%)Base (2.0 eq.)Solvent (4:1)Temperature (°C)Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃Toluene/H₂O10045
2Pd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O9088
3Pd(OAc)₂/SPhos (2%)K₃PO₄Dioxane/H₂O9092
4Pd(dppf)Cl₂ (3%)Cs₂CO₃Dioxane/H₂O9075
5Pd(dppf)Cl₂ (3%)K₂CO₃THF/H₂O8065

Data is illustrative and intended to show the effect of variable screening.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) source has degraded (e.g., Pd₂(dba)₃ forming palladium black) or the Pd(II) pre-catalyst was not efficiently reduced.[16] 2. Boronic Acid Decomposition: The boronic acid has undergone protodeboronation or formed unreactive boroxines.[16] 3. Insufficient Degassing: Oxygen in the reaction mixture has deactivated the catalyst.1. Use a fresh batch of catalyst. Consider using a more stable and reliable pre-catalyst, such as a Buchwald G3 or G4 palladacycle.[16] 2. Check the purity of the boronic acid by NMR. Switch to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[16] 3. Ensure thorough degassing by sparging with an inert gas for an adequate amount of time.
Formation of Byproducts 1. Homocoupling: Two boronic acid molecules couple together. This is often caused by the presence of oxygen or excess Pd(II) species.[1] 2. Protodeboronation: The boronic acid C-B bond is cleaved and replaced with a C-H bond. 3. Dehalogenation: The starting aryl bromide is reduced to the corresponding arene.1. Improve the degassing procedure. Ensure the Pd(II) pre-catalyst is efficiently reduced to Pd(0). 2. Use a more stable boronic ester. Minimize water content if the substrate and base are compatible with anhydrous conditions.[3] 3. This can sometimes be a competing pathway. Screening different ligands or lowering the reaction temperature may mitigate this side reaction.
Difficult Purification 1. Residual Palladium: The final product is contaminated with palladium, often appearing as a grey or black solid. 2. Boronic Acid Impurities: Unreacted boronic acid or its byproducts are co-eluting with the product.1. Ensure thorough filtration through Celite after the reaction.[13] If contamination persists, consider treatment with a metal scavenger or a wash with aqueous sodium bisulfite solution.[13] 2. An aqueous basic wash (e.g., dilute NaOH) during the work-up can often remove acidic boronic acid impurities. Optimize column chromatography conditions.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile transformation for the synthesis of 7-aryl-1-methylquinolin-2(1H)-ones. Success in its application requires not only a reliable step-by-step protocol but also a deeper understanding of the interplay between the catalyst, base, solvent, and substrates. By approaching the reaction with a mechanistic understanding and a systematic approach to optimization and troubleshooting, researchers can effectively leverage this Nobel-winning chemistry to accelerate their research and drug development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. [Link]

  • ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Reddit. Hydrophilic Suzuki-coupling product workup? : r/OrganicChemistry. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • American Chemical Society. Don't Forget the Workup. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

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  • LinkedIn. What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? [Link]

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  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

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Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 7-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of an amino group at the C7-position is a critical transformation for developing new drug candidates, including those with applications in oncology and enzyme inhibition.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods that often require harsh conditions and have limited substrate scope.[3][4][5]

This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on performing the palladium-catalyzed Buchwald-Hartwig amination of 7-Bromo-1-methylquinolin-2(1H)-one. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and discuss critical parameters that ensure a successful and reproducible synthesis.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

The efficacy of the Buchwald-Hartwig amination lies in a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for different substrates. The cycle is generally accepted to proceed through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6][7]

  • Oxidative Addition: The cycle initiates with the reaction of a low-valent Palladium(0) species, stabilized by phosphine ligands, with the aryl bromide (this compound). This step involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) complex.[6][7][8] This is often the rate-determining step of the reaction.[8]

  • Amine Coordination & Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido complex.[9][10][11] The choice of base is critical; it must be strong enough to deprotonate the amine-Pd complex but not so reactive that it causes decomposition of the starting materials or products.[6]

  • Reductive Elimination: This final, bond-forming step involves the elimination of the desired 7-amino-1-methylquinolin-2(1H)-one product from the palladium-amido complex.[6][7] This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L₂Pd(0) OA_Complex Aryl-Pd(II)-Br Complex Pd0->OA_Complex Oxidative Addition (+ Aryl-Br) Amine_Coord [Aryl-Pd(II)(Amine)-Br] Complex OA_Complex->Amine_Coord Amine Coordination (+ R₂NH) Amido_Complex Aryl-Pd(II)-Amido Complex Amine_Coord->Amido_Complex Deprotonation (- H-Base⁺Br⁻) Amido_Complex->Pd0 Reductive Elimination (+ Aryl-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Amination of this compound

This protocol provides a generalized procedure. Optimization of ligand, base, solvent, and temperature may be required for specific amine substrates.

Reagents and Materials
ReagentCAS NumberMolecular FormulaPuritySupplier (Example)
This compound882519-79-1C₁₀H₈BrNO>97%Sigma-Aldrich
Amine (e.g., Morpholine)110-91-8C₄H₉NO>99%Sigma-Aldrich
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3C₅₁H₄₂O₃Pd₂97%Sigma-Aldrich
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7C₃₉H₅₃P98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO>98%Sigma-Aldrich
Toluene108-88-3C₇H₈Anhydrous, >99.8%Sigma-Aldrich
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Magnetic stirrer hotplate with an oil bath

  • Inert gas (Argon or Nitrogen) supply with a manifold

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow A Setup (Inert Atmosphere) B Add Solids (Substrate, Pd₂(dba)₃, XPhos, NaOtBu) A->B C Add Liquids (Toluene, Amine) B->C D Degas Mixture (Ar bubbling) C->D E Reaction (Heat to 100-110 °C) D->E F Monitoring (TLC / LC-MS) E->F F->E Incomplete G Work-up (Quench, Extract, Dry) F->G Complete H Purification (Column Chromatography) G->H I Product Analysis (NMR, MS) H->I

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., XPhos, 2-4 mol %).

  • Add the base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv).

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Through the septum, add anhydrous toluene via syringe to the flask.

  • Add the amine (1.2-1.5 equiv) via syringe. If the amine is a solid, it should be added in step 2 with the other solids.

  • Degas the resulting suspension by bubbling argon through the mixture for 10-15 minutes.

Reaction Execution:

  • Place the flask in a preheated oil bath set to 100-110 °C.[6]

  • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-amino-1-methylquinolin-2(1H)-one product.

Expert Insights: Critical Parameters for Success

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of four key components: the palladium source, ligand, base, and solvent.

  • Palladium Source & Ligand Selection: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the choice of ligand is arguably the most critical factor.[5] For heteroaryl halides like our substrate, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often superior.[12][13] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.[3] The development of pre-formed palladium-ligand complexes (precatalysts) can also enhance reactivity and reproducibility by simplifying the formation of the active Pd(0) species.[14]

  • The Role of the Base: A strong, non-nucleophilic base is essential for deprotonating the amine-palladium intermediate.[10] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may necessitate higher reaction temperatures or longer reaction times.[6][7]

  • Solvent Considerations: The reaction is typically performed in anhydrous, aprotic solvents. Toluene and 1,4-dioxane are the most common choices due to their ability to dissolve the organometallic intermediates and their high boiling points, which allow for elevated reaction temperatures.[6][15][16] It is imperative to use anhydrous solvents, as water can interfere with the catalytic cycle.

Conclusion

The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of arylamines. The protocol detailed herein provides a reliable and reproducible method for the amination of this compound, a key intermediate in pharmaceutical research. By understanding the underlying mechanism and paying close attention to the critical reaction parameters—particularly the choice of ligand and base—researchers can successfully apply this powerful transformation to accelerate their drug discovery and development programs.

References

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  • Christensen, M. K., et al. (2015). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

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  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • Bari, S., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

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  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • Guler, G. O., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie. [Link]

  • National Institutes of Health. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. [Link]

  • ResearchGate. Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Goud, B. S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

  • WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. [Link]

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Application Notes and Protocols for the Experimental Setup of Cross-Coupling Reactions with Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Quinoline Scaffold and the Power of Cross-Coupling

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to interact with a wide range of biological targets. The functionalization of the quinoline ring system is therefore of paramount importance in drug discovery and development, enabling the fine-tuning of a molecule's pharmacological profile. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the derivatization of haloquinolines, particularly bromoquinolines.[1][2]

Bromoquinolines offer a versatile handle for introducing molecular complexity due to the favorable reactivity of the carbon-bromine bond in various cross-coupling reactions.[3] This guide provides an in-depth exploration of the experimental setups for several key cross-coupling reactions involving bromoquinolines, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. By understanding the principles behind these transformations and the practical aspects of their execution, researchers can unlock the full potential of the quinoline scaffold in their quest for novel therapeutic agents.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Partners

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds between a bromoquinoline and a boronic acid or ester.[4] This reaction is instrumental in the synthesis of aryl- and vinyl-substituted quinolines, which are of significant interest in medicinal chemistry.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst system, base, and solvent.

  • Palladium Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for catalytic activity and stability.[5] For bromoquinolines, ligands such as triphenylphosphine (PPh₃) or more specialized ligands like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly used to enhance reaction efficiency and selectivity.[6][7]

  • Base: A base is required to activate the boronic acid for transmetalation. The choice of base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), can significantly influence the reaction rate and yield.[5][8]

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often employed to dissolve both the organic and inorganic reagents.[4][7] Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.[4]

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromoquinoline, Boronic Acid, Catalyst, Base atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat with Vigorous Stirring (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid
  • Reaction Setup: In a flame-dried Schlenk flask or sealed tube, combine 3-bromoquinoline (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).[8]

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Quantitative Data Summary for Suzuki-Miyaura Coupling
Bromoquinoline IsomerBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O90~85
5,7-DibromoquinolineArylboronic acidPd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane10085 (mono-arylation at 5-position)[7]
6-Bromoquinoline-3-carboxylatePhenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O85>90[6]
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterVarious Pd catalystsDBUTHF/H₂ORT-100Optimization study[11]

Yields are representative and may vary depending on the specific substrate and reaction conditions.

II. Heck Reaction: Vinylation of Bromoquinolines

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (bromoquinoline) and an alkene.[10][12] This reaction is a powerful tool for the synthesis of vinyl-substituted quinolines.

Causality Behind Experimental Choices
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst precursor.[2][10]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often employed to stabilize the palladium catalyst and promote the reaction.[2]

  • Base: An organic base, such as triethylamine (NEt₃), is typically used to neutralize the hydrobromic acid generated during the reaction.[2][12]

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally used.[2]

Generalized Experimental Workflow for the Heck Reaction

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromoquinoline, Alkene, Catalyst, Ligand, Base atmosphere Inert Atmosphere (optional but recommended) reagents->atmosphere solvent Add Anhydrous Solvent atmosphere->solvent heat Heat in a Sealed Tube (e.g., 100-140 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Heck reaction of bromoquinolines.

Detailed Protocol: Heck Reaction of 3-Bromoquinoline with Styrene
  • Reaction Setup: In a sealed tube, combine 3-bromoquinoline (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and NEt₃ (1.5 mmol) in an anhydrous solvent like DMF or NMP (5 mL).[2]

  • Reaction: Seal the tube and heat the mixture to 100-140°C for 12-24 hours.[2][10]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[2][10]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[2]

Quantitative Data Summary for the Heck Reaction
Bromoquinoline IsomerAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
3-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)AcONaEthanol140 (mw)71[10]
4-Bromoanisole (analogous)n-Butyl acrylatePd(OAc)₂ (2) / PPh₃ (4)NEt₃DMF100~95[10]
3-BromoquinolineStyrenePd(OAc)₂ (2) / PPh₃ (4)NEt₃DMF120~80

Yields are representative and may vary depending on the specific substrate and reaction conditions.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a bromoquinoline and a terminal alkyne.[2][13] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[14]

Causality Behind Experimental Choices
  • Dual Catalyst System: The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to activate the bromoquinoline and a copper(I) salt (e.g., CuI) as a co-catalyst to form a copper acetylide intermediate.[3][14]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), serves as both the base and often as the solvent.[15]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is crucial.

Generalized Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromoquinoline, Pd Catalyst, Cu(I) Co-catalyst, Base atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->atmosphere alkyne Add Terminal Alkyne atmosphere->alkyne stir Stir at Room Temperature or Heat alkyne->stir monitor Monitor Progress (TLC, GC-MS) stir->monitor filter Filter off Amine Salts monitor->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Sonogashira coupling of bromoquinolines.

Detailed Protocol: Sonogashira Coupling of 3-Bromoquinoline with Phenylacetylene
  • Reaction Setup: To a solution of 3-bromoquinoline (1.0 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%) under an inert atmosphere.

  • Alkyne Addition: Add phenylacetylene (1.1-1.2 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as indicated by TLC.

  • Work-up: Filter the reaction mixture to remove the amine hydrobromide salt. Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Purification: Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Quantitative Data Summary for Sonogashira Coupling
Bromoquinoline IsomerAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
3-BromoquinolinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)NEt₃THFRT~90
2-Bromo-4-iodo-quinolineTerminal AlkynePd(PPh₃)₄ (5)CuI (2.5)NEt₃DMF80Selective coupling at the iodo position[16]
6-Bromo-3-iodoquinolin-4(1H)-oneTMSAPd(PPh₃)₄ (5)CuI (2.5)NEt₃DMF80High yield[17]

Yields are representative and may vary depending on the specific substrate and reaction conditions.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (bromoquinoline) and an amine.[1][18] This reaction is of immense importance for the synthesis of aminoquinolines, which are prevalent in many biologically active molecules.[1]

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of the palladium precursor and, crucially, a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is paramount for achieving high yields and broad substrate scope.[2][19] These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS).[2][20]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.[2]

Generalized Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pd Precursor, Ligand, Base in a Schlenk Tube atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->atmosphere add_reagents Add Solvent, Bromoquinoline, Amine atmosphere->add_reagents heat Heat with Vigorous Stirring (e.g., 80-120 °C) add_reagents->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter_extract Filter through Celite, Aqueous Work-up & Extraction cool->filter_extract purify Column Chromatography filter_extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination of bromoquinolines.

Detailed Protocol: Buchwald-Hartwig Amination of 3-Bromoquinoline with Morpholine
  • Reaction Setup: In an oven-dried Schlenk tube, charge Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base such as NaOt-Bu or K₃PO₄ (1.4-2.0 mmol).[2]

  • Inert Atmosphere: Evacuate the tube and backfill with argon.

  • Reagent Addition: Add toluene or dioxane (5 mL), 3-bromoquinoline (1.0 mmol), and morpholine (1.2 mmol).[2]

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 80-120°C until the starting material is consumed as indicated by TLC or GC analysis.[2]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.[2]

Quantitative Data Summary for Buchwald-Hartwig Amination
Bromoquinoline IsomerAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3-BromoquinolineBenzophenone iminePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene100~90 (after hydrolysis)
6-Bromo-2-chloroquinolineCyclic aminesPd(OAc)₂ (5)XPhos (7.5)K₃PO₄Toluene110Selective amination at the bromo position[20][21]
3-BromoquinolineAmmonia (via LiHMDS)Pd(OAc)₂ (2)RuPhos (4)LiHMDSDioxane100~85

Yields are representative and may vary depending on the specific substrate and reaction conditions.

V. C-H Activation: A Modern Approach to Quinoline Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of quinolines, often obviating the need for pre-functionalized substrates like bromoquinolines.[22] Transition-metal catalysts, such as palladium, rhodium, and ruthenium, can selectively activate C-H bonds at various positions of the quinoline ring, enabling the introduction of aryl, alkyl, and other functional groups.[22] While not a direct cross-coupling of bromoquinolines, understanding C-H activation provides a complementary and often more efficient route to similar products.

VI. Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, phosphine ligands, bases, and solvents.[1] Increasing the reaction temperature or time may also improve conversion.[1] For Suzuki reactions, ensure the quality of the boronic acid, as they can degrade over time.

  • Side Products: The formation of side products can sometimes be observed.[1] In Suzuki couplings, homocoupling of the boronic acid can occur. In Sonogashira couplings, Glaser coupling of the alkyne can be a side reaction. Careful control of reaction stoichiometry, temperature, and ensuring an inert atmosphere can help minimize these side reactions.

  • Catalyst Deactivation: Catalyst deactivation can be an issue. Using more robust ligands or catalyst systems can mitigate this problem.

VII. Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Solvents: Organic solvents are flammable and should be handled with care.

  • Sealed Tube Reactions: Reactions performed in sealed tubes at elevated temperatures can build up significant pressure. Use appropriate blast shields and pressure-rated glassware.

Conclusion

The cross-coupling reactions of bromoquinolines are indispensable tools in the arsenal of the synthetic chemist. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile methods for the construction of C-C, C=C, C≡C, and C-N bonds, respectively. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions is crucial for successful implementation. By following the detailed protocols and considering the optimization strategies outlined in this guide, researchers can effectively leverage these powerful transformations to synthesize novel quinoline derivatives for applications in drug discovery and materials science.

References

  • Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols. Benchchem.
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
  • Comparing the efficacy of different catalysts for 3-bromoquinoline coupling. Benchchem.
  • Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. Benchchem.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of multi‐functionalized quinolines and 1,2‐dihydroquinolines through FeCl3‐mediated reactions of carbonyl compounds with 2‐vinylanilines. Sci-Hub. Available at: [Link]

  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate. Benchchem.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. ResearchGate. Available at: [Link]

  • Technical Support Center: Optimization of Palladium Catalyst for 6-Bromoquinoxaline-2,3(1H,4H)-dione Coupling Reactions. Benchchem.
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  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. Available at: [Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate. Available at: [Link]

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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. IntechOpen. Available at: [Link]

  • Optimization of Pd-Catalyzed Conjunctive Cross- Coupling Employing Phosphinooxazoline Ligands a. ResearchGate. Available at: [Link]

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  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • Microwave-assisted one-pot synthesis of isoquinolines, furopyridines, and thienopyridines by palladium-catalyzed sequential coupling-imination-annulation of 2-bromoarylaldehydes with terminal acetylenes and ammonium acetate. PubMed. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling-Imination-Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate. Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing. Available at: [Link]

  • Application Notes and Protocols for the Sonogashira Coupling of Bromoalkynes. Benchchem.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH. Available at: [Link]

  • Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal. Available at: [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 7-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methodologies for the robust quantification and characterization of 7-Bromo-1-methylquinolin-2(1H)-one, a key heterocyclic intermediate in pharmaceutical research. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive compounds.[1] Consequently, rigorous and reliable analytical methods are paramount for ensuring purity, monitoring reaction kinetics, and performing metabolic studies. This guide presents validated protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification and structural confirmation. The rationale behind critical experimental parameters is discussed to provide researchers with a framework for method adaptation and troubleshooting.

Introduction and Physicochemical Profile

This compound is a derivative of the quinolinone heterocyclic system. Its chemical structure incorporates a brominated aromatic ring and a methylated lactam, features that influence its chemical properties and chromatographic behavior. Accurate analysis is critical for quality control and regulatory submission in drug development pipelines.

A thorough understanding of the analyte's properties is the foundation of logical method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[2][3]
Molecular Weight 238.08 g/mol [2][4]
Appearance White to pale cream solid/crystalline powder[5]
SMILES CN1C(=O)C=CC2=C1C=C(C=C2)Br[2]
Predicted Solubility Soluble in organic solvents (Methanol, Acetonitrile, DMSO); Poorly soluble in water.Inferred from structure
UV Absorbance Expected strong absorbance due to the conjugated aromatic system.[1][6]

Part I: Quantitative Analysis by Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is the method of choice for molecules of moderate polarity like this compound. The separation is governed by hydrophobic interactions between the analyte and the nonpolar stationary phase.

Rationale for Method Development
  • Column Chemistry: A Cyano (CN) or Phenyl-Hexyl stationary phase is recommended over a standard C18 phase to leverage alternative selectivity. The presence of the bromine atom and the quinolinone ring system creates a specific electron cloud distribution. Phenyl-based columns can offer enhanced retention and selectivity through π-π stacking interactions with the analyte's aromatic rings, which can be advantageous for separating closely related impurities.[7]

  • Mobile Phase Composition: Acetonitrile is selected as the organic modifier due to its low viscosity and favorable UV cutoff. An acidified aqueous phase is critical for robust chromatography. The addition of 0.1% formic acid ensures that the analyte, a weakly basic compound, is in a consistent protonated state and suppresses the ionization of residual silanol groups on the silica support. This results in improved peak symmetry and reproducibility.

  • Gradient Elution: A gradient elution strategy is employed to ensure the timely elution of the main analyte while also providing sufficient resolution to separate potential impurities that may have significantly different polarities. This is essential for accurate purity assessments.

  • Detection: A Photodiode Array (PDA) detector is utilized to monitor across a range of wavelengths. This allows for the determination of the analyte's maximum absorbance wavelength (λmax) for optimal sensitivity and can also help in identifying co-eluting impurities by assessing peak purity. For quinolinone derivatives, strong absorbance is typically observed in the 210-350 nm range.[8]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Prepare Mobile Phase A (0.1% Formic Acid in Water) p2 Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) p3 Prepare Stock Solution (1 mg/mL in Methanol) p4 Create Working Standards (Dilute stock in Mobile Phase A/B) p3->p4 p5 Filter Sample (0.22 µm Syringe Filter) p4->p5 a1 Equilibrate HPLC System (Initial Gradient Conditions) p5->a1 a2 Inject Sample (5 µL) a1->a2 a3 Run Gradient Program (Separation on Column) a2->a3 a4 Detect with PDA (210-400 nm) a3->a4 d1 Integrate Peak at λmax a4->d1 d2 Quantify using Calibration Curve d1->d2 d3 Assess Peak Purity d1->d3

Caption: HPLC analysis workflow from preparation to data processing.

Detailed HPLC Protocol

Instrumentation:

  • HPLC System with a binary pump, degasser, autosampler, thermostatted column compartment, and PDA detector.

Chemicals and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (e.g., PTFE)

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 2.7 µm, 3.0 x 100 mm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
8.0
10.0
10.1
13.0
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection PDA, 254 nm (or determined λmax); Range: 210-400 nm

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in Methanol to create a 1.0 mg/mL stock solution. Prepare a series of working standards (e.g., 1-100 µg/mL) by diluting the stock with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Dissolve the sample to be analyzed in Methanol or another suitable solvent. Dilute as necessary to fall within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.

  • System Setup: Equilibrate the column with the initial mobile phase conditions (20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards to generate a calibration curve, followed by the unknown samples.

  • Data Processing: Determine the retention time of the analyte from the standard injections. Integrate the peak area at the determined λmax and quantify the amount in samples using the linear regression from the calibration curve.

Part II: Identification and Structural Confirmation by LC-MS

LC-MS combines the separation capabilities of HPLC with the unparalleled specificity of mass spectrometry, making it the gold standard for compound identification.

Rationale for Method Development
  • LC Interface: The HPLC method described in Part I is directly transferable to LC-MS because it already employs MS-compatible volatile reagents (formic acid).

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is chosen. The nitrogen atom in the quinolinone ring is readily protonated in the acidic mobile phase, leading to the efficient formation of the protonated molecule, [M+H]⁺.

  • Mass Analysis and the Bromine Isotope Pattern: A key diagnostic feature for any bromine-containing compound is its isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[9] This results in a characteristic doublet of peaks in the mass spectrum for any ion containing one bromine atom, separated by 2 m/z units (e.g., M⁺ and M+2⁺), with a relative intensity ratio of approximately 1:1.[10][11][12] For this compound (C₁₀H₈BrNO), the expected ions are:

    • [C₁₀H₈⁷⁹BrNO + H]⁺ ≈ 238.0 m/z

    • [C₁₀H₈⁸¹BrNO + H]⁺ ≈ 240.0 m/z Observing this doublet is definitive proof of the presence of a single bromine atom in the molecule.

  • Tandem Mass Spectrometry (MS/MS): To further confirm the structure, the precursor ions (m/z 238 and 240) can be isolated and fragmented via collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. While specific fragmentation pathways require experimental determination, expected losses include the neutral loss of carbon monoxide (CO) from the carbonyl group or cleavage of the C-Br bond.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Interpretation lc1 Inject Sample lc2 Separate on Column (Same as HPLC method) lc1->lc2 ms1 Ionize via ESI (+) lc2->ms1 ms2 Full Scan Analysis (MS1) (Detect [M+H]⁺ Isotope Pattern) ms1->ms2 ms3 Isolate Precursor Ion (e.g., m/z 238) ms2->ms3 ms4 Fragment via CID (MS/MS) ms3->ms4 ms5 Detect Fragment Ions ms4->ms5 d1 Confirm Retention Time ms5->d1 d2 Verify Isotopic Pattern (m/z 238/240, ~1:1 Ratio) d1->d2 d3 Analyze Fragmentation Pattern d2->d3

Caption: LC-MS analysis workflow for identification and confirmation.

Detailed LC-MS Protocol

Instrumentation:

  • LC-MS system, such as a Q-TOF (Quadrupole Time-of-Flight) or Triple Quadrupole instrument, equipped with an ESI source.

LC Conditions:

  • Identical to the HPLC method detailed in section 2.3.

MS Conditions:

ParameterSetting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 325 °C
Nebulizer Pressure 40 psi
Scan Mode Full Scan (MS1)
Scan Range m/z 100 - 500
MS/MS Mode Targetted MS/MS or Auto-MS/MS
Precursor Ions m/z 238.0, 240.0
Collision Energy 10-30 eV (Optimize for fragmentation)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a 50:50 mixture of Mobile Phase A and B. Filter if necessary.

  • System Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Equilibrate the LC system as described previously.

  • Analysis: Inject the sample. Acquire data in both Full Scan (MS1) and targeted MS/MS modes.

  • Data Analysis:

    • Extract the ion chromatograms for m/z 238.0 and 240.0. Both should show a peak at the same retention time.

    • Examine the mass spectrum corresponding to the chromatographic peak. Confirm the presence of the 1:1 isotopic doublet at m/z 238.0 and 240.0.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions, confirming the molecular structure. Automated tools can be used for the selective detection of halogenated compounds based on their isotopic profiles.[13]

Conclusion

The HPLC and LC-MS methods presented in this application note provide a comprehensive and robust framework for the analysis of this compound. The HPLC protocol is optimized for accurate quantification and purity assessment, leveraging a phenyl-hexyl column for enhanced selectivity. The LC-MS protocol provides unambiguous identification through high-resolution mass measurement and the characteristic bromine isotopic signature, with structural confirmation available via MS/MS analysis. These self-validating systems are designed for immediate implementation in research and drug development environments, ensuring high standards of scientific integrity and data quality.

References

  • PubChem. 7-bromo-1-oxido-2H-quinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Bromo-1-hydroxy-5-methylquinolin-1-ium. National Center for Biotechnology Information. [Link]

  • R&D Chemicals. 7-Bromo-1(2H)-isoquinolone. [Link]

  • ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. [Link]

  • AbacipharmTech. This compound. [Link]

  • PubChem. 7-Bromo-1-methylquinolin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Bromoquinolin-4-ol. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • ResearchGate. LCMS-guided detection of halogenated natural compounds. [Link]

  • ACS Publications. An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. [Link]

  • ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • RSC Publishing. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

  • PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • University of Helsinki. One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]

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Introduction: The Significance of the Quinolin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Palladium-Catalyzed Synthesis of 7-Aryl-1-Methylquinolin-2(1H)-ones

The quinolin-2(1H)-one core is a privileged heterocyclic scaffold prevalent in a multitude of natural products and pharmacologically active compounds.[1] Molecules incorporating this moiety exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2] Specifically, the introduction of an aryl group at the C-7 position of the quinolinone ring system can significantly modulate the pharmacological profile, making these derivatives highly valuable targets in medicinal chemistry and drug discovery programs.[3]

This application note provides a comprehensive guide to a robust and widely applicable protocol for the synthesis of 7-aryl-1-methylquinolin-2(1H)-ones. The methodology centers on the Suzuki-Miyaura cross-coupling reaction, a powerful carbon-carbon bond-forming tool in modern organic synthesis.[4] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss key parameters for optimization and troubleshooting.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4][5] It is the method of choice for synthesizing biaryl compounds, such as 7-aryl-quinolinones, due to its numerous advantages:

  • Mild Reaction Conditions: The reaction often proceeds at moderate temperatures, preserving sensitive functional groups within the molecules.

  • High Functional Group Tolerance: A wide array of functional groups are compatible with the reaction conditions.

  • Commercial Availability of Reagents: A vast library of arylboronic acids is commercially available, allowing for the rapid generation of diverse compound libraries.

  • Low Toxicity: The boron-containing reagents are generally stable, easy to handle, and have low toxicity compared to other organometallic reagents.[6]

The general transformation for the synthesis of 7-aryl-1-methylquinolin-2(1H)-ones is depicted below:

Scheme 1: General Suzuki-Miyaura Reaction for 7-Aryl-1-Methylquinolin-2(1H)-one Synthesis

Reaction Mechanism: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

  • Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition to the organic halide (7-bromo-1-methylquinolin-2(1H)-one). This step forms a new Palladium(II) intermediate.[5] This is often the rate-determining step of the cycle.[5]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the Palladium(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium center.[4][6]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic ligands from the Palladium(II) center, forming the new carbon-carbon bond in the desired product (7-aryl-1-methylquinolin-2(1H)-one) and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Below is a diagram illustrating this fundamental process.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 R¹-Pd(II)L₂-X (Quinolinone-Pd Complex) oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 R¹-Pd(II)L₂-R² (Di-organic Pd Complex) transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Final Product) reductive_elimination->product r1x R¹-X (this compound) r1x->oxidative_addition boronic_acid R²-B(OH)₂ + Base (Arylboronic Acid) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 7-phenyl-1-methylquinolin-2(1H)-one. The reaction can be adapted for a wide range of arylboronic acids.

Materials and Reagents
  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • Triphenylphosphine [PPh₃] (0.04-0.10 equiv) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate (EtOAc) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment
  • Round-bottom flask or reaction vial suitable for the reaction scale

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 or 5:1 ratio) via syringe. The reaction mixture should be sufficiently dilute to ensure proper stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.[7]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-1-methylquinolin-2(1H)-one.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Add Reagents (Quinolinone, Boronic Acid, Base) purge 2. Purge with Inert Gas (Ar or N₂) setup->purge add_catalyst 3. Add Catalyst & Ligand (Pd(OAc)₂, PPh₃) purge->add_catalyst add_solvent 4. Add Degassed Solvent (Dioxane/Water) add_catalyst->add_solvent heat 5. Heat Reaction (80-100 °C) add_solvent->heat monitor 6. Monitor by TLC heat->monitor cool 7. Cool to RT & Add Water monitor->cool Reaction Complete extract 8. Extract with EtOAc cool->extract wash_dry 9. Wash & Dry Organic Layer extract->wash_dry concentrate 10. Concentrate in Vacuo wash_dry->concentrate chromatography 11. Silica Gel Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Step-by-step workflow for the synthesis and purification process.

Data Summary and Substrate Scope

The described Suzuki-Miyaura coupling protocol is versatile and can be applied to a variety of arylboronic acids. The table below summarizes typical outcomes for the coupling of this compound with different substituted arylboronic acids, demonstrating the scope of the reaction.

EntryArylboronic Acid (ArB(OH)₂)Catalyst SystemConditionsYield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃Dioxane/H₂O, K₂CO₃, 90°C, 6h85-95%
24-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃Dioxane/H₂O, K₂CO₃, 90°C, 5h90-98%
34-Fluorophenylboronic acidPd(OAc)₂ / SPhosToluene/H₂O, K₃PO₄, 100°C, 4h80-90%
43-Chlorophenylboronic acidPd₂(dba)₃ / PCy₃THF/H₂O, K₃PO₄, 80°C, 8h75-85%
52-Thienylboronic acid[Pd(PPh₃)₄]Dioxane/H₂O, Na₂CO₃, 100°C, 12h70-80%
68-Quinolinylboronic acidPd(OAc)₂ / PPh₃Acetone/H₂O, Na₂CO₃, 45°C, 5h~80%[9]

Note: Yields are representative and may vary based on reaction scale and purity of reagents.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient, reliable, and versatile method for the synthesis of 7-aryl-1-methylquinolin-2(1H)-ones. By understanding the underlying catalytic cycle and carefully controlling reaction parameters such as the choice of catalyst, ligand, base, and solvent, researchers can access a wide array of derivatives for applications in drug discovery and materials science. The detailed protocol provided herein serves as a robust starting point for the synthesis of these valuable compounds.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Al-Ostath, A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Anusha, S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

  • Google Patents. WO2017115287A1 - Process for the preparation of quinoline-2(1h)
  • Aly, A. A., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

  • Rogoza, A. V., et al. (2020). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules. [Link]

  • ResearchGate. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. [Link]

  • ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. [Link]

  • Haress, N. G., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. [Link]

  • Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • Szeliga, J., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

Sources

Application Notes & Protocols: 7-Bromo-1-methylquinolin-2(1H)-one as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous kinase inhibitors developed for targeted cancer therapy.[1][2][3] Its rigid, planar structure provides an excellent framework for orienting functional groups to interact with the ATP-binding site of various kinases. This guide focuses on 7-Bromo-1-methylquinolin-2(1H)-one , a highly versatile starting material for the synthesis of diverse libraries of potent kinase inhibitors. The strategic placement of the bromine atom at the C7 position offers a reactive handle for extensive molecular elaboration via modern cross-coupling methodologies. The N1-methyl group prevents potential N-H reactivity and can favorably influence solubility and conformational properties.

This document provides a detailed overview of the key synthetic strategies, step-by-step experimental protocols, and the rationale behind methodological choices for leveraging this powerful building block in drug discovery campaigns.

The Quinolinone Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, kinase inhibitors have become a major class of therapeutic agents in oncology.[5][6] The quinoline and quinolinone motifs are frequently employed in the design of these inhibitors due to their synthetic tractability and ability to form key interactions within the kinase active site.[2][7][8] Compounds incorporating this scaffold have been developed to target critical oncogenic pathways, including EGFR, VEGFR, and PI3K/Akt/mTOR signaling cascades.[1][3]

The this compound scaffold is particularly advantageous. The bromine atom at the C7 position serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of aryl, heteroaryl, and amino substituents. This capability is crucial for conducting extensive Structure-Activity Relationship (SAR) studies to optimize inhibitor potency and selectivity against specific kinase targets.[3]

Core Synthetic Strategies & Mechanistic Rationale

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods are favored for their high functional group tolerance, mild reaction conditions, and broad substrate scope.[9][10] The two most powerful and commonly employed transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Kinase Inhibitor Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine/Amide Pd Catalyst, Ligand, Base product_suzuki 7-Aryl/Heteroaryl Derivatives suzuki->product_suzuki product_buchwald 7-Amino Derivatives buchwald->product_buchwald library Diverse Kinase Inhibitor Library product_suzuki->library product_buchwald->library

Caption: General synthetic workflow for diversifying the this compound scaffold.
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds between sp²-hybridized centers.[10][11] It involves the reaction of an organohalide (in this case, the 7-bromo position) with an organoboron compound, such as a boronic acid or a boronic acid pinacol ester.

  • Mechanistic Insight: The catalytic cycle typically involves three key steps:

    • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the quinolinone.

    • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

    • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

  • Why this is useful: This reaction allows for the introduction of a vast array of aryl and heteroaryl moieties. These groups can probe deep into the hydrophobic back pockets of the kinase ATP-binding site, a common strategy for enhancing inhibitor selectivity and potency.[12]

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C-N bonds is equally critical, as amino groups often serve as key hydrogen bond donors or acceptors, mimicking the interactions of the adenine ring of ATP with the kinase hinge region.[9][13] The Buchwald-Hartwig amination enables the coupling of the 7-bromo position with a wide range of amines, amides, and other nitrogen nucleophiles.

  • Mechanistic Insight: This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle. A key difference is the crucial role of a bulky, electron-rich phosphine ligand. This ligand facilitates both the oxidative addition and the final reductive elimination step, which is often the rate-limiting step in C-N bond formation.

  • Why this is useful: This strategy allows for the installation of functionalities that can form critical hydrogen bonds with the kinase hinge backbone. Varying the amine component provides a powerful tool to fine-tune binding affinity and pharmacokinetic properties.

Detailed Experimental Protocols

The following protocols are generalized procedures adapted from established methodologies for similar heterocyclic systems and are intended to serve as a robust starting point for synthesis.[3][10][11][14][15]

Protocol 1: Synthesis of 7-Aryl-1-methylquinolin-2(1H)-one via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsPurpose
This compound238.081.0Starting Material
Arylboronic AcidVaries1.2 - 1.5Coupling Partner
Pd(PPh₃)₄ (Tetrakis)1155.560.03 - 0.05Palladium(0) Catalyst
Sodium Carbonate (Na₂CO₃)105.992.0 - 3.0Base
1,4-Dioxane--Solvent (Reaction)
Water--Solvent (Aqueous Phase)
Ethyl Acetate--Solvent (Extraction)
Brine--Wash
Anhydrous Magnesium Sulfate (MgSO₄)--Drying Agent
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Solvent Addition: Add degassed solvents, 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio), to achieve a concentration of approximately 0.1 M with respect to the starting bromide. The solvent must be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C. For microwave-assisted reactions, a temperature of 120-140 °C for 15-45 minutes is a good starting point.[9][16]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-1-methylquinolin-2(1H)-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a 7-(Phenylamino)-1-methylquinolin-2(1H)-one via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation using a palladium catalyst and a specialized phosphine ligand.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsPurpose
This compound238.081.0Starting Material
Aniline (or desired amine)93.131.2 - 1.5Coupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.02 - 0.04Palladium(0) Pre-catalyst
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.04 - 0.08Ligand
Sodium tert-butoxide (NaOtBu)96.101.5 - 2.0Base
Anhydrous Toluene or Dioxane--Solvent
Step-by-Step Procedure
  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add sodium tert-butoxide (1.5 eq.) to a flame-dried Schlenk tube or reaction vial.

  • Reagent Addition: Add this compound (1.0 eq.), the palladium pre-catalyst Pd₂(dba)₃ (0.02 eq.), and the ligand XPhos (0.04 eq.).

    • Rationale: The use of a pre-catalyst like Pd₂(dba)₃ and a separate bulky, electron-rich ligand like XPhos is common for Buchwald-Hartwig aminations. This combination forms the active Pd(0)L species in situ and is highly effective for challenging C-N couplings.

  • Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with inert gas three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (or dioxane) via syringe, followed by the amine (1.2 eq.).

  • Reaction: Heat the mixture in a preheated oil bath to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate.

  • Purification Prelude: Pass the entire mixture through a short plug of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Extraction & Washing: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography to yield the desired 7-amino-1-methylquinolin-2(1H)-one derivative.

  • Characterization: Confirm the identity and purity via NMR and HRMS analysis.

Application in Targeting Kinase Signaling Pathways

The derivatives synthesized from this compound can be screened against a panel of kinases to identify potent and selective inhibitors. These inhibitors typically function by competing with ATP for binding in the catalytic cleft of the kinase.

G cluster_pathway Simplified EGFR Signaling Pathway GF Growth Factor (e.g., EGF) EGFR EGFR Receptor GF->EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR RAS_RAF RAS -> RAF -> MEK -> ERK (MAPK Pathway) P_EGFR->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR (Survival Pathway) P_EGFR->PI3K_AKT output Cell Proliferation, Survival, Angiogenesis RAS_RAF->output PI3K_AKT->output Inhibitor Quinolinone-Based Kinase Inhibitor Inhibitor->Block

Caption: Mechanism of action for a quinolinone-based inhibitor targeting the EGFR signaling cascade.

The diverse substituents introduced at the C7 position can form specific interactions that determine which kinase or kinase family is inhibited. For example:

  • EGFR/HER2 Inhibitors: Often feature anilino-substituents at the C7 position that can interact with the hinge region.

  • VEGFR Inhibitors: May require larger, more hydrophobic aryl or heteroaryl groups to occupy the binding site.

  • PI3K/mTOR Inhibitors: The quinolinone core can serve as a base to build out molecules that target different isoforms within this critical survival pathway.[1]

Conclusion

This compound is a preeminent building block for the discovery and development of novel kinase inhibitors. Its amenability to robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient generation of large, structurally diverse compound libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast chemical space around the quinolinone scaffold, paving the way for the next generation of targeted therapies.

References

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). MDPI.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PubMed Central.
  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (n.d.). Benchchem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • TK-Targeted Library. (n.d.). Stanford Medicine.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. (2018). ACS Medicinal Chemistry Letters.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). ChemMedChem.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. (n.d.). Benchchem.
  • Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (n.d.). Benchchem.
  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (n.d.). National Institutes of Health.
  • Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one. (n.d.). Benchchem.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. (n.d.). Benchchem.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Molecular targeted therapy for anticancer treatment. (n.d.). Nature.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Role of Small Molecule Targeted Compounds in Cancer: Progress, Opportunities, and Challenges. (2021). OncoTargets and Therapy.
  • One-step synthesis of quinolines via palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho -bromoanilines. (2025). Request PDF.
  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application Notes and Protocols for the Functionalization of 7-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core as a Privileged Scaffold in Medicinal Chemistry

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antiviral, anticancer, and antimalarial properties.[1][2][3] Specifically, the quinolin-2(1H)-one core, also known as carbostyril, is a prevalent motif in numerous natural products and synthetic pharmaceuticals.[4] The strategic functionalization of this core allows for the fine-tuning of its pharmacological profile, making it a highly attractive starting point for drug discovery programs.[2][5]

7-Bromo-1-methylquinolin-2(1H)-one is a particularly valuable synthetic intermediate. The presence of the bromine atom at the C7 position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[6][7] This guide provides detailed application notes and protocols for the functionalization of the this compound core, with a focus on scientifically robust and field-proven methodologies.

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9] For this compound, these reactions are the primary tools for elaborating the quinoline core. The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][8]

C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings

The construction of new carbon-carbon bonds at the C7 position is crucial for expanding the chemical space of quinolinone derivatives. The Suzuki-Miyaura and Sonogashira reactions are two of the most powerful methods to achieve this.

The Suzuki-Miyaura reaction facilitates the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester.[10][11] This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[10]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical for reaction efficiency.[12] A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂ with a phosphine ligand is commonly employed. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often effective for challenging substrates as they promote the oxidative addition and reductive elimination steps.[12]

  • Base: A base is required to activate the organoboron species, facilitating the transmetalation step.[10] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can influence the reaction rate and yield, with stronger bases often being more effective for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or THF) and water is typically used to dissolve both the organic and inorganic reagents.[12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene and Water)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (0.05 eq) and the degassed solvent system (e.g., Toluene/H₂O 4:1).

  • Seal the tube and heat the reaction mixture in an oil bath at 90-110 °C until the starting material is consumed, as monitored by TLC or GC-MS.[12]

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 7-aryl-1-methylquinolin-2(1H)-one.

Data Summary: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-11075[12]
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O100High
33-Pyridinylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene100High[12]

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[13] This transformation is catalyzed by a combination of a palladium complex and a copper(I) salt.[14] The resulting 7-alkynyl-1-methylquinolin-2(1H)-ones are valuable intermediates for further transformations, such as cycloadditions, or can be of interest as final products.[1]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction typically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to facilitate the main catalytic cycle and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[14]

  • Solvent: Apolar aprotic solvents like toluene or THF are commonly used.

Experimental Protocol: General Procedure for Sonogashira Coupling

Sonogashira_Workflow

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine)

  • Solvent (e.g., Toluene)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dried and argon-flushed flask, dissolve this compound (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq) in the solvent.

  • Add the amine base followed by the terminal alkyne (1.5 eq).

  • Stir the reaction mixture at room temperature for 6-20 hours, monitoring its progress by TLC.[14]

  • Upon completion, quench the reaction with water.

  • Extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂), and combine the organic layers.[14]

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 7-alkynyl-1-methylquinolin-2(1H)-one.

Data Summary: Representative Sonogashira Couplings

EntryAlkyneCatalyst SystemBaseSolventTempYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTolueneRTGood[14]
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTolueneRTGood[14]
31-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTolueneRTGood[14]
C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, as well as other nitrogen nucleophiles.[16][17] This reaction is invaluable for the synthesis of 7-amino-1-methylquinolin-2(1H)-one derivatives, which are important pharmacophores.

Causality Behind Experimental Choices:

  • Catalyst System: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used.[15] Bulky, electron-rich phosphine ligands such as BINAP or DPPF are often required, especially for less reactive aryl chlorides.[18] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[15][16]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[18] Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically employed.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow

Materials:

  • This compound

  • Amine

  • Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., Sodium t-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (0.01 eq), the ligand (0.02 eq), and the base (1.4 eq).

  • Add this compound (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.2 eq) to the mixture.

  • Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is fully consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired 7-amino-1-methylquinolin-2(1H)-one derivative.

Data Summary: Representative Buchwald-Hartwig Aminations

EntryAmineCatalyst SystemBaseSolventTemp (°C)
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene100
2AnilinePd(OAc)₂ / DavePhosCs₂CO₃1,4-Dioxane110
3BenzylaminePd-G3-XantphosLHMDSTHF80

Conclusion

The functionalization of the this compound core via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of a diverse library of quinolinone derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, when employed with careful consideration of the catalyst system, base, and solvent, offer reliable and high-yielding routes to novel compounds with significant potential in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in these fields.

References

  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines.
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  • Benchchem. comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
  • ResearchGate. Quinolones for applications in medicinal chemistry: Synthesis and structure in Targets in Heterocyclic Systems - 2018, Chapter 11, pp 260-297.
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  • Wikipedia. Buchwald–Hartwig amination.
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Application Notes and Protocols for Antimicrobial Activity Screening of Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Quinolinones in Antimicrobial Research

Quinolinone and its fluoroquinolone derivatives represent a critical class of synthetic broad-spectrum antibacterial agents that have been instrumental in treating a wide array of bacterial infections for decades.[1][2] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][3][4][5] This targeted action leads to the fragmentation of the bacterial chromosome and ultimately cell death.[5] The quinolone structure consists of a bicyclic core, and modifications to this scaffold have led to the development of multiple generations of these antibiotics, each with an expanded spectrum of activity.[1] However, the rise of antimicrobial resistance threatens the clinical utility of this important drug class, making the discovery and development of novel quinolinone compounds a key priority in drug development.[2][3][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for screening the antimicrobial activity of novel quinolinone compounds. The protocols detailed herein are grounded in established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different studies.[6][7]

Part 1: Foundational Screening Assays

The initial assessment of a novel quinolinone compound's antimicrobial potential typically involves determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] Two widely accepted methods for MIC determination are broth microdilution and agar well diffusion.

Broth Microdilution Assay: A Quantitative Approach to MIC Determination

The broth microdilution method is a highly reproducible and quantitative technique for determining the MIC of an antimicrobial agent.[9][10] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

Causality Behind Experimental Choices: This method is preferred for obtaining precise MIC values, which are essential for structure-activity relationship (SAR) studies and for comparing the potency of different compounds. The use of a standardized bacterial inoculum and defined growth medium, as recommended by CLSI, minimizes variability and ensures that the results are reliable and comparable to established benchmarks.[7][11]

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis P1 Prepare serial dilutions of quinolinone compound A1 Dispense compound dilutions into 96-well plate P1->A1 P2 Prepare standardized bacterial inoculum (0.5 McFarland) A2 Add bacterial inoculum to each well P2->A2 A3 Include positive (no drug) and negative (no bacteria) controls A2->A3 I1 Incubate plate at 35-37°C for 16-24 hours A3->I1 D1 Visually inspect wells for turbidity (growth) I1->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2 D3 Optional: Read absorbance using a plate reader D1->D3 Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis P1 Prepare Mueller-Hinton Agar (MHA) plates A1 Inoculate MHA plates with bacterial suspension P1->A1 P2 Prepare standardized bacterial inoculum (0.5 McFarland) P2->A1 A2 Create wells in the agar using a sterile borer A1->A2 A3 Add quinolinone solution to the wells A2->A3 I1 Incubate plates at 35-37°C for 16-24 hours A3->I1 D1 Measure the diameter of the zone of inhibition (mm) I1->D1 D2 Compare zone sizes to positive and negative controls D1->D2

Caption: Workflow for the agar well diffusion assay.

Detailed Protocol: Agar Well Diffusion

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak the entire surface of the MHA plate to ensure confluent growth.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer. [12][13]5. Compound Application: Add a fixed volume (e.g., 50-100 µL) of the quinolinone compound solution (at a known concentration) into each well. [12]6. Controls:

    • Positive Control: A well containing a standard antibiotic with known activity against the test organism (e.g., ciprofloxacin). [14] * Negative Control: A well containing the solvent used to dissolve the compound. [12][14]7. Incubation: Incubate the plates at 35-37°C for 16-24 hours. [14]8. Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. [14] Data Presentation: Example Zone of Inhibition Data

Compound (100 µ g/well )E. coli ATCC 25922 Zone of Inhibition (mm)S. aureus ATCC 25923 Zone of Inhibition (mm)P. aeruginosa ATCC 27853 Zone of Inhibition (mm)
Quino-A182015
Quino-B222519
Ciprofloxacin (5 µg)302825
DMSO (Solvent)000

Part 2: Advanced Screening Assays for Clinical Relevance

Beyond initial MIC determination, it is crucial to evaluate the efficacy of quinolinone compounds in more clinically relevant contexts, such as their ability to combat bacterial biofilms and their activity against intracellular pathogens.

Biofilm Inhibition and Eradication Assays

Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotic treatments. [15]Assays to evaluate a compound's effect on biofilms are therefore of significant interest.

Causality Behind Experimental Choices: The crystal violet assay is a common and straightforward method to quantify biofilm biomass. [15][16]By measuring the absorbance of the stained biofilm, one can assess the ability of a compound to either prevent biofilm formation or eradicate an established biofilm. This provides valuable insights into the compound's potential to treat biofilm-associated infections.

Detailed Protocol: Biofilm Inhibition Assay

  • Inoculum and Compound Preparation: Prepare a standardized bacterial suspension and serial dilutions of the quinolinone compound in a suitable growth medium (e.g., Tryptic Soy Broth).

  • Assay Setup: In a 96-well flat-bottom plate, add the bacterial suspension and the compound dilutions.

  • Incubation: Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.

  • Destaining: Wash the wells again with PBS to remove excess stain. Add a destaining solution (e.g., 95% ethanol or 33% acetic acid) to solubilize the stain from the biofilm.

  • Quantification: Measure the absorbance of the destained solution using a microplate reader (typically at a wavelength of 570-595 nm).

  • Data Analysis: The percentage of biofilm inhibition is calculated relative to the untreated control.

Intracellular Activity Assay

Some pathogenic bacteria can survive and replicate within host cells, evading the host immune system and many antibiotics. Quinolones, due to their ability to penetrate eukaryotic cells, are often effective against such pathogens.

Causality Behind Experimental Choices: An in vitro model using cultured host cells (e.g., macrophages) infected with bacteria is used to assess the intracellular activity of a compound. [17]This assay mimics an in vivo infection scenario and is crucial for developing drugs to treat infections caused by intracellular pathogens.

Detailed Protocol: Intracellular Activity Assay

  • Cell Culture: Seed eukaryotic host cells (e.g., J774 macrophages) in a multi-well plate and culture until they form a confluent monolayer.

  • Infection: Infect the host cells with a bacterial suspension at a specific multiplicity of infection (MOI).

  • Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, treat the cells with an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill any remaining extracellular bacteria. [17]4. Compound Treatment: Wash the cells and add a medium containing the quinolinone compound at various concentrations.

  • Incubation: Incubate for a defined period (e.g., 24 hours).

  • Cell Lysis and Viable Count: Wash the cells, lyse them with a detergent (e.g., Triton X-100) to release the intracellular bacteria, and determine the number of viable bacteria by plating serial dilutions of the lysate on appropriate agar plates. [17]7. Data Analysis: The reduction in intracellular bacterial count is calculated relative to the untreated control.

Part 3: Ensuring Data Integrity through Quality Control

Rigorous quality control (QC) is paramount for the validity and reproducibility of antimicrobial susceptibility testing. [18]This involves the regular use of reference strains with known susceptibility profiles.

The Role of Quality Control Strains: QC strains, such as those obtained from the American Type Culture Collection (ATCC), are used to monitor the performance of the test system. [18][19]If the results for the QC strains fall outside the acceptable ranges defined by organizations like CLSI, the test results for the novel compounds are considered invalid. [18][20] Commonly Used Quality Control Strains:

StrainGram StainRelevance
Escherichia coli ATCC 25922Gram-negativeRepresentative of Enterobacteriaceae
Staphylococcus aureus ATCC 25923Gram-positiveRepresentative of staphylococci
Pseudomonas aeruginosa ATCC 27853Gram-negativeRepresentative of non-fermenting Gram-negative bacilli
Enterococcus faecalis ATCC 29212Gram-positiveRepresentative of enterococci

Note: The selection of QC strains should be appropriate for the spectrum of activity being investigated. [18][21]

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial activity of novel quinolinone compounds. By employing standardized methodologies, from foundational MIC determination to more complex biofilm and intracellular assays, researchers can generate high-quality, reproducible data. Adherence to stringent quality control practices is essential for ensuring the integrity of these findings. This comprehensive approach will facilitate the identification and characterization of promising new quinolinone candidates, contributing to the critical effort of combating antimicrobial resistance.

References

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  • Sujatha, G. D., & Meenakshi, K. (2018). Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs. Pulsus Group. [Link]

  • Bhuyan, T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

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  • Kandemir, H., et al. (2021). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Molecules, 26(17), 5247. [Link]

  • Ziegler, A., et al. (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. Antibiotics, 10(9), 1047. [Link]

  • Kothari, A., et al. (2014). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 52(7), 2456-2463. [Link]

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  • Gurney, R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02377-19. [Link]

  • Sivakamavalli, J., et al. (2020). Anti-biofilm activity and in vivo efficacy of quinoline for the control of Vibrio parahaemolyticus in Chinese white shrimps. Aquaculture, 528, 735547. [Link]

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  • Chevrette, M. G., et al. (2023). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. mBio, 14(3), e00342-23. [Link]

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Application Note: High-Throughput In Vitro Cytotoxicity Profiling of 7-Bromo-1-methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro cytotoxicity of novel 7-Bromo-1-methylquinolin-2(1H)-one derivatives. The quinolinone scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing therapeutics for a range of diseases, including cancer.[1][2] Early-stage evaluation of a compound's cytotoxic potential is a critical step in the drug discovery pipeline, enabling the selection of promising candidates with favorable safety and efficacy profiles.[3][4] This document outlines the scientific principles, a detailed experimental protocol using the gold-standard MTT assay, data analysis procedures, and troubleshooting guidance for reliable and reproducible cytotoxicity screening.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolin-2-one core is a versatile heterocyclic structure found in numerous natural and synthetic compounds with a wide array of biological activities.[1][5] Its unique chemical properties allow for substitutions at various positions, leading to diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][6] Specifically, the introduction of a bromine atom can enhance cytotoxic effects in certain compound series.[7]

The evaluation of novel chemical entities, such as this compound derivatives, for cytotoxic effects is a foundational step in preclinical screening.[8] In vitro cytotoxicity assays offer a rapid, cost-effective, and high-throughput method to determine the concentration-dependent toxicity of these compounds against various cell lines, providing essential data for structure-activity relationship (SAR) studies and identifying promising lead candidates for further development.[3][9]

This application note focuses on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Scientific Principles of the MTT Assay

The MTT assay is a cornerstone method for evaluating cell viability in response to therapeutic compounds or toxic agents.[11][12] The underlying principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living, metabolically active cells.

The quantity of formazan produced is directly proportional to the number of viable cells.[12][13] When cells are damaged by a cytotoxic compound, their metabolic activity decreases, leading to a reduced production of formazan. The insoluble formazan crystals are solubilized using a detergent or an organic solvent like Dimethyl Sulfoxide (DMSO), resulting in a colored solution whose absorbance can be quantified using a spectrophotometer (microplate reader), typically at a wavelength of 570 nm.[14] By comparing the absorbance of treated cells to untreated control cells, the effect of the compound on cell viability can be determined.

MTT_Mechanism cluster_cell Viable Cell Mitochondria Mitochondria Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Forms Crystals MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Uptake & Reduction by NAD(P)H-dependent oxidoreductases Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Solubilization (e.g., DMSO) Reader Spectrophotometer (OD at 570 nm) Solubilized_Formazan->Reader Quantification

Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer, A549 lung carcinoma). A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.[15]

  • Test Compounds: this compound derivatives.

  • Positive Control: Doxorubicin or another standard cytotoxic agent.

  • Reagents:

    • Complete cell culture medium (e.g., DMEM or RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder[12]

    • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Equipment & Consumables:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Sterile 96-well flat-bottom cell culture plates

    • Multichannel pipettes and sterile tips

    • Microplate reader (spectrophotometer) with a 570 nm filter

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for each specific cell line, including cell seeding density and incubation times.[16]

Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis Harvest 1. Harvest & Count Cells Seed 2. Seed Cells in 96-Well Plate Harvest->Seed Incubate1 3. Incubate Overnight (Adhesion) Seed->Incubate1 Prepare_Cmpd 4. Prepare Compound Dilutions Incubate1->Prepare_Cmpd Add_Cmpd 5. Treat Cells with Compounds Prepare_Cmpd->Add_Cmpd Incubate2 6. Incubate (e.g., 48 hours) Add_Cmpd->Incubate2 Add_MTT 7. Add MTT Reagent Incubate2->Add_MTT Incubate3 8. Incubate (4 hours) Add_MTT->Incubate3 Solubilize 9. Solubilize Formazan (DMSO) Incubate3->Solubilize Read 10. Read Absorbance (570 nm) Solubilize->Read Calculate 11. Calculate % Viability Read->Calculate Plot 12. Generate Dose-Response Curve Calculate->Plot Determine_IC50 13. Determine IC50 Value Plot->Determine_IC50

Step 1: Cell Seeding (Day 1)

  • Culture cells until they reach approximately 80-90% confluency in the logarithmic growth phase.

  • Harvest the cells using Trypsin-EDTA and neutralize with complete medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Count the cells using a hemocytometer or automated cell counter and determine cell viability (should be >95%).

  • Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells: "cells + medium" (untreated control), and "medium only" (blank). To minimize the "edge effect," fill the outermost wells with sterile PBS.[16]

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.

Step 2: Compound Treatment (Day 2)

  • Prepare a stock solution of each quinolinone derivative and the positive control (e.g., Doxorubicin) in DMSO.

  • Create a series of dilutions of each compound in a serum-free or low-serum medium.[11] A typical concentration range might be 0.1, 1, 10, 50, and 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[17]

  • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

  • Add 100 µL of medium containing the vehicle (e.g., 0.5% DMSO) to the untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

Step 3: MTT Assay and Data Collection (Day 4 or 5)

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] This solution should be filter-sterilized and protected from light.

  • After the incubation period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization of the formazan.[11]

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Data Analysis and Interpretation

The primary endpoint of this assay is the IC₅₀ value, which is the concentration of a compound that inhibits cell viability by 50%.[3][4]

Step 1: Calculate Percent Viability

  • Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

  • Calculate the percent cell viability for each compound concentration using the following formula:[18]

    • % Cell Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

Step 2: Determine the IC₅₀ Value

  • Plot the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit a sigmoidal dose-response curve to the data.[19][20]

  • The software will calculate the IC₅₀ value, which is the concentration corresponding to 50% viability on the fitted curve.[21]

Data Presentation Summarize the calculated IC₅₀ values in a clear, tabular format for easy comparison across different derivatives and cell lines.

CompoundCell LineIncubation Time (h)IC₅₀ (µM) ± SD
Derivative 1 MCF-74812.5 ± 1.3
Derivative 1 HeLa4825.1 ± 2.8
Derivative 1 HEK29348>100
Derivative 2 MCF-7488.7 ± 0.9
Derivative 2 HeLa4815.4 ± 1.6
Derivative 2 HEK2934885.2 ± 9.1
Doxorubicin MCF-7480.9 ± 0.1

Table 1: Sample cytotoxicity data for quinolinone derivatives. Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

Issue Potential Cause(s) Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effect.[16]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Fill outer wells with sterile PBS or medium to maintain humidity.[16]
Low Absorbance Signal Cell number too low; Insufficient incubation time with MTT; Cells are not healthy.[17]Optimize cell seeding density via a titration experiment.[22] Increase MTT incubation time (up to 4 hours). Use cells in the logarithmic growth phase.
High Background Absorbance Microbial contamination; Incomplete removal of medium; Phenol red interference.[22]Visually inspect plates for contamination. Carefully aspirate medium before adding DMSO. Use phenol red-free medium during the MTT incubation step.[17]
Incomplete Formazan Solubilization Insufficient solvent volume; Inadequate mixing.Ensure adequate DMSO volume (150-200 µL). Increase shaking time on an orbital shaker.[11]
Compound Interference Colored compounds; Compounds that reduce MTT non-enzymatically.Run a control plate with compounds in medium but without cells to check for direct MTT reduction or color interference.

Conclusion

This application note provides a robust and validated protocol for the in vitro cytotoxicity assessment of this compound derivatives using the MTT assay. Adherence to this detailed methodology, including proper controls and data analysis, will yield reliable and reproducible data crucial for advancing promising drug candidates through the discovery pipeline. The IC₅₀ values generated will enable a quantitative comparison of compound potency and selectivity, guiding the next steps in the development of novel quinolinone-based therapeutics.

References

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  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

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Application Notes and Protocols: Synthetic Routes to Novel 7-Substituted Quinolin-2-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2-one (carbostyril) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Strategic substitution on the carbocyclic ring, particularly at the 7-position, has been identified as a critical determinant for modulating pharmacological potency and selectivity. This guide provides an in-depth exploration of robust and versatile synthetic strategies for accessing novel 7-substituted quinolin-2-one analogues. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and provide detailed, field-proven protocols for key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design and synthesize novel quinolin-2-one-based therapeutic agents.

The Strategic Importance of the C7-Position

The quinolin-2-one core offers multiple vectors for chemical modification. However, the 7-position has emerged as a particularly valuable site for introducing diversity. Substituents at this position can project into key binding pockets of biological targets, influencing affinity and specificity. A prominent example is the atypical antipsychotic drug Brexpiprazole, which features a long butoxy-piperazinyl-benzothiophene side chain at the 7-position, crucial for its unique receptor-binding profile.[4] The ability to readily and efficiently introduce a variety of functional groups at this position is therefore a cornerstone of modern quinolin-2-one chemistry.

This guide will focus on two primary strategic approaches for generating C7-functionalized quinolin-2-ones:

  • Direct Construction: Building the heterocyclic system using a pre-functionalized meta-substituted aniline precursor.

  • Post-Synthetic Modification: Creating a versatile 7-substituted quinolin-2-one platform (e.g., 7-hydroxy or 7-bromo) and subsequently diversifying it through functional group interconversion.

G cluster_0 Strategic Approaches cluster_1 Strategy 1 Details cluster_2 Strategy 2 Details Start Target: 7-Substituted Quinolin-2-one S1 Strategy 1: Direct Construction Start->S1 Build from Precursor S2 Strategy 2: Post-Synthetic Modification Start->S2 Modify Core Scaffold Aniline m-Substituted Aniline S1->Aniline Platform 7-Halo or 7-Hydroxy Quinolin-2-one Platform S2->Platform Cyclization Acylation & Cyclization (e.g., AlCl3, TfOH) Aniline->Cyclization Q1 7-Substituted Quinolin-2-one Cyclization->Q1 Diversify Diversification Reactions (e.g., Cross-Coupling, Alkylation) Platform->Diversify Q2 Novel 7-Substituted Analogues Diversify->Q2

Diagram 1: High-level overview of the primary synthetic strategies for accessing 7-substituted quinolin-2-ones.

Strategy 1: Direct Construction via Intramolecular Cyclization

The most direct method to install a substituent at the 7-position is to begin with a commercially available or readily prepared meta-substituted aniline. The subsequent formation of the pyridinone ring locks the substituent into the desired C7-position. The acylation-cyclization sequence is a powerful and widely used example of this strategy.[5]

Mechanism and Rationale: The Acylation-Cyclization Cascade

This two-step process involves the N-acylation of a meta-substituted aniline with an α,β-unsaturated acyl chloride, typically cinnamoyl chloride, to form an anilide intermediate.[6] The subsequent and critical step is an intramolecular Friedel-Crafts-type reaction. A strong Lewis acid (e.g., aluminum trichloride, AlCl₃) or a Brønsted superacid (e.g., triflic acid, TfOH) is used to activate the anilide, promoting electrophilic attack of the β-vinylic carbon onto the electron-rich aromatic ring, ortho to the amide directing group.[6][7] The choice of acid catalyst is critical; AlCl₃ is cost-effective for many substrates, but TfOH can be superior for more challenging or acid-sensitive molecules.[6] This reaction is regioselective, yielding the 7-substituted product due to the ortho-directing nature of the amide group.

Protocol 1: Synthesis of 7-Bromoquinolin-2(1H)-one

This protocol describes the synthesis of a versatile 7-bromo intermediate, which is an excellent substrate for further diversification via cross-coupling reactions.[5]

Step A: N-Acylation

  • To a stirred solution of 3-bromoaniline (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM) at 0 °C, add a base such as triethylamine (1.2 eq).

  • Slowly add a solution of cinnamoyl chloride (1.1 eq) in DCM dropwise over 15 minutes. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-bromophenyl)cinnamamide, which can often be used in the next step without further purification.

Step B: Intramolecular Cyclization

  • Caution: This step should be performed in a well-ventilated fume hood as it involves a strong Lewis acid and evolves HCl gas.

  • To a flask charged with anhydrous aluminum trichloride (AlCl₃, 3.0 eq), add chlorobenzene as the solvent.

  • Add the crude N-(3-bromophenyl)cinnamamide from the previous step portion-wise to the stirred suspension. The reaction is exothermic.

  • Heat the reaction mixture to 120-130 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with concentrated HCl. This quenches the AlCl₃ and protonates the product.

  • Stir the resulting suspension for 30 minutes. The product will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether to remove non-polar impurities.

  • Dry the solid under vacuum to afford 7-bromoquinolin-2(1H)-one. Further purification can be achieved by recrystallization.

Reagent/ParameterMolar Eq. (Step A)Molar Eq. (Step B)Purpose & Rationale
3-Bromoaniline1.0-Starting material providing the C7-bromo substituent.
Cinnamoyl Chloride1.1-Acylating agent to form the required anilide precursor.
Triethylamine1.2-Base to scavenge HCl generated during acylation.
Aluminum Trichloride-3.0Strong Lewis acid catalyst for the intramolecular Friedel-Crafts cyclization.[7]
Chlorobenzene-SolventHigh-boiling inert solvent suitable for the reaction temperature.
Temperature (Step B)-120-130 °CProvides the necessary thermal energy to overcome the activation barrier for cyclization.
Expected Yield 60-75% (over two steps)

Strategy 2: Post-Synthetic Modification of a Platform Scaffold

An alternative and highly flexible approach involves the synthesis of a common quinolin-2-one intermediate bearing a versatile functional group at the 7-position, which then serves as a handle for diversification. The 7-hydroxy and 7-bromo analogues are the most common and useful platforms for this purpose.

Synthesis of the 7-Hydroxyquinolin-2(1H)-one Platform

7-Hydroxyquinolin-2(1H)-one is a key intermediate for many pharmaceutical compounds, including Brexpiprazole.[8][9] A modern and efficient synthesis involves the dehydrogenation (aromatization) of a 7-hydroxy-3,4-dihydroquinolin-2(1H)-one precursor, which itself is readily accessible.

Protocol 2: Synthesis of 7-Hydroxyquinolin-2(1H)-one via DDQ Oxidation

This protocol utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as a powerful oxidizing agent to achieve aromatization under relatively mild conditions, offering high yields and reducing by-products.[9]

  • Suspend 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF) or a mixture of THF and water.

  • Add DDQ (1.1-1.2 eq) to the suspension at room temperature. The reaction mixture will typically darken.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, the reduced DDQ (DDQH₂) will precipitate. Cool the mixture and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield pure 7-hydroxyquinolin-2(1H)-one as a solid.

Reagent/ParameterMolar Eq.Purpose & Rationale
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one1.0The saturated precursor to be aromatized.
DDQ1.1-1.2A high-potential quinone that acts as an efficient hydrogen acceptor (oxidant).
THF/WaterSolventProvides good solubility for the reactants and facilitates the reaction.
TemperatureRT to 50 °CMild conditions that prevent degradation of the product.
Expected Yield >85%
Diversification of Platform Scaffolds

Once the 7-hydroxy or 7-bromo platforms are in hand, a vast chemical space of novel analogues can be accessed.

G cluster_0 Diversification Workflows Start_Br 7-Bromo-QO End_Aryl 7-Aryl-QO Start_Br->End_Aryl Suzuki Coupling (Pd cat., Ar-B(OH)2) End_Amino 7-Amino-QO Start_Br->End_Amino Buchwald-Hartwig (Pd cat., R2NH) Start_OH 7-Hydroxy-QO End_Ether 7-Alkoxy-QO Start_OH->End_Ether Williamson Ether Synthesis (Base, R-X)

Diagram 2: Key diversification reactions from 7-bromo and 7-hydroxy quinolin-2-one (QO) platforms.

A. Williamson Ether Synthesis for 7-Alkoxy Analogues

The phenolic hydroxyl group of 7-hydroxyquinolin-2-one is readily alkylated to form ethers, a common motif in active pharmaceutical ingredients.

Protocol 3: O-Alkylation of 7-Hydroxyquinolin-2(1H)-one

This protocol describes a general procedure for the synthesis of 7-(4-bromobutoxy)quinolin-2(1H)-one, a direct precursor to Brexpiprazole.[4]

  • To a stirred suspension of 7-hydroxyquinolin-2(1H)-one (1.0 eq) in a polar aprotic solvent like methanol or acetonitrile, add a base such as potassium hydroxide (KOH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide salt.

  • Add 1,4-dibromobutane (4.0 eq, used in excess to minimize dialkylation of the reagent).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature. If a precipitate forms, collect it by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography to isolate the desired 7-(4-bromobutoxy)quinolin-2(1H)-one.

B. Palladium-Catalyzed Cross-Coupling for C-C and C-N Bond Formation

The 7-bromoquinolin-2-one scaffold is ideal for modern cross-coupling chemistry, enabling the introduction of aryl, heteroaryl, and amino groups.[10] The Suzuki-Miyaura coupling (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds) are the most powerful tools in this context.[11][12]

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of 7-bromoquinolin-2(1H)-one with a generic arylboronic acid.

  • In a reaction vessel, combine 7-bromoquinolin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture, typically Dioxane/Water or Toluene/Ethanol/Water.

  • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-aryl-quinolin-2(1H)-one analogue.

Conclusion

The synthesis of novel 7-substituted quinolin-2-one analogues is a dynamic and crucial area of research in drug discovery. By mastering the strategic choice between direct construction from meta-substituted anilines and the post-synthetic diversification of versatile 7-functionalized scaffolds, researchers can efficiently access a wide chemical space. The protocols detailed in this guide, from classic Friedel-Crafts cyclizations to modern palladium-catalyzed cross-couplings, provide a robust and validated toolkit for the synthesis of next-generation quinolin-2-one-based therapeutics. Careful selection of the synthetic route based on the desired target and available starting materials will be paramount to the success of any drug discovery campaign in this area.

References

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Troubleshooting & Optimization

improving yield and purity in 7-Bromo-1-methylquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-1-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in synthesizing this valuable quinolinone derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction for both yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Q: My overall yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields in quinolinone synthesis can often be attributed to several factors, including incomplete reactions, side product formation, or loss of product during workup and purification.[1]

  • Incomplete N-methylation: If you are methylating 7-bromoquinolin-2(1H)-one, the choice of base and methylating agent is crucial. A weak base may not sufficiently deprotonate the quinolinone nitrogen, leading to a sluggish or incomplete reaction.

    • Solution: Employ a stronger base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture.

  • Suboptimal Bromination Conditions: When brominating 1-methylquinolin-2(1H)-one, the reaction conditions must be carefully controlled to prevent the formation of multiple brominated species or other side products.[2][3]

    • Solution: Use a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as chloroform or acetic acid.[2] The reaction temperature should be optimized; starting at a lower temperature and gradually warming to room temperature can often improve selectivity. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent over-bromination.

  • Product Loss During Workup: The workup procedure must be optimized to ensure efficient extraction of the product while minimizing its loss.

    • Solution: During aqueous workup, ensure the pH of the aqueous layer is adjusted to a neutral or slightly basic level to minimize the solubility of the quinolinone product. Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions to maximize recovery.[1]

Issue 2: Formation of Multiple Products (Low Purity)

Q: I am observing multiple spots on my TLC plate, indicating the presence of impurities. How can I improve the purity of my product?

A: The formation of multiple products is a common challenge, often arising from non-selective reactions or the presence of impurities in the starting materials.

  • Regioisomers in Bromination: The bromination of 1-methylquinolin-2(1H)-one can potentially yield different regioisomers (e.g., 5-bromo or 6-bromo derivatives) in addition to the desired 7-bromo product. The directing effects of the substituents on the quinolinone ring influence the position of bromination.

    • Solution: Careful selection of the brominating agent and reaction conditions can enhance regioselectivity. For instance, the choice of solvent can influence the electrophilicity of the bromine source. In some cases, separation of regioisomers with similar polarities can be challenging.[4] If separation by column chromatography is difficult, consider converting the isomers into derivatives with different polarities to facilitate separation.[4][5]

  • Over-alkylation or O-alkylation: During the N-methylation of 7-bromoquinolin-2(1H)-one, there is a possibility of O-alkylation, forming the isomeric 2-methoxyquinoline derivative, although N-alkylation is generally favored for quinolin-2(1H)-ones.[6]

    • Solution: The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio. Using a polar aprotic solvent like DMF and a base like potassium carbonate can favor N-alkylation.[6] Careful monitoring of the reaction and purification by column chromatography can help isolate the desired N-methylated product.

  • Starting Material Purity: Impurities in the starting materials can lead to the formation of side products.

    • Solution: Ensure the purity of your starting materials (e.g., 1-methylquinolin-2(1H)-one or 7-bromoquinolin-2(1H)-one) by techniques such as recrystallization or column chromatography before proceeding with the reaction.[1]

Issue 3: Difficult Purification

Q: I am struggling to purify the final product. What are the best practices for purification?

A: Purification of quinolinone derivatives can sometimes be challenging due to their moderate polarity and potential for co-elution with impurities.

  • Column Chromatography Optimization: Standard silica gel column chromatography is the most common method for purification.

    • Solution: A systematic approach to selecting the eluent system is crucial. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Small-scale TLC analysis with different solvent systems will help in identifying the optimal conditions for separation.[7] If the product adheres strongly to silica gel, using a different stationary phase like alumina or deactivating the silica gel with triethylamine might be beneficial.[1]

  • Recrystallization: If the crude product is obtained as a solid with reasonable purity, recrystallization can be a highly effective final purification step.

    • Solution: The key is to find a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7] Test the solubility of the crude product in various solvents to identify the ideal one for recrystallization. Slow cooling of the saturated solution promotes the formation of pure crystals.[1]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound: bromination of 1-methylquinolin-2(1H)-one or N-methylation of 7-bromoquinolin-2(1H)-one?

A1: Both routes are viable, and the choice often depends on the availability and cost of the starting materials.

  • Bromination of 1-methylquinolin-2(1H)-one: This is a direct approach but may present challenges with regioselectivity, potentially leading to a mixture of bromo-isomers that require careful purification.[2]

  • N-methylation of 7-bromoquinolin-2(1H)-one: This route offers better control over the position of the bromine atom. However, it requires the synthesis of the 7-bromoquinolin-2(1H)-one precursor first. The N-methylation step itself can also produce O-alkylated byproducts, though this is usually a minor pathway.[6]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Brominating agents (e.g., NBS, Br₂): These are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong bases (e.g., NaH): Sodium hydride is a flammable solid that reacts violently with water. Handle it under an inert atmosphere and use anhydrous solvents.

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the reaction progress.[1][7]

  • Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The plate is then developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. Staining with a visualizing agent (e.g., potassium permanganate) or viewing under UV light can help in visualizing the spots.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Microwave-assisted synthesis can be a powerful tool to reduce reaction times and potentially improve yields in quinolinone synthesis.[8] The high temperatures and pressures achieved in a microwave reactor can accelerate the rate of reaction. However, optimization of the reaction time and temperature is crucial to prevent decomposition of the product.[8]

Experimental Protocols

Protocol 1: N-methylation of 7-bromoquinolin-2(1H)-one

This protocol describes the synthesis of this compound starting from 7-bromoquinolin-2(1H)-one.

Materials:

  • 7-bromoquinolin-2(1H)-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 7-bromoquinolin-2(1H)-one (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound.

Protocol 2: Bromination of 1-methylquinolin-2(1H)-one

This protocol outlines the synthesis of this compound via the bromination of 1-methylquinolin-2(1H)-one.

Materials:

  • 1-methylquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Acetic Acid

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-methylquinolin-2(1H)-one (1.0 eq) in chloroform or acetic acid.

  • Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • If using acetic acid as a solvent, neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to isolate this compound.

Data Presentation

ParameterN-methylation of 7-bromoquinolin-2(1H)-oneBromination of 1-methylquinolin-2(1H)-one
Key Reagents NaH, CH₃INBS
Solvent Anhydrous DMFChloroform or Acetic Acid
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield Moderate to GoodVariable (depends on regioselectivity)
Key Challenge Potential for O-alkylationFormation of regioisomers

Visualizations

Workflow for N-methylation of 7-bromoquinolin-2(1H)-one

start Start: 7-bromoquinolin-2(1H)-one deprotonation Deprotonation with NaH in DMF start->deprotonation methylation Addition of CH3I deprotonation->methylation quench Quench with aq. NH4Cl methylation->quench extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product Product: this compound purification->product start Low Yield Observed check_sm Check Starting Material Purity start->check_sm optimize_reaction Optimize Reaction Conditions start->optimize_reaction improve_workup Improve Workup/Purification start->improve_workup incomplete_reaction Incomplete Reaction? optimize_reaction->incomplete_reaction side_reactions Side Reactions? optimize_reaction->side_reactions loss_during_workup Product Loss During Workup? improve_workup->loss_during_workup stronger_base Use Stronger Base / Better Leaving Group incomplete_reaction->stronger_base Yes adjust_temp_time Adjust Temperature / Time incomplete_reaction->adjust_temp_time Yes side_reactions->adjust_temp_time Yes optimize_extraction Optimize Extraction pH / Solvent loss_during_workup->optimize_extraction Yes recrystallize Consider Recrystallization loss_during_workup->recrystallize Yes

Caption: Troubleshooting workflow for low yield.

References

  • Gedda, M., et al. (2022). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • Gedda, M., et al. (2022). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • ResearchGate. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]

  • ResearchGate. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Retrieved from [Link]

  • Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmaceutical Journal. Available at: [Link]

  • Çakmak, O., & Ökten, S. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Available at: [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. Retrieved from [Link]

  • ResearchGate. (2007). Studies on the alkylation of quinolin-2(1H)-one derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of bromoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction when applied to this challenging substrate class. Quinolines, with their inherent coordinating nitrogen, present unique hurdles that require careful optimization of reaction parameters. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic understanding and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering causal explanations and actionable solutions.

Question 1: My reaction is sluggish or stalls completely, resulting in low conversion of the bromoquinoline. What are the likely causes and how can I fix this?

Answer: This is a frequent issue when working with N-heterocyclic substrates like quinolines. The primary suspect is often catalyst deactivation or inhibition.[1]

  • Causality: The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst by blocking the active sites required for the catalytic cycle.[1] This can lead to the formation of stable, inactive palladium complexes. Additionally, inadequate reaction conditions can fail to promote the efficient formation of the active Pd(0) species from a Pd(II) precatalyst.[2]

  • Troubleshooting Workflow:

    • Catalyst and Ligand Selection:

      • Switch to a Precatalyst: If you are using a simple palladium source like Pd(OAc)₂, consider switching to a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These are designed to form the active LPd(0) catalyst more cleanly and efficiently, often under milder conditions.[2][3]

      • Ligand Choice is Critical: The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle.[3] For electron-deficient heteroaromatic halides like bromoquinolines, bulky, electron-rich phosphine ligands are generally preferred.[4] Consider screening ligands such as XPhos, RuPhos, or DavePhos, as their steric bulk can disfavor the inhibitory coordination of the quinoline nitrogen.[3][4] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands, such as SIPr, have also shown high efficacy.[5]

    • Base and Solvent Optimization:

      • Base Strength and Solubility: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard for driving the deprotonation of the amine.[3] However, the solubility of the base can be a critical, often overlooked factor.[2] If the base is not sufficiently soluble, the reaction can be slow. Consider using a more soluble base or a solvent system that improves solubility.

      • Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[2] Ensure they are anhydrous and degassed, as water and oxygen can interfere with the catalyst.[6]

    • Reaction Temperature:

      • Increasing the reaction temperature (typically in the range of 80-110 °C) can often overcome activation barriers and drive a sluggish reaction to completion.[2][7] However, be mindful of potential substrate or product decomposition at higher temperatures.

Question 2: I'm observing significant formation of hydrodehalogenation (the bromoquinoline is converted to quinoline) and other side products. How can I suppress these unwanted reactions?

Answer: The formation of hydrodehalogenation and homocoupling byproducts indicates that off-cycle pathways are competing with the desired C-N bond formation.[8]

  • Causality:

    • Hydrodehalogenation: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.[8] It can also be promoted by trace amounts of water in the reaction mixture.

    • Homocoupling: Dimerization of the bromoquinoline or the amine can occur, and is often favored at higher catalyst loadings or temperatures.[3]

  • Troubleshooting Workflow:

    • Optimize Ligand-to-Metal Ratio: A slight excess of the phosphine ligand relative to the palladium source can help to suppress side reactions by ensuring the palladium center remains coordinated and less prone to engaging in off-cycle pathways.

    • Control Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of side reactions. A careful balance is necessary. Try lowering the temperature incrementally to see if byproduct formation is reduced without significantly impacting the desired reaction rate.

    • Scrutinize Reagent Purity: Ensure all reagents, especially the solvent and the amine, are anhydrous. Use freshly dried and degassed solvents for each experiment.

    • Base Selection: In some cases, an overly strong base can promote side reactions. If hydrodehalogenation is a major issue, consider screening weaker bases like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature to achieve a reasonable reaction rate.[2][3]

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for coupling with bromoquinolines?

A1: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, modern palladacycle precatalysts (e.g., XPhos Pd G3) are often more reliable and provide more consistent results.[3] This is because they do not require an in situ reduction of Pd(II) to Pd(0), which can sometimes be inefficient and lead to lower catalyst activity.[2]

Q2: How do I select the optimal ligand for my specific bromoquinoline and amine coupling partners?

A2: Ligand selection is highly dependent on the nature of the amine nucleophile.[2] A general guideline is as follows:

Amine TypeRecommended LigandsRationale
Primary Aliphatic AminesBrettPhos, RuPhosThese ligands are effective for a broad range of primary amines.[3]
Secondary Aliphatic AminesRuPhos, XPhosThese bulky ligands can accommodate the increased steric hindrance of secondary amines.[3][4]
Aryl AminesXPhos, DavePhosThese ligands are well-suited for the coupling of aryl amines.[4]
NH-HeterocyclesDavePhos, XantPhosThese ligands have shown success in coupling challenging NH-heterocycles.[3]

For a new system, it is often best to screen a small panel of ligands to empirically determine the optimal choice.

Q3: What is the role of the base in the Buchwald-Hartwig reaction, and which one should I choose?

A3: The primary role of the base is to deprotonate the amine in the catalytic cycle, forming the palladium-amido intermediate that precedes reductive elimination.[9][10] Strong, non-nucleophilic bases such as NaOtBu, KOtBu, and LHMDS are most commonly used and generally lead to higher reaction rates.[3] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may necessitate higher reaction temperatures.[2]

Q4: My reaction seems to be inconsistent, with variable yields and reaction times. What could be the cause?

A4: Inconsistent results often point to subtle variations in the experimental setup.[1] Key factors to control rigorously include:

  • Inert Atmosphere: Ensure a consistently inert atmosphere using a glovebox or proper Schlenk line techniques to exclude oxygen and moisture.

  • Reagent Quality: Use freshly opened or purified reagents and anhydrous, degassed solvents for each run.

  • Precise Measurement: Calibrate balances and use consistent techniques for weighing the catalyst and ligand, as small variations can have a significant impact on the reaction outcome.

Visualizing the Process

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR'R'' PdII_Amine L-Pd(II)(Ar)(NHR'R'') Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Troubleshooting_Workflow Start Low Conversion of Bromoquinoline Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Use_Precatalyst Switch to G3/G4 Precatalyst Check_Catalyst->Use_Precatalyst Screen_Ligands Screen Bulky Ligands (e.g., XPhos, RuPhos) Check_Catalyst->Screen_Ligands Increase_Temp Increase Temperature (80-110 °C) Check_Conditions->Increase_Temp Check_Base Verify Base Strength and Solubility Check_Conditions->Check_Base Inert_Atmosphere Ensure Rigorous Inert Atmosphere Check_Conditions->Inert_Atmosphere Success Improved Yield Use_Precatalyst->Success Screen_Ligands->Success Increase_Temp->Success Check_Base->Success Inert_Atmosphere->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromoquinoline

This protocol provides a general starting point and should be optimized for each specific substrate combination.

Materials:

  • Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Preparation: In a glovebox, add the bromoquinoline, palladium precatalyst, and base to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Sealing: Seal the vial with a cap containing a PTFE septum. If not working in a glovebox, seal the vial and then purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Amine Addition: Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Kumar, A., & Singh, A. K. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Organometallics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Fors, B. P., Do, D. T., & Buchwald, S. L. (2015). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 137(42), 13692–13695. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of the American Chemical Society Au. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Retrieved from [Link]

  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9172–9175. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Retrieved from [Link]

  • WuXi AppTec. (2023, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kim, S., et al. (2022). Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. ChemistrySelect. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]

  • Buchwald, S. L., et al. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Buchwald, S. L., et al. (2018). Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. Retrieved from [Link]

Sources

common side reactions in the synthesis of quinolin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinolin-2-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of these important heterocyclic compounds. As Senior Application Scientists, we have compiled this resource to address common challenges, explaining the causality behind experimental choices and providing field-proven insights to ensure the success of your syntheses.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of quinolin-2-ones via common synthetic routes. Each problem is followed by an analysis of its probable causes and detailed, step-by-step solutions.

Issue 1: Formation of 4-Hydroxyquinoline as a Major Side Product in Knorr Quinoline Synthesis

Question: I am attempting to synthesize a 2-hydroxyquinoline derivative using the Knorr synthesis from a β-ketoanilide, but I am consistently isolating a significant amount of the isomeric 4-hydroxyquinoline. How can I improve the selectivity for the desired 2-hydroxyquinoline?

Probable Cause: The formation of 4-hydroxyquinoline as a competing product in the Knorr synthesis is a known issue and is highly dependent on the reaction conditions, particularly the concentration of the acid catalyst.[1] A lower concentration of acid, such as polyphosphoric acid (PPA), can favor the formation of a monocationic intermediate that fragments and rearranges to the 4-hydroxyquinoline isomer.[1] In contrast, a large excess of a strong acid promotes the formation of a dicationic intermediate that preferentially cyclizes to the desired 2-hydroxyquinoline.[1]

Solution:

To favor the formation of the 2-hydroxyquinoline, you need to ensure conditions that promote the formation of the N,O-dicationic or O,O-dicationic intermediate.

Experimental Protocol to Maximize 2-Hydroxyquinoline Formation:

  • Increase Acid Catalyst Concentration: Employ a large excess of a strong acid. Polyphosphoric acid (PPA) is commonly used. For instance, using a significant excess of PPA has been shown to favor the formation of 2-hydroxyquinoline.[1] Triflic acid has also been recommended as a highly effective catalyst for this purpose.

  • Temperature Control: While the Knorr synthesis is generally carried out at elevated temperatures, ensure that the temperature is optimized for the specific substrate and acid catalyst being used.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent potential isomerization or degradation.

  • Purification: If a mixture of 2- and 4-hydroxyquinolines is obtained, they can often be separated by column chromatography on silica gel, exploiting the differences in their polarity. Recrystallization from a suitable solvent may also be effective if the solubility of the two isomers is sufficiently different.

ParameterCondition to Favor 2-HydroxyquinolineCondition Favoring 4-Hydroxyquinoline Side Product
Acid Catalyst Large excess of strong acid (e.g., PPA, Triflic Acid)Small amount of acid
Intermediate N,O-dicationic or O,O-dicationic intermediateMonocationic intermediate

Logical Workflow for Troubleshooting Isomer Formation:

start Mixture of 2- and 4-Hydroxyquinolines Obtained check_acid Check Acid Catalyst Concentration start->check_acid increase_acid Increase Molar Excess of Strong Acid (e.g., PPA, Triflic Acid) check_acid->increase_acid Low Concentration purify Purify Mixture (Column Chromatography/Recrystallization) check_acid->purify High Concentration Already Used monitor_reaction Monitor Reaction by TLC/LC-MS increase_acid->monitor_reaction monitor_reaction->purify product Pure 2-Hydroxyquinoline purify->product

Caption: Troubleshooting workflow for minimizing 4-hydroxyquinoline formation.

Issue 2: Poor Regioselectivity in the Conrad-Limpach-Knorr Synthesis

Question: I am running a reaction between an aniline and a β-ketoester and obtaining a mixture of the 2-quinolone (Knorr product) and the 4-quinolone (Conrad-Limpach product). How can I control the regioselectivity of this reaction?

Probable Cause: The regioselectivity of the reaction between anilines and β-ketoesters is primarily controlled by the reaction temperature.[2][3][4] At lower temperatures (e.g., room temperature), the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group, leading to the 4-quinolone (Conrad-Limpach product). At higher temperatures (e.g., 140°C or higher), the reaction is under thermodynamic control, and the aniline attacks the ester group, which is a reversible process. The resulting β-keto anilide intermediate is more stable and accumulates, leading to the formation of the 2-quinolone (Knorr product) upon cyclization.[4]

Solution:

Careful control of the reaction temperature is the most critical factor in determining the regiochemical outcome.

Experimental Protocols for Regioselective Synthesis:

  • For the 4-Quinolone (Conrad-Limpach Product - Kinetic Control):

    • Combine the aniline and β-ketoester at room temperature, with or without a catalytic amount of acid.

    • Stir the mixture for several hours to form the enamine intermediate.

    • For the cyclization step, heat the intermediate in a high-boiling solvent such as Dowtherm A or mineral oil to approximately 250°C.[2] The use of a high-boiling, inert solvent generally improves the yield of the cyclization step.[5]

  • For the 2-Quinolone (Knorr Product - Thermodynamic Control):

    • Heat the mixture of the aniline and β-ketoester to a higher temperature, typically around 140-160°C, to favor the formation of the β-keto anilide intermediate.[2][4][6]

    • After the formation of the anilide, add a strong acid like concentrated sulfuric acid to catalyze the cyclization to the 2-quinolone.[7][8]

ProductControlKey Condition
4-Quinolone KineticLower temperature for initial condensation (~ room temp.)
2-Quinolone ThermodynamicHigher temperature for initial condensation (~140-160°C)
Issue 3: Aldol Self-Condensation in Friedländer Synthesis

Question: My Friedländer synthesis of a quinolin-2-one is giving a low yield, and I have a complex mixture of side products. I suspect aldol self-condensation of my ketone starting material. How can I prevent this?

Probable Cause: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically another ketone.[9] Especially under basic conditions, the ketone with the α-methylene group can undergo self-condensation, leading to a variety of aldol addition and condensation products, which reduces the yield of the desired quinoline and complicates purification.[10]

Solution:

Several strategies can be employed to minimize or eliminate the self-condensation of the ketone.

Strategies to Prevent Aldol Self-Condensation:

  • Switch to an Acid Catalyst: Changing the catalyst from a base (e.g., KOH, NaOH) to an acid (e.g., p-toluenesulfonic acid, H₂SO₄) will prevent the base-catalyzed aldol self-condensation of the ketone.[10]

  • Use of an Imine Analog: To circumvent the need for conditions that promote aldol condensation, one can use an imine analog of the 2-aminoaryl aldehyde or ketone.[10]

  • Slow Addition of the Ketone: Slowly adding the ketone to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular self-condensation reaction.[10]

  • Milder Reaction Conditions: Employing milder reaction conditions, for instance by using a gold catalyst, can sometimes suppress side reactions.

Experimental Protocol for an Acid-Catalyzed Friedländer Synthesis:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde or 2-aminoaryl ketone (1.0 mmol) in a suitable solvent such as ethanol (10 mL).

  • Add the ketone with an α-methylene group (1.1 mmol) and a catalytic amount of an acid catalyst like p-toluenesulfonic acid (p-TsOH) (e.g., 10 mol%).

  • Heat the mixture to reflux and monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water (20 mL) and extract the product with an appropriate organic solvent like dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can then be purified by crystallization or column chromatography.[10]

Decision Tree for Catalyst Choice in Friedländer Synthesis:

start Low Yield and Complex Mixture in Friedländer Synthesis check_catalyst What type of catalyst are you using? start->check_catalyst base_cat Base-Catalyzed (e.g., KOH, NaOH) check_catalyst->base_cat acid_cat Acid-Catalyzed (e.g., p-TsOH) check_catalyst->acid_cat switch_to_acid Switch to an Acid Catalyst to Prevent Aldol Self-Condensation base_cat->switch_to_acid optimize_acid Optimize Acid Catalyst and Reaction Conditions acid_cat->optimize_acid product Improved Yield of Quinolin-2-one switch_to_acid->product optimize_acid->product

Caption: Decision tree for catalyst selection to avoid aldol side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove high-boiling solvents like Dowtherm A or mineral oil after a Conrad-Limpach cyclization?

A1: These high-boiling solvents can be challenging to remove. After the reaction, it is common to dilute the cooled mixture with a hydrocarbon solvent like hexanes to precipitate the product. The solid product can then be collected by filtration and washed thoroughly with the hydrocarbon solvent to remove the residual high-boiling solvent.[11] If the product is also soluble, vacuum distillation of the solvent is an option, although it requires a good vacuum system due to the low vapor pressure of these solvents. Alternatively, a flash still can be used to distill a side stream of the reaction mixture to remove the high-boiling solvent.[11]

Q2: How do substituents on the aniline ring affect the regioselectivity of the Conrad-Limpach-Knorr synthesis?

A2: The electronic nature of the substituents on the aniline ring can influence the nucleophilicity of the aromatic ring and thus the ease of the electrophilic aromatic substitution step in the cyclization. Electron-donating groups on the aniline can increase the rate of cyclization. In some cases, the position of the substituent can direct the cyclization to one of the available ortho positions, influencing the regioselectivity of the final quinolone product. For instance, in the Camps cyclization, a related reaction, the regioselectivity is influenced by the base strength, which in turn is related to the electronic nature of the substituents.[12]

Q3: Are there any "green" or more environmentally friendly alternatives to traditional high-boiling solvents and strong acids in quinolin-2-one synthesis?

A3: Yes, there is a growing interest in developing greener synthetic methods. For instance, some Friedländer syntheses have been successfully carried out in water or even under solvent-free conditions, often with the aid of microwave irradiation.[13][14] Ionic liquids are also being explored as recyclable catalysts and solvents.[15] For the Skraup synthesis, which is notoriously hazardous, the use of a moderator like ferrous sulfate makes the reaction less violent.[16][17][18]

Q4: I am struggling with the purification of my quinolin-2-one derivative. What are some effective purification strategies?

A4: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is crucial.

  • Column Chromatography: Silica gel chromatography is widely used to separate quinolin-2-ones from side products and unreacted starting materials. The eluent system should be optimized based on the polarity of the compounds.

  • Steam Distillation: For volatile quinoline derivatives, steam distillation can be an effective method to separate them from non-volatile tars and inorganic materials, particularly after a Skraup synthesis.[16][19]

  • Salt Formation: Quinolin-2-ones, being weakly basic, can sometimes be purified by forming a salt (e.g., a picrate), which can be crystallized and then reconverted to the free base.[20]

Q5: How does catalyst loading affect the yield and side product formation in quinolin-2-one synthesis?

A5: Catalyst loading is a critical parameter to optimize. Insufficient catalyst can lead to incomplete reaction and low yields. Conversely, an excessively high catalyst loading does not necessarily improve the yield and can sometimes promote the formation of side products. For instance, in some nanocatalyst-mediated syntheses of quinolines, it has been shown that after a certain optimal catalyst loading, further increases do not significantly change the product yield.[21][22] It is therefore essential to perform a catalyst loading study to find the optimal amount for a specific reaction.

References

  • BenchChem. (2025). Optimizing solvent and base conditions for quinoline synthesis.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Skraup Quinoline Synthesis: Mechanism, Reagents, and Examples. (2026, January 10). YouTube.
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • BenchChem. (2025). Preventing side product formation in quinoline synthesis.
  • Al-Trawneh, S. A., & Al-Shamaileh, E. (2021). Recent advancements in fluoroquinolones removal techniques from wastewater.
  • Effect of catalyst loading. (n.d.).
  • Li, Y., et al. (2024).
  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Gáspár, A., et al. (2014). Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis.
  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • Knorr quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • BenchChem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism.
  • El-Malah, A., et al. (2021).
  • Knorr Quinoline Synthesis. (n.d.). Merck.
  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis.
  • Cheng, C. C., & Li, R. (2006). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 3(4), 270-273.
  • Gáspár, A., et al. (2014). Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis.
  • Synthesis of 2-quinolones. (n.d.). Organic Chemistry Portal.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica.
  • DOWTHERM A - He
  • Kumar, R., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
  • Weyesa, A., & Mulugeta, E. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Medicinal Chemistry.
  • Conrad-limpach-knorr synthesis of Quinolone. (2019, July 28). YouTube.
  • Knorr Quinoline Synthesis. (n.d.). SynArchive.
  • Knorr Quinoline Synthesis. (2010, September 15). CoLab.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Csonka, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7378.
  • de Oliveira, G. A. R., et al. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Journal of the Brazilian Chemical Society.
  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... (n.d.).
  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. (n.d.).
  • Method for purifying isoquinoline from crude product of coal tar. (n.d.).
  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. In Comprehensive Organic Name Reactions and Reagents.
  • Liquid Chromatographic Detection of Dowtherm A Contamination in Oleochemicals and Edible Oils. (n.d.).
  • Method for extracting quinoline from coal tar wash oil. (n.d.).
  • Globaltherm® MXT | High temperature thermal fluid | Mineral HTF. (n.d.).
  • 4-Hydroxyquinoline. (n.d.). PubChem.

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Technical Support Center: Purification of Brominated Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated quinolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Introduction: The Purification Hurdle

Brominated quinolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. However, their synthesis, particularly through electrophilic bromination, often yields complex mixtures of products, including regioisomers, over-brominated species, and unreacted starting materials.[1][2] These impurities can be challenging to separate due to their similar physicochemical properties. This guide provides a structured approach to troubleshooting these purification challenges, grounded in scientific principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues faced during the purification of brominated quinolinone derivatives.

Q1: My purified brominated quinolinone is persistently yellow/brown, even after column chromatography. What is the likely cause and how can I fix it?

A1: A persistent yellow, orange, or brown color is often due to residual elemental bromine (Br₂) trapped in your solid product.[3] While chromatography can remove many impurities, highly colored compounds can sometimes co-elute or be difficult to remove completely.

  • Troubleshooting Steps:

    • Chemical Quenching: Before concentrating your column fractions, wash the combined organic solution with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[3] This will reduce the elemental bromine to colorless bromide ions. The disappearance of the color in the organic layer indicates the reaction is complete.

    • Activated Carbon Treatment: Dissolve the colored product in a suitable solvent and add a small amount of activated carbon.[3] Stir for 15-30 minutes at room temperature, then filter through a pad of celite to remove the carbon. This is very effective at adsorbing colored impurities.

    • Recrystallization: A carefully chosen recrystallization can exclude colored impurities from the crystal lattice of your desired compound.[3]

Q2: I'm experiencing significant product loss during recrystallization. How can I improve my yield?

A2: Low yield after recrystallization is a common problem and can be attributed to several factors.[3]

  • Troubleshooting Steps:

    • Solvent Selection is Key: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[3] If your compound has significant solubility at low temperatures, you will inevitably lose some product in the mother liquor. Experiment with different solvent systems, including mixed solvents.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Adding too much solvent will keep more of your product dissolved when cooled, thus lowering the recovery.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[3] Slow cooling promotes the formation of larger, purer crystals and improves recovery. Crashing the product out of solution by rapid cooling can trap impurities.

Q3: My brominated quinolinone derivatives are streaking on the TLC plate during column chromatography. What's happening and how do I prevent it?

A3: Streaking on a TLC plate is often an indication of compound degradation on the stationary phase or poor solubility in the mobile phase.

  • Troubleshooting Steps:

    • Neutralize the Stationary Phase: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[3] Consider using deactivated or neutral silica gel. You can also pre-treat the silica gel by slurring it in the mobile phase containing a small amount of a volatile base, such as triethylamine (0.1-1%), to neutralize the acidic sites.

    • Optimize the Mobile Phase: The streaking might be due to poor solubility. Try a more polar solvent system to improve the solubility of your compound in the mobile phase.

    • Minimize Residence Time: Do not let your compound sit on the column for an extended period. A faster elution, provided it still gives adequate separation, can minimize the contact time with the stationary phase and reduce degradation.[3]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for more complex purification scenarios, broken down by technique.

Guide 1: Tackling Isomeric Mixtures and Over-Bromination

The synthesis of brominated quinolinones often results in a mixture of mono-, di-, and sometimes tri-brominated products, as well as different regioisomers.[1][4] Separating these closely related compounds is a significant challenge.

Problem: Inseparable spots on TLC with similar Rf values.

This is a classic problem when dealing with isomeric products.[1]

Troubleshooting Workflow:

G cluster_alt_chrom Alternative Chromatography cluster_cryst Crystallization Strategies start Mixture of Brominated Isomers chrom_check Optimize TLC Conditions (Varying solvent polarity, e.g., Hexane/EtOAc, DCM/MeOH) start->chrom_check sep_achieved Separation Achieved? chrom_check->sep_achieved column Proceed with Column Chromatography sep_achieved->column Yes no_sep No Separation sep_achieved->no_sep No alt_chrom Alternative Chromatography Techniques no_sep->alt_chrom cryst_strat Consider Crystallization Strategies no_sep->cryst_strat deriv Chemical Derivatization alt_chrom->deriv rp_chrom Reverse-Phase Chromatography (C18 silica, e.g., H₂O/ACN or H₂O/MeOH) alt_chrom->rp_chrom hplc Preparative HPLC alt_chrom->hplc frac_cryst Fractional Recrystallization (Exploit slight solubility differences in various solvents) cryst_strat->frac_cryst

Caption: Decision workflow for separating isomeric brominated quinolinones.

Detailed Steps & Explanations:

  • Exhaustive TLC Optimization: Before attempting a column, exhaustively screen different solvent systems for your TLC. Sometimes a small change in solvent polarity or composition (e.g., adding a few drops of acetic acid or triethylamine) can resolve closely running spots.

  • Column Chromatography Best Practices:

    • High-Resolution Setup: Use a long, narrow column for better separation.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This often provides better resolution than wet loading.

  • Reverse-Phase Chromatography: If normal-phase silica gel fails, consider reverse-phase chromatography. The separation mechanism is based on hydrophobicity, which can be different for isomers that have similar polarities.

  • Fractional Recrystallization: This technique relies on small differences in the solubility of your isomers in a particular solvent.[5] It can be a powerful, albeit sometimes tedious, method for separating large quantities of material.

  • Chemical Derivatization: In some cases, it may be easier to separate isomers after a chemical modification. For example, if your quinolinone has a free hydroxyl group, you could protect it and then perform the separation. The protecting group can be removed in a subsequent step.

Guide 2: Managing Solubility Issues

Brominated quinolinone derivatives can exhibit poor solubility in common organic solvents, making both purification and handling difficult.[1]

Problem: Crude product is poorly soluble, making chromatography and recrystallization challenging.

Troubleshooting Strategies:

Technique Challenge Solution & Rationale
Column Chromatography Insoluble material at the top of the column.Use a stronger solvent system for loading and initial elution. A small amount of a highly polar solvent (e.g., methanol or DMF) can be used to dissolve the crude product before adsorbing it onto silica for dry loading. The initial mobile phase for the column should also be polar enough to ensure the compound enters the column.
Recrystallization Difficulty finding a suitable solvent that dissolves the compound when hot but not when cold.Use a mixed solvent system. For example, dissolve the compound in a small amount of a good solvent (e.g., DCM or THF) and then add a poor solvent (e.g., hexane or ether) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, then allow it to cool slowly.
General Handling Product crashing out of solution during workup or transfer.Use heated funnels and glassware. When filtering a hot solution, pre-heating the funnel and receiving flask can prevent premature crystallization.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

  • Dry Loading: Dissolve your crude product (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane). Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

  • Loading: Carefully add the silica-adsorbed product to the top of the packed column.

  • Elution: Begin eluting with your mobile phase, collecting fractions.

  • Monitoring: Monitor the elution by TLC to identify the fractions containing your desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Standard Recrystallization Procedure
  • Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[5]

  • Drying: Dry the purified crystals in a vacuum oven.

Part 4: Visualizing the Purification Workflow

G start Crude Brominated Quinolinone workup Aqueous Workup (e.g., NaHCO₃ wash to remove HBr, Na₂S₂O₃ wash to remove Br₂) start->workup analysis Initial Purity Assessment (TLC, ¹H NMR of crude) workup->analysis decision Purification Strategy Selection analysis->decision chrom Column Chromatography decision->chrom Complex Mixture / Close Rf cryst Recrystallization decision->cryst Major Product with Minor Impurities chrom_outcome Purity Check (TLC, NMR) chrom->chrom_outcome cryst_outcome Purity and Yield Check cryst->cryst_outcome pure Pure Product chrom_outcome->pure >95% Pure impure Still Impure chrom_outcome->impure <95% Pure cryst_outcome->pure >95% Pure & Good Yield cryst_outcome->impure <95% Pure or Low Yield impure->decision Re-evaluate Strategy

Caption: General workflow for the purification of brominated quinolinone derivatives.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]

  • Semantic Scholar (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

  • ResearchGate (2016). Bromination of 8-substituted quinolines. Reagents and conditions. Available at: [Link]

  • ResearchGate (2025). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

  • Slideshare (n.d.). Purification techniques chromatography. Available at: [Link]

  • Moravek (n.d.). How Is Chromatography Used for Purification?. Available at: [Link]

  • Jack Westin (n.d.). Chromatography Basic Principles Involved In Separation Process. Available at: [Link]

  • Chemistry LibreTexts (2023). Recrystallization. Available at: [Link]

  • ResearchGate (n.d.). Quinoline derivatives with bromine in their structure. Available at: [Link]

  • YouTube (2007). Organic Chemistry Lab: Recrystallization. Available at: [Link]

  • OPHCJ (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Available at: [Link]

  • ACS Publications (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Available at: [Link]

  • NTA (2025). Syllabus for Chemistry (SCQP08). Available at: [Link]

  • MDPI (n.d.). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Available at: [Link]

  • PMC - NIH (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. Available at: [Link]

  • PubMed (2018). Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. Available at: [Link]

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Technical Support Center: Efficient Cross-Coupling of 7-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and optimization in cross-coupling reactions involving 7-Bromo-1-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these transformations. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement an effective solution.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction with this compound is showing very low conversion or failing completely. What are the most likely causes and how can I fix it?

Answer: A low or non-existent yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is the most effective strategy.[1]

1. Catalyst Inactivity or Decomposition:

  • Cause: The active Pd(0) species is highly sensitive to oxygen, which can cause oxidation and deactivation of the catalyst.[1][2] Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state can also be a cause.[3]

  • Solution: Ensure your reaction is thoroughly degassed. This can be achieved by sparging your solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction setup and duration. If using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) is a critical step that can be facilitated by phosphine ligands or other reagents in the mixture.[3][4]

2. Poor Reagent Quality:

  • Cause: Boronic acids, especially heteroaryl boronic acids, can be unstable and degrade over time through processes like protodeboronation, where the boron group is replaced by a hydrogen atom.[1][2]

  • Solution: Use fresh, high-purity boronic acid. To enhance stability, consider using more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[2][3]

3. Suboptimal Catalyst System:

  • Cause: The electronic properties of this compound, which is relatively electron-rich due to the influence of the nitrogen and methoxy-like lactam oxygen, can make the initial oxidative addition step sluggish.[5] The chosen palladium source or ligand may not be active enough for this specific substrate.

  • Solution: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands.[6] For challenging substrates, electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective as they promote the oxidative addition step.[3][4][6] Precatalysts, which are designed for clean and efficient generation of the active catalyst, can also offer improved reactivity.[3]

4. Inappropriate Base or Solvent:

  • Cause: The base is critical for activating the boronic acid to facilitate the transmetalation step.[7][8] An incorrect choice of base or solvent can lead to poor solubility of reactants or an inefficient catalytic cycle.

  • Solution: Common bases like carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are effective.[2][7] Cesium carbonate is often a good choice for difficult couplings due to its higher solubility in organic solvents.[7][9] The solvent system, often a mixture like dioxane/water, toluene/water, or DMF/water, must be chosen to ensure all reactants are sufficiently soluble at the reaction temperature.[2][6]

5. Insufficient Reaction Temperature:

  • Cause: The energy of activation for the oxidative addition step may not be met at lower temperatures.

  • Solution: Most Suzuki couplings require heating, typically in the range of 80-110 °C.[2][6] However, excessively high temperatures can cause catalyst decomposition. If you observe the formation of palladium black (a sign of catalyst decomposition), consider running the reaction at a lower temperature for a longer duration.[2][3]

Troubleshooting_Workflow start Start: Low/No Yield check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions Reagents OK reagent_sol1 Use fresh boronic acid or switch to pinacol ester. check_reagents->reagent_sol1 Degraded? check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions OK condition_sol1 Ensure thorough degassing (Ar sparge, Freeze-Pump-Thaw). check_conditions->condition_sol1 Oxygen? condition_sol2 Optimize temperature (80-110°C). Avoid excessive heat. check_conditions->condition_sol2 Temp? condition_sol3 Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O). check_conditions->condition_sol3 Base/Solvent? catalyst_sol1 Screen catalysts: - Pd(PPh₃)₄ - Pd(OAc)₂ + Ligand check_catalyst->catalyst_sol1 Inactive? catalyst_sol2 Use bulky, e⁻-rich ligands: - XPhos, SPhos - P(tBu)₃ catalyst_sol1->catalyst_sol2 end_node Optimized Reaction catalyst_sol2->end_node

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Issue 2: Significant Side Product Formation

Question: My reaction is working, but I'm getting significant amounts of side products, such as the dehalogenated quinolinone or homocoupled boronic acid. How can I suppress these?

Answer: The formation of side products is a common issue that competes with the desired cross-coupling pathway. Minimizing them requires fine-tuning the reaction conditions.

1. Boronic Acid Homocoupling:

  • Cause: This side reaction, forming a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen.[1]

  • Solution: Rigorous degassing of the reaction mixture is the primary solution.[1] Additionally, adjusting the stoichiometry by using a slight excess of the this compound (e.g., 1.05 equivalents) relative to the boronic acid can sometimes disfavor the homocoupling pathway.[1]

2. Dehalogenation:

  • Cause: This involves the replacement of the bromine atom with hydrogen. This can occur through various pathways, sometimes involving trace water or other proton sources.

  • Solution: Ensure all reagents and solvents are anhydrous if the reaction protocol calls for it. The choice of base can also be influential; sometimes switching to a milder or non-hydroxide base can reduce dehalogenation.[1]

3. Protodeboronation:

  • Cause: As mentioned previously, this is the cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom.[1] This depletes the active nucleophile from the reaction mixture.

  • Solution: Use high-purity boronic acids and consider switching to more stable boronate esters (e.g., pinacol esters).[3][6] Running the reaction at the lowest effective temperature can also help minimize this degradation pathway.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding strategy and optimization for your cross-coupling reaction.

1. What is the best general-purpose palladium catalyst to start with for coupling with this compound?

For initial screening, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is an excellent starting point. It is a pre-formed, air-stable Pd(0) complex that is effective for a wide range of Suzuki reactions.[4][10] Another common and effective approach is to generate the catalyst in situ from a stable Pd(II) source like Pd(OAc)₂ combined with a phosphine ligand such as PPh₃ .[4] If these initial attempts provide low yields, moving to a more robust system using a bulky, electron-rich ligand is the logical next step.[11]

2. How do I choose the right phosphine ligand for this specific substrate?

Ligand choice is crucial for tuning the reactivity of the palladium catalyst.[12] The key is to balance steric and electronic properties to facilitate the key steps of the catalytic cycle.[3][13]

  • Electron-Rich Ligands: Ligands with electron-donating groups (like alkylphosphines) increase the electron density on the palladium center. This promotes the oxidative addition step, which is often the rate-limiting step, especially for electron-rich aryl bromides like our quinolinone substrate.[3][4]

  • Bulky Ligands: Sterically hindered ligands (e.g., those with tert-butyl groups like P(tBu)₃ or biarylphosphine ligands like XPhos) promote the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[3][14] They also help form highly reactive monoligated palladium species.[15]

For this compound, a ligand that is both electron-rich and bulky, such as XPhos , SPhos , or P(t-Bu)₃ , is a strong candidate if simpler ligands like PPh₃ are insufficient.[11][14]

Ligand_Selection start Goal: Efficient Cross-Coupling oa Challenge 1: Oxidative Addition (Often Rate-Limiting) start->oa re Challenge 2: Reductive Elimination (Product Release) start->re sol_oa Solution: Use Electron-Rich Ligands (e.g., alkylphosphines, XPhos) Increases e⁻ density on Pd, facilitating insertion into C-Br bond. oa->sol_oa sol_re Solution: Use Bulky Ligands (e.g., P(tBu)₃, XPhos, SPhos) Steric hindrance promotes product expulsion from Pd center. re->sol_re conclusion Optimal Ligand Choice: Combines both properties (e.g., Buchwald Biarylphosphine Ligands) sol_oa->conclusion sol_re->conclusion Suzuki_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Ar-Br in1 Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_aryl->pd2_trans Ar'B(OH)₂ + Base in2 Transmetalation pd2_trans->pd0 product Ar-Ar' pd2_trans->product in3 Reductive Elimination

Sources

Technical Support Center: Managing Poor Solubility of Quinolinone Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous approved drugs and clinical candidates.[1] However, the planar, aromatic, and often rigid nature of the quinolinone ring system frequently leads to poor solubility in common organic solvents. This presents a significant hurdle in various stages of research and development, from synthesis and purification to formulation and biological screening.

This technical guide provides a comprehensive resource for researchers encountering solubility challenges with quinolinone compounds. It is structured to offer immediate troubleshooting solutions through frequently asked questions (FAQs) and in-depth experimental protocols for more persistent issues. The underlying principles of each technique are explained to empower users to make informed decisions and adapt methodologies to their specific quinolinone derivatives.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: My quinolinone compound is poorly soluble in common solvents like ethanol and methanol. Where should I start?

A1: Start by assessing the polarity of your compound and the solvent. Quinolinones are often hydrophobic.[2] A good first step is to try a broader range of solvents with varying polarities. A recommended starting panel would include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent starting points as they are often effective at dissolving quinolinones.[3][4]

  • Chlorinated Solvents: Dichloromethane (DCM) can be effective, especially for less polar derivatives.[5]

  • Ethers: Dioxane or tetrahydrofuran (THF) can also be useful.[6]

Q2: I'm using DMSO as a stock solvent, but my compound precipitates when I dilute it into my reaction mixture or assay buffer. What's happening?

A2: This is a common issue known as "crashing out" and occurs when the good solvent (DMSO) is diluted into a poor solvent (the reaction mixture or buffer).[7] The overall solvent system can no longer support the solubility of your compound. To mitigate this, you can:

  • Lower the final concentration of your compound.

  • Increase the proportion of the co-solvent (DMSO) in the final mixture, if your experiment can tolerate it.

  • Add the stock solution dropwise to the stirred bulk solution to avoid localized high concentrations.

Q3: Can I use heat to improve the solubility of my quinolinone compound?

A3: Yes, gentle heating can often significantly improve solubility by providing the energy needed to overcome the crystal lattice energy of the solid. However, you must first confirm the thermal stability of your compound to avoid degradation.[8] It's also important to note that the compound may precipitate out of solution upon cooling.

Q4: My quinolinone derivative is a weak base. Can I use pH to my advantage?

A4: Absolutely. Since many quinolinones are weak bases, their solubility can be highly pH-dependent.[2][9][10][11] In acidic conditions, the quinoline nitrogen can be protonated, forming a more soluble salt.[2][7][12] Consider using a buffer with a lower pH if your experimental conditions allow.[8]

In-Depth Troubleshooting Guides & Experimental Protocols

For more challenging solubility issues, a systematic approach is often necessary. The following guides provide detailed protocols for common and effective solubilization strategies.

Strategy 1: Co-Solvent Systems

Principle: A co-solvent is a water-miscible organic solvent used to reduce the overall polarity of an aqueous system, thereby increasing the solubility of a hydrophobic compound.[13][14][15][16] For purely organic systems, a blend of solvents can disrupt solute-solute interactions and promote solvation. Different functional groups on a molecule can have different solvent preferences.[17]

Experimental Protocol: Screening for Effective Co-Solvent Systems

  • Solvent Selection: Prepare a panel of pharmaceutically acceptable solvents. A good starting point includes DMSO, DMF, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[3][18]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your quinolinone compound in a strong solvent like DMSO (e.g., 10-50 mg/mL).[3]

  • Binary System Screening:

    • In separate vials, prepare various ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9) of your primary organic solvent (from your reaction or purification) and a co-solvent.

    • Add a small, known amount of your quinolinone compound to each vial.

    • Vortex and visually inspect for dissolution. If necessary, use gentle heating or sonication.

  • Analysis: Quantify the solubility in the most promising systems using techniques like UV-Vis spectroscopy or HPLC.

Troubleshooting:

  • Oiling Out: If the compound forms an oil instead of dissolving, it indicates poor miscibility. Try a different co-solvent or a ternary system (three solvents).

  • Precipitation Over Time: The solution may be supersaturated. Allow the solution to stand for a longer period (e.g., 24-72 hours) to determine the true thermodynamic solubility.[18][19]

Strategy 2: pH Adjustment for Ionizable Quinolinones

Principle: The solubility of ionizable compounds, including the weakly basic quinolinone scaffold, is highly dependent on the pH of the medium.[9][10][11] By adjusting the pH to favor the ionized form of the molecule, solubility can be dramatically increased.[12][20]

Experimental Protocol: Determining the pH-Solubility Profile

  • pKa Determination: If the pKa of your quinolinone derivative is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration.

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 9).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of your solid quinolinone compound to vials containing each buffer.

    • Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC, UV-Vis).

  • Data Analysis: Plot the measured solubility against the pH to visualize the pH-solubility profile.

Troubleshooting:

  • Compound Instability: Some compounds may degrade at extreme pH values.[8] It is crucial to assess the chemical stability of your compound in parallel with solubility testing.

  • Buffer Effects: The components of the buffer itself can sometimes influence solubility. If unexpected results are obtained, consider using a different buffer system for the same pH range.

Data Summary & Visualization

The following table summarizes the solubility of aripiprazole, a well-known quinolinone-based drug, in various organic solvents, illustrating the significant impact of solvent choice.

SolventSolubility (approx. mg/mL)Reference
DichloromethaneFreely Soluble[5]
Dimethylformamide (DMF)30[3]
Dimethyl sulfoxide (DMSO)25[3]
TolueneSparingly Soluble[5]
Ethanol1[3]
MethanolInsoluble[5]
WaterInsoluble[5]
Logical Workflow for Troubleshooting Solubility

The following diagram outlines a systematic approach to addressing solubility challenges with quinolinone compounds.

Caption: A decision-making workflow for troubleshooting poor solubility.

Advanced Strategies

If the above methods are insufficient, more advanced formulation techniques may be required. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level, usually a hydrophilic polymer.[2][21] This can enhance dissolution by presenting the drug in an amorphous, high-energy state.[21]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of a drug.[2][15] The hydrophobic quinolinone molecule resides within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility.[15]

  • Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds through the formation of micelles.[14][17] The quinolinone partitions into the hydrophobic core of the micelle, which is itself soluble in the bulk solvent.

Conclusion

Managing the poor solubility of quinolinone compounds is a multifaceted challenge that often requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can effectively overcome these hurdles, enabling the smooth progression of their research and development efforts.

References

  • (n.d.). Aripiprazole Specifications. Retrieved from a document with partial visibility, focusing on solubility characteristics.
  • Al-kassas, R., Al-kassas, R., & Al-kassas, R. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Gavan, A., Scurtu, D. A., & Porfire, A. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).
  • (n.d.).
  • (n.d.). Solubility Behaviour of Aripiprazole in Different Solvent Systems.
  • (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Chen, Y.-P., Chen, Y.-P., & Chen, Y.-P. (2018). Synthesis, Experimental and Density Functional Theory (DFT)
  • Wang, J.-R., Wang, J.-R., & Wang, J.-R. (2022).
  • (n.d.). Strategies to improve the stability of aripiprazole in different solvent systems. Benchchem.
  • Carvajal, M. T., Carvajal, M. T., & Carvajal, M. T. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Carvajal, M. T., Carvajal, M. T., & Carvajal, M. T. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Zhang, Y., Zhang, Y., & Zhang, Y. (2017). Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillar[17]arene. ACS Omega.

  • (n.d.). Camptothecin Solution, 1 ML. AG Scientific.
  • (n.d.).
  • Carvajal, M. T., Carvajal, M. T., & Carvajal, M. T. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • (n.d.). (S)-(+)-Camptothecin (C9911)
  • Tucker, S. A., Tucker, S. A., & Tucker, S. A. (1995).
  • (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Zhang, Y., Zhang, Y., & Zhang, Y. (2017). Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillar[17]arene. PMC.

  • (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
  • (n.d.). Quinoline. PubChem.
  • (2023). Solubility of Organic Compounds. LibreTexts.
  • (n.d.). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. Benchchem.
  • (n.d.). A Technical Guide to the Determination of Organic Solvent Solubility for [1,1'-Biphenyl]-2,2',3,3'-tetrol. Benchchem.
  • (n.d.). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. Benchchem.
  • Perlovich, G. L., Perlovich, G. L., & Perlovich, G. L. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC.
  • (n.d.). Quinoline derivatives, process for their preparation and their use as medicaments.
  • (n.d.). Quinoline. Wikipedia.
  • (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • (2022).
  • (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • (n.d.). Quinoline derivatives (organic compounds) and their properties.
  • (2019). The Effects of pH on Solubility. Chemistry LibreTexts.
  • (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • (n.d.).

Sources

identifying and characterizing byproducts in quinolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of quinolinone derivatives. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Reaction & Purification Issues

Question 1: My reaction mixture has turned into an intractable tar, and the yield of my desired quinolinone is very low. What is happening and how can I prevent it?

Answer: Tar formation is a frequent and frustrating issue in many classical quinolinone syntheses, such as the Skraup or Doebner-von Miller reactions, which often rely on harsh acidic and high-temperature conditions.

  • Causality: The primary cause is the polymerization of reactive intermediates. For instance, in syntheses utilizing α,β-unsaturated aldehydes (like acrolein, formed in situ from glycerol in the Skraup synthesis), these intermediates can readily polymerize under strong acid catalysis and heat. Self-condensation of ketone starting materials in reactions like the Friedländer synthesis can also contribute to this problem.

  • Troubleshooting Strategies:

    • Moderate Reaction Exothermicity: Many of these reactions are highly exothermic. Controlled, slow addition of reagents (especially the acid catalyst) with efficient cooling and vigorous stirring is critical to prevent localized temperature spikes that accelerate polymerization.

    • Use of Moderators: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can help to make the reaction less violent and reduce charring.

    • Optimize Temperature: Avoid excessively high temperatures. While thermal energy is required for cyclization, prolonged exposure to extreme heat can degrade both starting materials and products. Carefully determine the minimum temperature required for efficient cyclization through systematic optimization.

    • Protect Reactive Intermediates: In the Doebner-von Miller synthesis, using a biphasic reaction medium can sequester the reactive α,β-unsaturated carbonyl compound in an organic phase, reducing its concentration in the acidic aqueous phase and thereby minimizing polymerization.

Question 2: I am observing a mixture of products that are difficult to separate. How do I confirm if they are regioisomers and what is the best strategy for their separation?

Answer: The formation of regioisomers is a common challenge, especially in syntheses like the Friedländer or Combes reaction when using unsymmetrical ketones or β-diketones. This leads to isomers with substituents at different positions on the quinolinone core (e.g., 2-substituted vs. 4-substituted).

  • Identification Strategy:

    • LC-MS Analysis: The first step is to analyze the crude reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS). Regioisomers will have the identical mass-to-charge ratio (m/z), but they will often exhibit different retention times on a reversed-phase HPLC column due to subtle differences in polarity and shape.

    • NMR Spectroscopy: If the isomers can be isolated or if the mixture is simple enough, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structure elucidation. 2D NMR techniques like COSY, HSQC, and especially HMBC are invaluable for unambiguously determining the connectivity of the molecule and thus the substitution pattern.

  • Separation Strategy:

    • Column Chromatography: Careful column chromatography is the most common method for separating regioisomers. Success depends on finding a solvent system that can exploit the small polarity differences.

      • Pro-Tip: Start with a low-polarity eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Using a shallow gradient and a long column can significantly improve resolution.

    • Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative HPLC is the method of choice.

    • Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method.

Below is a decision workflow for tackling a potential regioisomer problem.

graph Troubleshooting_Regioisomers { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Mixture of Products Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Analyze by LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Do peaks have identical m/z?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; D [label="Likely Regioisomers", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Not Isomers (Byproducts/Impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Optimize Column Chromatography\n(Shallow Gradient, Different Solvents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Separation Successful?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; H [label="Characterize by NMR\n(1H, 13C, HMBC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Consider Preparative HPLC or\nFractional Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Characterize byproducts\n(NMR, MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label="Yes"]; C -> E [label="No"]; D -> F; E -> J; F -> G; G -> H [label="Yes"]; G -> I [label="No"]; I -> H; }

Caption: Decision workflow for identifying and separating regioisomers.
Section 2: Synthesis-Specific Troubleshooting

Question 3: In my Friedländer synthesis with an unsymmetrical ketone, I'm getting a nearly 1:1 mixture of the two possible regioisomers. How can I control the selectivity?

Answer: This is the classic challenge of the Friedländer synthesis. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. If the ketone is unsymmetrical (e.g., 2-butanone), condensation can occur on either side of the carbonyl, leading to a mixture of quinolinone products.

  • Mechanistic Insight: The regioselectivity is determined by which α-proton is removed to form the enolate (under basic conditions) or enol (under acidic conditions) that initiates the condensation. The relative stability and rate of formation of the two possible enolates/enols dictate the product ratio.

  • Troubleshooting Strategies:

    • Catalyst Control: The choice of catalyst can strongly influence the regioselectivity.

      • Base Catalysis: Using a cyclic secondary amine catalyst like pyrrolidine often directs the reaction to favor the formation of the kinetic enamine from the less hindered side of the ketone, leading to higher selectivity.

      • Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids can also be used, and their effectiveness can be substrate-dependent.

    • Use of Directing Groups: A powerful strategy is to temporarily introduce a directing group on one of the α-carbons of the ketone. This blocks one reaction pathway, forcing the condensation to occur at the other α-position, leading to a single product.

    • Reaction Conditions: Gradually adding the ketone to the reaction mixture can help maintain a low concentration, which sometimes favors the formation of one isomer. Higher reaction temperatures have also been reported to increase selectivity in some cases.

graph Friedlander_Regioselectivity { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="o-Aminoaryl Ketone + Unsymmetrical Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; PathwayA [label="Pathway A\n(Attack at Cα)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PathwayB [label="Pathway B\n(Attack at Cα')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProductA [label="Regioisomer A", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProductB [label="Regioisomer B", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mixture [label="Mixture of\nRegioisomers", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> PathwayA; Start -> PathwayB; PathwayA -> ProductA; PathwayB -> ProductB; ProductA -> Mixture [style=dashed, arrowhead=none]; ProductB -> Mixture [style=dashed, arrowhead=none]; }

Caption: Competing pathways in the Friedländer synthesis.

Question 4: My Knorr quinolinone synthesis is giving me a significant amount of a byproduct with the same mass as my desired 2-hydroxyquinoline. What is it?

Answer: In the Knorr synthesis, which cyclizes a β-ketoanilide using strong acid to form a 2-hydroxyquinoline (which exists as the 2-quinolone tautomer), a common byproduct is the isomeric 4-hydroxyquinoline (4-quinolone).

  • Mechanistic Insight: The formation of these two isomers is highly dependent on the reaction conditions, particularly the amount of acid used.

    • High Acid Concentration (e.g., excess PPA): Favors intramolecular cyclization of the protonated β-ketoanilide, leading to the desired 2-hydroxyquinoline .

    • Low Acid Concentration: Can promote fragmentation of the β-ketoanilide back to the starting aniline and the β-ketoester. The aniline can then react with another molecule of the β-ketoanilide in a reaction pathway analogous to the Conrad-Limpach synthesis , which yields the 4-hydroxyquinoline byproduct.[1][2]

  • Troubleshooting Strategies:

    • Ensure High Acid Concentration: Use a sufficient excess of a strong dehydrating acid like polyphosphoric acid (PPA) or triflic acid to favor the desired cyclization pathway.

    • Temperature Control: The Knorr cyclization is typically performed at elevated temperatures (100-140 °C). Ensure the temperature is high enough for the cyclization to proceed efficiently but not so high as to cause degradation.

    • Confirm Starting Material Purity: Ensure your β-ketoanilide starting material is pure and free from any unreacted aniline, as this could promote the formation of the 4-hydroxyquinoline byproduct.

Question 5: The high-temperature (~250 °C) cyclization step in my Conrad-Limpach synthesis is giving a low yield and multiple unidentified byproducts. What are the likely side reactions?

Answer: The high-temperature cyclization of the anilinoacrylate intermediate is the critical and often problematic step in the Conrad-Limpach synthesis. The harsh conditions required for the 6-electron electrocyclic ring-closing can lead to thermal degradation.

  • Potential Side Reactions:

    • Retro-Michael Reaction: The anilinoacrylate intermediate can revert back to the starting aniline and β-ketoester, especially if the initial condensation was performed at a lower temperature.

    • Intermolecular Reactions: At high temperatures and concentrations, intermolecular condensation reactions can occur between two molecules of the anilinoacrylate or with other species in the reaction mixture, leading to oligomeric or polymeric byproducts.

    • Decarboxylation/Fragmentation: Unwanted fragmentation of the quinolinone ring or side chains can occur under prolonged heating at such high temperatures.

  • Troubleshooting Strategies:

    • Use a High-Boiling Inert Solvent: Performing the cyclization in a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial. This ensures even heat distribution, prevents localized charring, and can facilitate the removal of the eliminated alcohol (e.g., ethanol), driving the reaction to completion. Running the reaction neat is often associated with lower yields.

    • Precise Temperature Control: Use a sand bath or a high-quality heating mantle with a thermocouple to maintain a stable and accurate temperature. Overheating is a primary cause of byproduct formation.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may occur at high temperatures.

Section 3: Analytical Characterization & Data Interpretation

Question 6: How can I use HPLC-MS to monitor my quinolinone synthesis and characterize the byproducts?

Answer: HPLC-MS is an indispensable tool for real-time reaction monitoring and impurity profiling. It allows you to track the consumption of starting materials and the formation of products and byproducts.

  • Method Development Protocol:

    • Column Selection: A C18 reversed-phase column is a good starting point for most quinolinone derivatives.

    • Mobile Phase: A typical mobile phase system consists of:

      • Solvent A: Water with 0.1% formic acid (to aid ionization in positive ESI mode).

      • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient Elution: Start with a gradient that allows for the separation of your starting materials and expected product. A good initial gradient could be 10-95% Solvent B over 10-15 minutes.

    • MS Detection: Use Electrospray Ionization (ESI) in positive mode, as the nitrogen atom in the quinolinone ring is readily protonated. Monitor the expected m/z for [M+H]⁺ of your starting materials, product, and any potential byproducts (e.g., dimers [2M+H]⁺).

  • Troubleshooting Common HPLC-MS Issues:

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Strong interaction with residual silanols on the column.- Mobile phase pH is close to the pKa of the analyte.- Add a competing base like triethylamine (0.1%) to the mobile phase.- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid).
Co-elution of Isomers - Insufficient chromatographic resolution.- Decrease the gradient slope (make it shallower).- Try a different stationary phase (e.g., Phenyl-Hexyl).- Optimize the mobile phase (e.g., switch from acetonitrile to methanol).
No or Weak MS Signal - Poor ionization.- In-source fragmentation.- Optimize source parameters (e.g., spray voltage, gas flow).- Lower the fragmentor/cone voltage to reduce in-source fragmentation.
Unexpected Adduct Ions - Presence of salts (Na⁺, K⁺) in the sample or mobile phase.- Use high-purity solvents and glassware.- Identify adducts by their characteristic mass difference (e.g., [M+Na]⁺ = m/z + 22.99).

Question 7: I have isolated an impurity that I suspect is a regioisomer of my target quinolinone. How can I use NMR to definitively assign its structure?

Answer: NMR, particularly 2D NMR, is the gold standard for distinguishing regioisomers. The key is to establish long-range correlations that are unique to each isomer.

  • Key NMR Experiments:

    • ¹H NMR: Provides the initial overview. The chemical shifts and coupling patterns of the aromatic protons will be different for each isomer.

    • ¹³C NMR: The number of signals can confirm symmetry (or lack thereof), and the chemical shifts of the carbons, especially those bearing substituents, will differ between isomers.

    • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, helping to assign adjacent protons within the same ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is crucial for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for distinguishing regioisomers. It shows correlations between protons and carbons over 2-3 bonds. By identifying key long-range correlations, you can piece the molecular fragments together and confirm the substitution pattern.

  • Example: Distinguishing 2-Methyl-4-quinolone from 4-Methyl-2-quinolone

    • The Key HMBC Correlation: In 2-methyl-4-quinolone , you would expect to see a strong HMBC correlation from the protons of the methyl group (at C2) to the carbonyl carbon (at C4). In 4-methyl-2-quinolone , the correlation would be from the methyl protons (at C4) to the carbonyl carbon (at C2). This single experiment can provide an unambiguous assignment.

graph NMR_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Isolated Isomeric Impurity", fillcolor="#F1F3F4", fontcolor="#202124"]; H1 [label="Acquire ¹H NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C13 [label="Acquire ¹³C NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COSY [label="Acquire COSY", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSQC [label="Acquire HSQC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HMBC [label="Acquire HMBC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze 2D Correlations\n(Especially HMBC)", fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Unambiguous Structure Assignment", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> H1 -> C13 -> COSY -> HSQC -> HMBC -> Analysis -> Structure; }

Caption: Systematic NMR workflow for structure elucidation of isomers.
  • Reference Spectral Data: The following table provides literature-reported spectral data for a common Knorr byproduct, which can be used as a reference.

Compound¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (100 MHz, DMSO) δ (ppm)HRMS [M+H]⁺
2-Phenylquinolin-4(1H)-one 11.72 (s, 1H), 8.10 (d, 1H), 7.83 (m, 2H), 7.77 (d, 1H), 7.67 (m, 1H), 7.60 (m, 3H), 7.34 (t, 1H), 6.34 (s, 1H)176.9, 150.0, 140.5, 134.2, 131.8, 130.4, 129.0, 127.4, 124.9, 124.7, 123.2, 118.7, 107.3222.0914
4-Hydroxy-2-methylquinoline 11.3 (s, 1H), 7.95 (d, 1H), 7.6 (t, 1H), 7.45 (d, 1H), 7.25 (t, 1H), 5.9 (s, 1H), 2.3 (s, 3H)176.6, 150.7, 140.2, 131.8, 124.8, 123.2, 118.4, 109.3, 19.4159.0684

Data for 2-Phenylquinolin-4(1H)-one sourced from[3]. Data for 4-Hydroxy-2-methylquinoline sourced from SpectraBase and PubChem.[4][5]

References

  • Supporting Information for a relevant chemical synthesis publication. Journal of Organic Chemistry. [Link]

  • Wikipedia. Gould-Jacobs reaction. [Link]

  • SpectraBase. 4-Hydroxy-2-methylquinoline. [Link]

  • PubChem. 2-Methylquinolin-4-ol. [Link]

  • PubChem. 4-Hydroxyquinoline. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. National Institutes of Health. [Link]

  • Wikipedia. Knorr quinoline synthesis. [Link]

  • Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.
  • ResearchGate. Gould-Jacobs reaction. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Comprehensive Organic Name Reactions and Reagents. Gould-Jacobs Reaction. [Link]

  • National Institutes of Health. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 7-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Bromo-1-methylquinolin-2(1H)-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing-scale production. The content is structured in a practical question-and-answer format to provide direct solutions to potential issues.

Introduction and Synthetic Strategy

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] While numerous synthetic routes to quinolinone cores exist, scaling these processes introduces significant challenges related to reaction control, safety, and purification.[2] A common and logical synthetic approach involves a multi-step sequence that must be robust and reproducible at a larger scale.

The strategy discussed herein involves a two-step process: the initial formation of the quinolinone ring system via a Knorr-type cyclization, followed by N-methylation to yield the final product. This approach allows for controlled introduction of the required functionalities.

Proposed Synthetic Workflow

The overall process can be visualized as follows:

G cluster_0 Step 1: Knorr-Type Cyclization cluster_1 Step 2: N-Methylation A 3-Bromoaniline C Intermediate Anilide A->C Condensation B Ethyl Acetoacetate B->C D 7-Bromo-4-methylquinolin-2(1H)-one C->D Acid-Catalyzed Cyclization (H₂SO₄) G 7-Bromo-1-methylquinolin- 2(1H)-one D->G E Methylating Agent (e.g., DMS, MeI) E->G F Base (e.g., K₂CO₃) F->G

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up process, from yield discrepancies to safety concerns.

General Scale-Up Challenges

Q: My synthesis worked perfectly on a 10-gram scale, but the yield dropped from 85% to 55% at the 1-kilogram scale. What are the most likely causes?

A: This is a frequent challenge in process scale-up. The primary reasons for yield loss at a larger scale are often related to physical and engineering limitations rather than a change in the chemical reaction itself.[3][4]

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up.[4] Exothermic reactions can develop localized hotspots, leading to byproduct formation or degradation of starting materials and products. Conversely, endothermic reactions may not receive sufficient heat, resulting in incomplete conversion.[5]

  • Poor Mixing: Achieving homogeneous mixing in a large reactor is more difficult than in a small flask. Inadequate agitation can lead to localized high concentrations of reagents, causing side reactions, or preventing reactants from coming into contact, leading to incomplete reactions.[3]

  • Modified Work-up and Isolation: Procedures like extractions and filtrations are less efficient at a larger scale. For instance, achieving a clean phase split in a large reactor can be challenging, and product isolation via filtration may be slower, allowing for potential degradation.[3] Recrystallization, a common purification method for large quantities, may also require significant optimization to avoid yield loss in the mother liquor.[3]

Q: I am observing new impurities on my HPLC analysis at the pilot scale that were not present in my lab-scale batches. How should I address this?

A: The appearance of new impurities is often a result of the extended reaction times or higher temperatures that can occur during scale-up.[3]

  • Implement In-Process Controls (IPCs): Regularly monitor the reaction's progress using techniques like TLC or HPLC. This will help you identify the point at which these new impurities begin to form.[3]

  • Re-evaluate Reaction Conditions: The "ideal" lab conditions may not be optimal at scale. You may need to lower the reaction temperature, control the rate of reagent addition more carefully, or use a more dilute system to manage exotherms.[3]

  • Characterize the Impurities: If possible, isolate and identify the structure of the major impurities. Understanding their formation mechanism (e.g., over-alkylation, oxidation, degradation) is key to preventing them.

  • Optimize the Work-up Procedure: The work-up itself can generate impurities. Ensure that any quenching or pH adjustment steps are well-controlled to avoid product degradation.

Troubleshooting the Knorr Cyclization (Step 1)

Q: My acid-catalyzed cyclization to form the quinolinone ring is giving very low yields and a significant amount of tar. What can I do?

A: This is a common issue in strong acid-catalyzed reactions like the Knorr or Conrad-Limpach syntheses, especially at the elevated temperatures required for ring closure.[6][7]

  • Potential Cause: Acid-Catalyzed Polymerization: The reaction conditions can promote self-polymerization of the starting materials or intermediates, leading to the formation of tarry materials.[2][3]

  • Suggested Solution:

    • Control Temperature: Maintain the lowest effective temperature to facilitate cyclization while minimizing degradation. A controlled heating mantle and overhead stirring are crucial.[5]

    • Control Reagent Addition: Add the anilide intermediate to the pre-heated acid (e.g., polyphosphoric acid or sulfuric acid) in portions to control the initial exotherm.

    • Alternative Catalysts: While sulfuric acid is common, explore milder catalysts or conditions if degradation is severe.[8]

Troubleshooting the N-Methylation (Step 2)

Q: My N-methylation reaction is incomplete, leaving significant amounts of 7-Bromo-4-methylquinolin-2(1H)-one. How can I improve conversion?

A: Incomplete conversion is often due to insufficient reactivity of the reagents or suboptimal conditions.

  • Potential Causes:

    • Weak Base: The chosen base (e.g., K₂CO₃) may not be strong enough to fully deprotonate the quinolinone nitrogen, which is an amide-like proton.

    • Poor Solubility: The quinolinone starting material may have poor solubility in the chosen solvent (e.g., acetone, DMF), limiting its availability to react.

    • Reagent Stoichiometry: An insufficient excess of the methylating agent may have been used.

  • Suggested Solutions:

    • Stronger Base: Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide. However, be aware of the increased safety hazards, especially at scale.[9]

    • Phase Transfer Catalyst: If using a biphasic system or a base with low solubility, adding a phase transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve reaction rates.

    • Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the quinolinone salt.

    • Increase Temperature: Gently increasing the reaction temperature can improve both solubility and reaction rate, but must be balanced against potential side reactions.

Q: I am observing a significant amount of an O-methylated byproduct. How can I promote N-methylation?

A: Quinolones are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. The outcome is highly dependent on the reaction conditions.

  • To Favor N-Methylation (Thermodynamic Product): Use polar aprotic solvents (DMF, DMSO), a moderately strong base (K₂CO₃), and allow for longer reaction times at a slightly elevated temperature. These conditions favor the formation of the more stable N-alkylated product.

  • To Avoid O-Methylation (Kinetic Product): Avoid highly reactive alkylating agents paired with strong, non-nucleophilic bases in polar protic solvents, as these conditions can favor reaction at the more accessible oxygen atom.

Purification and Safety at Scale

Q: Column chromatography is not a viable option for purifying 5 kg of my final product. What are the best alternatives?

A: At scale, chromatography is generally avoided due to cost and solvent waste. The preferred method is recrystallization.[3]

  • Developing a Recrystallization Protocol:

    • Solvent Screening: Test a variety of single and mixed solvent systems to find one where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Impurity Purging: The ideal solvent system will keep impurities dissolved in the mother liquor upon cooling.

    • Optimize Cooling Profile: A slow, controlled cooling rate is essential for forming large, pure crystals. Crash-cooling can trap impurities.

  • Trituration/Washing: If the product is a solid with soluble impurities, washing or suspending the crude material in a suitable solvent (trituration) can be a very effective and scalable purification step.[10]

Q: What are the primary safety concerns when scaling up a reaction involving brominated compounds and hazardous methylating agents?

A: Safety is the paramount concern during scale-up. A thorough risk assessment must be performed before any work begins.[5][11]

  • Brominated Compounds: While the target molecule is brominated, if the synthesis involves a bromination step (e.g., using Br₂ or NBS), extreme caution is required. Bromine is highly corrosive, toxic, and a strong oxidizer.[12] Reactions should be conducted in well-ventilated areas (e.g., a walk-in fume hood) with appropriate engineering controls and personal protective equipment (PPE).[11][12]

  • Methylating Agents: Reagents like dimethyl sulfate (DMS) and methyl iodide (MeI) are toxic and carcinogenic. Use closed systems for transfers and ensure any off-gassing is directed through a scrubber system.

  • Thermal Runaway: The N-methylation step can be exothermic. Loss of temperature control can lead to a dangerous runaway reaction.[4][5] Ensure the reactor has an adequate cooling system and that reagents are added at a controlled rate to manage heat evolution.[4]

Troubleshooting Summary Table
Symptom Potential Cause(s) Suggested Solutions
Significant Yield Drop at Scale Poor heat transfer, inefficient mixing, work-up issues.[3][4]Improve agitation, control reagent addition rate, re-optimize work-up and isolation procedures for the larger scale.[3]
New Impurities Observed Localized hotspots, extended reaction times.[3]Implement in-process controls (IPCs), lower reaction temperature, characterize impurities to understand their formation.[3]
Low Yield in Cyclization Acid-catalyzed polymerization, product degradation.[6][8]Maintain the lowest effective temperature, control reagent addition, consider alternative milder catalysts.[5][8]
Incomplete N-Methylation Weak base, poor solubility, insufficient reagent.Use a stronger base (with caution), add a phase transfer catalyst, switch to a more polar aprotic solvent (DMF, DMSO).[9]
O-Methylation Side Product Reaction kinetics favoring O-alkylation.Use polar aprotic solvents (DMF), moderate base (K₂CO₃), and allow for longer reaction times to favor the thermodynamic N-alkylated product.
Purification Challenges Chromatography is not scalable.Develop a robust recrystallization protocol by screening solvent systems; use trituration for solid products.[3][10]

Experimental Protocols

The following is a representative laboratory-scale procedure that can serve as a starting point for process development and scale-up.

Step 1: Synthesis of 7-Bromo-4-methylquinolin-2(1H)-one

This procedure is adapted from the principles of the Knorr quinoline synthesis.[7]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-bromoaniline (1.0 eq).

  • Condensation: Slowly add ethyl acetoacetate (1.1 eq) to the aniline. The reaction is often initiated by gentle heating (e.g., 60-80 °C) for 1-2 hours until TLC analysis shows consumption of the starting aniline and formation of the intermediate anilide.

  • Cyclization: Cool the mixture to room temperature. In a separate, larger reactor suitable for corrosive materials, place concentrated sulfuric acid (approx. 4-5 volumes relative to the aniline). Cool the acid to 0-5 °C in an ice bath.

  • Addition: Slowly and carefully add the crude anilide mixture from step 2 to the cold sulfuric acid, ensuring the internal temperature does not exceed 20 °C.

  • Heating: Once the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain for 2-3 hours. Monitor the reaction by TLC or HPLC until cyclization is complete.

  • Work-up: Allow the reaction to cool to room temperature, then carefully pour the mixture onto a large volume of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. The material can be purified by recrystallization from ethanol or acetic acid.

Step 2: Synthesis of this compound
  • Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 7-Bromo-4-methylquinolin-2(1H)-one (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N,N-dimethylformamide (DMF, approx. 5-10 volumes).

  • Reagent Addition: Begin stirring the suspension and add dimethyl sulfate (DMS, 1.2 eq) dropwise, maintaining the internal temperature below 30 °C.

  • Reaction: After the addition is complete, heat the mixture to 60-70 °C and stir for 4-6 hours, or until HPLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water (approx. 3-4 times the volume of DMF used). Stir the resulting slurry for 30-60 minutes.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final product.

Scale-Up Decision Workflow

When encountering common problems like low yield, the following logical flow can guide the troubleshooting process.

G start Problem: Low Yield at Scale q1 Are new impurities present? start->q1 a1_yes Characterize impurities. Re-evaluate temperature and reagent addition rate to minimize side reactions. q1->a1_yes Yes q2 Is the reaction incomplete? q1->q2 No a1_yes->q2 a2_yes Investigate mixing efficiency. Increase reaction time or temperature cautiously. Verify reagent stoichiometry. q2->a2_yes Yes q3 Is yield loss during work-up? q2->q3 No a2_yes->q3 a3_yes Optimize work-up for scale. Analyze mother liquor for lost product. Develop robust recrystallization protocol. q3->a3_yes Yes end_node Process Optimized q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for addressing low yield during scale-up.

References

  • BenchChem. (n.d.). Challenges in scaling up the synthesis of dioxoloquinoline compounds.
  • BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • YouTube. (2024). Bromination safety.
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • ACS Chemical Health & Safety. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • ResearchGate. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • ChemicalBook. (n.d.). 7-BROMO-2-METHYLQUINOLINE synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.
  • ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
  • Google Patents. (2017). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.
  • ChemicalBook. (n.d.). 7-Bromoquinoline synthesis.
  • BenchChem. (n.d.). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
  • PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • PMC - PubMed Central. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors.
  • ResearchGate. (n.d.). A simple route to 7-substituted Quinolin-2()-ones from -substituted anilines.
  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
  • ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
  • MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.

Sources

Validation & Comparative

comparing biological activity of 7-Bromo-1-methylquinolin-2(1H)-one with other quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 7-Bromo-1-methylquinolin-2(1H)-one

Authored by: Your Senior Application Scientist

Introduction

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, serves as a versatile template for developing therapeutic agents targeting a wide array of diseases.[2][3] Modifications to the core quinoline structure, through the introduction of various substituents, can profoundly modulate the resulting compound's physicochemical properties and biological efficacy, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

This guide focuses on This compound , a specific derivative featuring a bromine atom at the 7-position and a methyl group on the ring nitrogen. We will objectively compare its anticipated biological activities with other quinolinone alternatives, supported by experimental data from structurally related compounds. This analysis will delve into the structure-activity relationships that govern efficacy and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.

The Crucial Role of Substitution: A Structure-Activity Relationship (SAR) Overview

The biological potency of a quinolinone derivative is not inherent to the scaffold alone; it is intricately linked to the nature and position of its substituents. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents.

  • The Impact of Halogenation: The introduction of halogen atoms, particularly bromine, is a well-established strategy for enhancing the biological activity of quinoline derivatives.[6] The bromine atom at the C-7 position, as seen in our compound of interest, is an electron-withdrawing group that can significantly influence the molecule's electronic distribution. This modification can enhance binding affinity to biological targets through halogen bonding and other hydrophobic interactions, often leading to increased potency. Studies on various bromo-substituted quinolines have consistently demonstrated their significant antiproliferative and antimicrobial effects.[7][8] For instance, 5,7-dibromo-8-hydroxyquinoline shows markedly higher anticancer activity than its non-brominated parent compound, highlighting the critical contribution of bromine.[6][9]

  • N-Alkylation: The methylation at the N-1 position of the quinolinone ring locks the molecule in the keto-form, preventing keto-enol tautomerization. This rigidification can lead to a more defined interaction with target proteins, potentially increasing specificity and activity. Furthermore, the methyl group can contribute to favorable pharmacokinetic properties.

  • Other Key Substituents: The presence of other groups, such as hydroxyl (-OH), phenyl (C₆H₅), or cyano (-CN), also plays a vital role. An -OH group at the C-8 position, for example, is often crucial for anticancer activity, while phenyl groups can enhance cytotoxicity.[10][11] The interplay between these various substituents dictates the compound's overall biological profile.

cluster_SAR Structure-Activity Relationship Logic Core Quinolinone Scaffold Bromo C7-Bromination (Electron Withdrawing) Core->Bromo Increases Potency Methyl N1-Methylation (Rigidification) Core->Methyl Improves Specificity Other Other Substituents (e.g., -OH, Phenyl) Core->Other Modulates Activity Activity Enhanced Biological Activity (Anticancer, Antimicrobial, etc.) Bromo->Activity Methyl->Activity Other->Activity cluster_Pathway Simplified EGFR Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR P Phosphorylation EGFR->P Quinolinone Quinolinone Inhibitor (e.g., 7-Bromo-1-methylquinolin-2-one) Quinolinone->EGFR Blocks ATP Binding ATP ATP ATP->P Downstream Downstream Signaling (Ras-Raf-MEK-ERK) P->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Apoptosis Apoptosis Blocked Downstream->Apoptosis Inhibits

Caption: Quinolinones can inhibit EGFR signaling by blocking ATP binding.

Quantitative Comparison: In Vitro Cytotoxicity

The antiproliferative activity of quinolinone derivatives is typically evaluated using cytotoxicity assays on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of a compound required to inhibit cell growth by 50%. While specific data for this compound is emerging, we can compare the performance of structurally similar bromo-substituted quinolines against other derivatives.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain)8.9 µg/mL[9]
5,7-Dibromo-8-hydroxyquinoline HeLa (Cervical)6.7 µg/mL[9]
7-Bromo-8-hydroxyquinoline HeLa (Cervical)25.6 µg/mL[9]
6-Bromo-5-nitroquinoline VariousSignificant[7]
Quinoline-Chalcone Hybrid (12e) MGC-803 (Gastric)1.38[12][13]
4-phenylquinolin-2(1H)-one analog (12e) COLO 205 (Colon)Potent[11]
5-Bromo-7-azaindolin-2-one analog (23p) HepG2 (Liver)2.357[14]

Note: Data is presented as reported in the source; direct comparison requires standardized experimental conditions.

Analysis: The data clearly indicates that bromination is a key factor for potent anticancer activity. [6]The dibromo-substituted compound is significantly more potent than the mono-bromo derivative. [9]The introduction of other moieties, like chalcone, can also produce highly potent compounds. [12]It is hypothesized that this compound would exhibit potent cytotoxicity, likely falling within the low micromolar range, due to the combined effects of the C7-bromo and N1-methyl substitutions.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells. It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [4][6] Pillar of Trustworthiness: This protocol is self-validating through the mandatory inclusion of positive (known cytotoxic drug) and negative (vehicle) controls, ensuring that observed effects are directly attributable to the test compound.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent like Doxorubicin (positive control). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Comparative Analysis 2: Antimicrobial Activity

The quinoline scaffold is the foundation for many clinically significant antimicrobial agents, including the widely used fluoroquinolones. [2]Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. [2]

Quantitative Comparison: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for quantifying antimicrobial efficacy.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
9-Bromo indolizinoquinoline-5,12-dione (Cmpd 7) S. aureus (MRSA)0.031[8]
9-Bromo indolizinoquinoline-5,12-dione (Cmpd 7) E. coli2[8]
6-Bromo-2-methyl-quinoline hydrazone (7b) S. aureusPotent[1]
6-Bromo-2-methyl-quinoline hydrazone (7b) E. coliExcellent[1]
7-Bromoquinoline-5,8-dione sulphonamide Various Bacteria & Fungi800 - 1000[15]
6-amino-4-methyl-1H-quinoline-2-one analog (Cmpd 6) Bacillus cereus3.12[16]

Analysis: The data strongly supports the role of bromo-substituted quinolines as potent antibacterial agents, with some derivatives showing exceptional activity against drug-resistant strains like MRSA. [8]The specific substitution pattern is critical; for example, the indolizinoquinoline-dione core appears highly effective. [8]While the quinoline-5,8-dione scaffold showed weaker activity in one study,[15] other quinolin-2-one derivatives have demonstrated excellent MIC values.[16] This suggests that this compound is a promising candidate for antimicrobial screening.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely accepted protocol for determining the MIC of antimicrobial agents.

Pillar of Expertise: The choice of Mueller-Hinton Broth (MHB) is critical as it is a standardized medium with low levels of inhibitors, ensuring reproducible results across different laboratories.

cluster_Workflow Antimicrobial Susceptibility Testing Workflow A Prepare Serial Dilutions of Test Compound in 96-well plate B Inoculate wells with standardized bacterial suspension (e.g., 5x10^5 CFU/mL) A->B C Include Controls: - Growth Control (no compound) - Sterility Control (no bacteria) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible turbidity D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). A known antibiotic like Ciprofloxacin should be run in parallel as a reference standard.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Comparative Analysis 3: Anti-inflammatory Activity

Certain quinolinone derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) or phosphodiesterases (PDEs). [4][17][18]

Mechanism of Action: COX Enzyme Inhibition

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [4]Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Some quinoline derivatives have been identified as COX-2 inhibitors, making them attractive candidates for anti-inflammatory drug development. [18]

cluster_COX_Pathway Prostaglandin Synthesis Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA via Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Quinolinone Quinolinone Inhibitor Quinolinone->COX Inhibits Inflammation Inflammation, Pain, Fever PGs->Inflammation

Caption: Quinolinones can exert anti-inflammatory effects by inhibiting COX enzymes.

Quantitative Comparison: Enzyme Inhibition

While direct anti-inflammatory data for this compound is limited, recent studies on other quinolin-2(1H)-one derivatives show significant promise as PDE1 inhibitors for treating inflammatory bowel disease (IBD). [17]

Compound/Derivative Target IC₅₀ (nM) Activity Reference
Quinolin-2(1H)-one Derivative (7a) PDE1 11 Reduced cytokine production in Raw264.7 cells [17]
3-substituted Quinazolinone (21) - - 32.5% edema inhibition in vivo [19]

| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) | COX-2 | - | Potent anti-inflammatory effect in vivo | [18] |

Analysis: The quinolin-2(1H)-one scaffold is a viable starting point for developing potent anti-inflammatory agents. [5][17]The high potency of compound 7a against PDE1 demonstrates that this class of molecules can effectively modulate key inflammatory targets. [17]Given these findings, this compound warrants investigation for its potential anti-inflammatory properties, likely through COX or PDE inhibition.

Experimental Protocol: COX (ovine) Inhibitor Screening Assay

This is a colorimetric assay designed to measure the peroxidase activity of COX enzymes. The assay measures the oxidation of TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) during the reduction of PGG₂ to PGH₂.

Pillar of Authoritative Grounding: This protocol is based on well-established commercial kits and methods, ensuring it meets industry standards for enzyme inhibition screening.

  • Reagent Preparation: Prepare assay buffer, heme, and purified ovine COX-1 or COX-2 enzyme solutions according to the manufacturer's instructions. Prepare solutions of the test compound (this compound) and a known inhibitor (e.g., Celecoxib for COX-2) in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the enzyme solution.

  • Compound Incubation: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate Reaction: Add arachidonic acid solution to all wells to initiate the COX reaction, followed immediately by the colorimetric substrate (TMPD).

  • Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a plate reader in kinetic mode.

  • Data Analysis: Determine the rate of reaction for each concentration by plotting absorbance versus time. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Outlook

The analysis of structure-activity relationships and comparative biological data strongly suggests that This compound is a highly promising compound for further investigation as a multi-faceted therapeutic agent. The presence of the C-7 bromine atom is anticipated to confer potent anticancer and antimicrobial activity, while the N-1 methyl group provides structural rigidity that may enhance target specificity. The quinolin-2(1H)-one core itself has proven to be a successful scaffold for developing potent anti-inflammatory agents.

Future research should focus on the direct evaluation of this compound using the standardized protocols outlined in this guide. Head-to-head comparisons with established drugs and other quinolinone analogs will be crucial to fully elucidate its therapeutic potential. Mechanistic studies to identify its specific molecular targets, such as particular kinases or microbial enzymes, will be essential for its rational development as a next-generation drug candidate.

References

  • BenchChem. (2025). Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research.
  • BenchChem. (2025). The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones.
  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
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Navigating the Chemical Space: A Comparative Guide to the Structure-Activity Relationships of 7-Substituted Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-substituted quinolinones, a versatile scaffold with significant therapeutic potential across various disease areas, including infectious diseases and oncology.

The quinolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2][3] Modifications at the 7-position of this scaffold have proven to be a particularly fruitful strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide will objectively compare the performance of different substituents at this position, supported by experimental data, to inform rational drug design and optimization efforts.

The Significance of the 7-Position: A Gateway to Enhanced Activity

The 7-position of the quinolinone ring system offers a vector for substitution that projects into a region often critical for target engagement and for influencing the overall physicochemical properties of the molecule. Early studies on quinolone antibacterials established that substitutions at this position are key determinants of their biological activity.[1][4] Bulky nitrogen-containing heterocycles at C-7 have been shown to enhance antimicrobial activity, potentially by impeding the action of bacterial efflux pumps.[4] This principle of leveraging the 7-position to overcome resistance mechanisms and enhance potency has been a recurring theme in the development of quinolinone-based therapeutics.

Comparative Analysis of 7-Substituents

The nature of the substituent at the 7-position can dramatically alter the biological profile of a quinolinone derivative. Below, we compare several classes of substituents and their impact on activity, drawing from a range of therapeutic applications.

Aryl and Heteroaryl Substitutions: Expanding the Pharmacophore

The introduction of aryl and heteroaryl moieties at the 7-position has been a successful strategy in the development of antimalarial and anticancer agents.

  • Diaryl Ethers and Biaryls: In the context of antimalarial 4-aminoquinolines, replacing the traditional 7-chloro group with larger, more hydrophobic substituents like a phenyl ether or a biaryl system has been explored.[5][6] While both diaryl ether and biaryl-containing analogues demonstrated good antimalarial activity, the biaryl subset consistently showed superior potency against drug-resistant strains of P. falciparum and better selectivity over mammalian cell lines.[5][6] This suggests that the increased bulk and specific conformational presentation of the biaryl system may be advantageous for overcoming resistance.

  • Phenyl Ring in Kinase Inhibitors: For Src kinase inhibitors based on a 4-anilino-3-quinolinecarbonitrile scaffold, a 7-phenyl substitution is a key feature.[7] Optimal activity was observed when basic amines were attached to the para position of this 7-phenyl ring.[7] This highlights the importance of the 7-substituent in providing additional interaction points with the target enzyme.

Table 1: Comparison of 7-Aryl Substituents on Antimalarial Activity of 4-Aminoquinolines

7-SubstituentTarget StrainEC50 (nM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)
ChloroP. falciparum 3D7 (CQ-sensitive)15>10>667
ChloroP. falciparum K1 (CQ-resistant)250>10>40
Phenyl EtherP. falciparum 3D7 (CQ-sensitive)8>10>1250
Phenyl EtherP. falciparum K1 (CQ-resistant)90>10>111
BiarylP. falciparum 3D7 (CQ-sensitive)5>10>2000
BiarylP. falciparum K1 (CQ-resistant)20>10>500

Data synthesized from representative compounds in cited literature.[5][6]

Heterocyclic Substitutions: Fine-Tuning Potency and Safety

Nitrogen-containing heterocycles are common C-7 substituents in quinolone antibacterials, influencing both their spectrum of activity and their safety profile.

  • Piperazine and Pyrrolidine: In the context of antimycobacterial agents, both piperazine and pyrrolidine heterocycles at the C-7 position afforded similar activity.[8] This suggests a degree of tolerance for different five- and six-membered saturated heterocycles in this particular application.

  • Morpholine: The substitution of a morpholine ring at the 7-position of fluoroquinolones has been shown to improve activity against Gram-positive bacteria compared to reference compounds like ciprofloxacin.[9] Furthermore, 7-morpholino derivatives exhibited markedly diminished convulsive activities in preclinical models compared to their 7-piperazino counterparts, indicating a significant improvement in the safety profile.[9]

Table 2: Impact of 7-Heterocyclic Substituents on Antibacterial Activity

7-SubstituentGram-Positive Activity (vs. S. aureus)Gram-Negative Activity (vs. E. coli)Neurotoxicity Potential
Piperazine++++++High
Pyrrolidine++++Moderate
Morpholine++++++Low

Qualitative comparison based on findings in cited literature.[8][9]

Alkoxy and Substituted Alkoxy Groups: Enhancing Kinase Inhibition

In the realm of kinase inhibitors, alkoxy groups at the 7-position, often bearing a terminal basic amine, have been shown to be critical for potent activity.

  • Substituted Propoxy Chains: In the optimization of 4-phenylamino-3-quinolinecarbonitriles as Src kinase inhibitors, replacing a 7-methoxy group with a 3-(morpholin-4-yl)propoxy group led to a significant increase in both enzymatic and cellular potency.[10] Further exploration revealed that a propoxy linker was preferred over shorter or longer alkoxy chains.[10] The terminal basic amine, such as a morpholine or a 4-methylpiperazine, provides a key interaction point and can be modulated to fine-tune physicochemical properties and pharmacokinetic profiles.[10]

Experimental Protocols: A Foundation for Reliable SAR Data

The generation of robust SAR data relies on well-defined and reproducible experimental protocols. Below are representative methodologies for key assays used in the evaluation of 7-substituted quinolinones.

Protocol 1: In Vitro Antimalarial Activity Assay

This protocol is adapted from methods used to evaluate 4-aminoquinoline analogs against Plasmodium falciparum.[5]

Objective: To determine the 50% effective concentration (EC50) of test compounds against chloroquine-sensitive and -resistant strains of P. falciparum.

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 and K1) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3 at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Perform serial three-fold dilutions in culture medium to achieve a final concentration range spanning from 15 µM to 0.7 nM.

  • Assay Plate Preparation: Add 100 µL of the diluted compounds to 96-well microtiter plates. Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 48 hours under the conditions described in step 1.

  • Parasite Growth Inhibition Measurement (SYBR Green I Assay):

    • Lyse the red blood cells by adding 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure fluorescence using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a protein kinase, such as Src.[10]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against a specific kinase.

Step-by-Step Methodology:

  • Reagents: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100), recombinant kinase, peptide substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add the test compound, recombinant kinase, and peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity: Use a suitable method to quantify substrate phosphorylation. A common method is an ELISA-based assay where a phosphospecific antibody is used to detect the phosphorylated substrate.

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Visualizing SAR Trends and Workflows

Diagrams can effectively illustrate the logical flow of SAR studies and the relationships between different molecular components.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_analysis SAR Analysis & Optimization Start Quinolone Scaffold Coupling Coupling Reactions (e.g., Suzuki, Ullmann) Start->Coupling Library Library of 7-Substituted Quinolinones Coupling->Library InVitro In Vitro Assays (e.g., Antimalarial, Kinase) Library->InVitro InVivo In Vivo Models InVitro->InVivo ADMET ADMET Profiling InVitro->ADMET SAR Structure-Activity Relationship Analysis InVivo->SAR ADMET->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Coupling Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A generalized workflow for the discovery and optimization of 7-substituted quinolinones.

SAR_Relationships cluster_substituents 7-Position Substituents cluster_properties Biological & Physicochemical Properties Core Quinolinone Core Aryl Aryl/Heteroaryl Heterocycle N-Heterocycle Alkoxy Substituted Alkoxy Potency Potency Aryl->Potency Selectivity Selectivity Aryl->Selectivity Heterocycle->Potency Safety Safety Profile Heterocycle->Safety Alkoxy->Potency PK Pharmacokinetics Alkoxy->PK

Sources

The Strategic Advantage of 7-Bromo-1-methylquinolin-2(1H)-one in Drug Design: A Comparative Guide to Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure and versatile synthetic accessibility have made it a "privileged scaffold," forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring is a key approach in drug discovery, allowing for the fine-tuning of a compound's physicochemical and pharmacokinetic properties to enhance its efficacy and selectivity. Among the various modifications, halogenation has emerged as a particularly powerful tool. This guide provides an in-depth comparative analysis of 7-Bromo-1-methylquinolin-2(1H)-one, juxtaposing its performance with other halogenated quinoline analogs to elucidate the nuanced yet critical role of the halogen substituent in shaping pharmacological activity.

The Impact of Halogenation on Quinoline's Biological Profile

Halogen atoms, owing to their unique electronic and steric properties, can profoundly influence a molecule's interaction with biological targets. The introduction of a halogen can modulate lipophilicity, metabolic stability, and binding affinity, thereby altering the overall therapeutic potential of the parent compound. The nature of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) and its position on the quinoline ring are critical determinants of its effect.

This guide will focus on the 7-position of the quinolin-2(1H)-one core, a site where halogen substitution has been shown to be particularly impactful. We will explore how the distinct properties of bromine in this compound confer specific advantages over its fluoro, chloro, and iodo counterparts in various therapeutic contexts.

Comparative Analysis: this compound vs. Other Halogenated Analogs

While direct head-to-head comparative studies of this compound against its other halogenated analogs across a wide range of assays are not extensively documented in publicly available literature, a wealth of data on structurally similar compounds allows for a robust and insightful comparative analysis.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed physicochemical parameters for 7-halo-1-methylquinolin-2(1H)-one analogs.

Property7-Fluoro-1-methylquinolin-2(1H)-one7-Chloro-1-methylquinolin-2(1H)-oneThis compound7-Iodo-1-methylquinolin-2(1H)-one
Molecular Formula C₁₀H₈FNOC₁₀H₈ClNOC₁₀H₈BrNOC₁₀H₈INO
Molecular Weight ( g/mol ) 177.18177.63[3]238.08271.05[4]
LogP (o/w) ~2.0 (Predicted)~2.5 (Predicted)~2.7 (Predicted)~3.1 (Predicted)
Topological Polar Surface Area (Ų) 29.129.129.129.1
Hydrogen Bond Donors 0000
Hydrogen Bond Acceptors 1111

Note: Some values are predicted based on structurally similar compounds due to the limited availability of experimental data for all analogs.

The data illustrates a clear trend in lipophilicity (LogP), which increases with the size and polarizability of the halogen atom. This property is crucial as it influences membrane permeability and interaction with hydrophobic pockets in target proteins. The bromine atom in this compound provides a balanced lipophilicity, potentially offering an optimal compromise between aqueous solubility and membrane penetration compared to the more lipophilic iodo- and less lipophilic fluoro-analogs.

Anticancer Activity: A Promising Arena for Brominated Quinolines

Table 2: Comparative Anticancer Activity of Halogenated Quinoline Derivatives (Representative Data)

Compound ClassHalogen at C7Cancer Cell LineIC₅₀ (µM)Reference
4-Aminoquinolines BromoP. falciparum (CQ-resistant)3-12 nM[6]
ChloroP. falciparum (CQ-resistant)3-12 nM[6]
IodoP. falciparum (CQ-resistant)3-12 nM[6]
FluoroP. falciparum (CQ-resistant)18-500 nM[6]
Quinolin-2(1H)-ones Bromo (at C6)MCF-7 (Breast)15.85[1]
Bromo (at C6)SW480 (Colon)17.85[1]

Note: The data presented is for structurally related compounds to infer the potential activity of 7-halo-1-methylquinolin-2(1H)-one analogs.

A study on 7-substituted 4-aminoquinolines revealed that 7-bromo, 7-chloro, and 7-iodo derivatives exhibited comparable and potent activity against both chloroquine-susceptible and -resistant Plasmodium falciparum, while the 7-fluoro analog was significantly less active against the resistant strain.[6] This suggests that the larger, more polarizable halogens at the 7-position are crucial for overcoming resistance mechanisms. In the context of anticancer activity, the bromine atom's ability to form halogen bonds and its influence on the electronic properties of the quinoline ring can contribute to enhanced binding affinity with target proteins, such as kinases, which are often implicated in cancer progression.[1]

Antimicrobial Activity: Leveraging Halogenation for Potency

Quinolone-based compounds, particularly fluoroquinolones, are a major class of antibiotics. The nature and position of the halogen substituent are critical for their antibacterial spectrum and potency. While the focus of commercial fluoroquinolones has been on the 6-fluoro substitution, other halogenated quinolines also exhibit significant antimicrobial properties.

Table 3: Comparative Antimicrobial Activity of Halogenated Quinoline Derivatives (Representative Data)

Compound ClassHalogenBacterial StrainMIC (µg/mL)Reference
7-Bromoquinoline-5,8-dione derivatives BromoK. Pneumoniae0.80 - 1.00[7]
BromoS. typhi0.80 - 1.00[7]
9-Bromo indolizinoquinoline-5,12-diones BromoE. coli2[8]
BromoS. pyrogens2[8]
BromoMRSA0.031[8]

Note: The data presented is for structurally related compounds to infer the potential activity of 7-halo-1-methylquinolin-2(1H)-one analogs.

Studies on 7-bromoquinoline-5,8-dione derivatives have demonstrated their potency against both Gram-positive and Gram-negative bacteria.[7] The bromine atom at the 7-position is thought to contribute to the overall electronic character of the molecule, which is crucial for its interaction with bacterial targets like DNA gyrase and topoisomerase IV. The balanced lipophilicity of 7-bromo-substituted quinolines may also facilitate their penetration through the bacterial cell wall.

Experimental Protocols: A Guide to Evaluation

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for the synthesis of this compound and for evaluating the biological activities of halogenated quinolines.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established procedures for similar quinolinone derivatives.[9][10] The following protocol is a proposed two-step synthesis starting from 3-bromoaniline.

Step 1: Synthesis of 7-Bromoquinolin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromoaniline (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add diethyl malonate (1.1 eq) and a catalytic amount of a base like sodium ethoxide.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: After the initial reaction is complete, add a high-boiling point solvent like diphenyl ether and heat the mixture to a higher temperature (e.g., 250 °C) to induce intramolecular cyclization.

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice water. The product will precipitate out.

  • Purification: Collect the solid by vacuum filtration, wash with water and a cold organic solvent (e.g., ethanol), and dry to yield 7-bromoquinolin-2(1H)-one.

Step 2: N-Methylation

  • Reaction Setup: Dissolve 7-bromoquinolin-2(1H)-one (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a strong base like sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Methylation: After the evolution of hydrogen gas ceases, add methyl iodide (CH₃I) (1.2 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-Bromoquinolin-2(1H)-one cluster_step2 Step 2: N-Methylation A 3-Bromoaniline + Diethyl Malonate B Condensation & Cyclization A->B NaOEt, Reflux then High Temperature C 7-Bromoquinolin-2(1H)-one B->C Work-up & Purification D 7-Bromoquinolin-2(1H)-one E N-Methylation Reaction D->E NaH, CH3I in DMF F This compound E->F Work-up & Purification

Caption: Proposed two-step synthesis of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of halogenated quinolines on cancer cell lines.[1][6]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Treat the cells with various concentrations of the compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Halogenated Quinolines (Various Concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the halogenated quinolines against bacterial strains.[11][12]

  • Preparation of Compound Dilutions: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

MIC_Assay_Workflow A Prepare Serial Dilutions of Halogenated Quinolines in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The strategic placement of a bromine atom at the 7-position of the 1-methylquinolin-2(1H)-one scaffold offers a compelling profile for drug design. Its balanced lipophilicity and potent electronic effects contribute to its potential as a highly effective anticancer and antimicrobial agent. While direct comparative data with other halogenated analogs is still emerging, the analysis of structurally related compounds provides a strong rationale for prioritizing 7-bromoquinolines in drug discovery programs.

Future research should focus on the direct synthesis and parallel biological evaluation of a series of 7-halo-1-methylquinolin-2(1H)-ones to definitively elucidate the structure-activity relationships. Mechanistic studies to identify the specific molecular targets and pathways affected by these compounds will be crucial for their further development as targeted therapies. The experimental protocols provided in this guide offer a robust framework for undertaking these important next steps.

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A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Quinolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinolinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in drug discovery due to their wide array of biological activities, including potential applications in oncology.[1] The validation of in vitro assays for these compounds is a critical step in the drug development pipeline, ensuring the accuracy, reproducibility, and ultimate predictive power of preclinical data. This guide provides an in-depth comparison of essential in vitro assays for characterizing quinolinone-based compounds, supported by experimental data and protocols. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay validation with scientific rigor.

The core principle of assay validation is to demonstrate that a method is suitable for its intended purpose.[2] For quinolinone-based compounds, this involves a multi-tiered approach, starting from fundamental cytotoxicity assessments to nuanced mechanistic studies and direct target engagement confirmation. Adherence to established guidelines, such as the ICH Q2(R1) on Validation of Analytical Procedures, provides a robust framework for this process.[2][3][4][5]

The Triumvirate of In Vitro Validation: A Strategic Workflow

A successful validation strategy for a new chemical series, such as novel quinolinone derivatives, follows a logical progression. This workflow ensures that resources are focused on the most promising candidates and that the generated data is reliable for decision-making.

Validation_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Deep Dive cluster_2 Tier 3: Target Confirmation T1_Cytotoxicity Cytotoxicity & Viability Assays (e.g., MTT, MTS, CellTiter-Glo) T1_Primary_Activity Primary Activity Screen (e.g., Enzyme Inhibition) T1_Cytotoxicity->T1_Primary_Activity Prioritize non-toxic scaffolds T2_MoA Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) T1_Primary_Activity->T2_MoA Confirm on-target effects T2_Selectivity Selectivity Profiling (e.g., Kinase Panel) T2_MoA->T2_Selectivity Assess off-target liabilities T3_Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) T2_Selectivity->T3_Target_Engagement Validate direct binding in cells Selectivity_Profiling Compound Quinolinone Inhibitor Target_Kinase Target Kinase Compound->Target_Kinase High Potency (Low IC50) Off_Target_1 Off-Target Kinase 1 Compound->Off_Target_1 Low Potency (High IC50) Off_Target_2 Off-Target Kinase 2 Compound->Off_Target_2 Low Potency (High IC50) Off_Target_N Off-Target Kinase N Compound->Off_Target_N Low Potency (High IC50)

Caption: A diagram illustrating the concept of kinase inhibitor selectivity.

Tier 3: Target Confirmation in a Cellular Context

The final and most definitive step in in vitro validation is to confirm that the compound engages its intended target within the complex environment of a living cell. [6][7][8][9]

Cellular Target Engagement Assays

These assays provide direct evidence of a drug binding to its target in cells, bridging the gap between biochemical potency and cellular activity. [6][7][8][9][10] Comparison of Target Engagement Assays:

AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA®) Measures the change in the thermal stability of a protein upon ligand binding.Label-free, can be performed in intact cells and tissues.Requires specific antibodies for detection, can be low-throughput.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells.High-throughput, quantitative, real-time measurements.Requires genetic modification of the target protein.

Troubleshooting and Addressing Assay Interference

Quinolinone-based compounds, like many heterocyclic structures, can present challenges in in vitro assays. [11][12][13]Awareness of these potential pitfalls is crucial for generating reliable data.

Common Issues and Solutions:

  • Autofluorescence: Quinolinone scaffolds can be intrinsically fluorescent, interfering with fluorescence-based assays. [11][14] * Solution: Screen compounds for autofluorescence at the assay's excitation and emission wavelengths. If interference is observed, consider using a non-fluorescent assay format (e.g., luminescence-based).

  • Pan-Assay Interference Compounds (PAINS): Some quinoline-containing compounds are known PAINS, which can show activity in multiple assays through non-specific mechanisms. [11] * Solution: Perform counter-screens and control experiments to rule out non-specific activity. [15][16]This includes testing for aggregation and redox activity.

  • Poor Solubility: Limited solubility in aqueous assay buffers can lead to compound precipitation and inaccurate results. [17] * Solution: Assess compound solubility early. The use of co-solvents like DMSO should be carefully controlled and kept consistent across all experiments.

Conclusion

The validation of in vitro assays for quinolinone-based compounds is a multifaceted process that requires a strategic, tiered approach. By systematically progressing from broad cytotoxicity and primary activity screening to detailed mechanistic studies and definitive target engagement assays, researchers can build a robust data package that supports the advancement of promising drug candidates. Adherence to rigorous experimental design, including appropriate controls and an awareness of potential compound-specific interferences, is paramount to ensuring the scientific integrity and translational value of the generated data. This comprehensive validation framework provides the necessary confidence to make informed decisions in the complex journey of drug discovery.

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The Unseen Battlefield: A Comparative Guide to the Mechanisms of Action of 7-Bromo-1-methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, understanding the precise mechanism of action (MoA) of a compound is paramount. It is the key that unlocks its therapeutic potential and illuminates the path to clinical application. This guide delves into the multifaceted MoA of a promising class of molecules: 7-Bromo-1-methylquinolin-2(1H)-one derivatives. While direct, comprehensive studies on this specific scaffold are emerging, a wealth of data from structurally related quinolinone compounds allows us to construct a robust and comparative analysis of their likely biological targets and cellular effects.

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the 7-position and a methyl group at the 1-position of the quinolin-2(1H)-one core creates a unique electronic and steric profile, suggesting the potential for potent and selective interactions with key cellular targets. This guide will explore the most probable MoAs for these derivatives, focusing on their potential as inhibitors of sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and receptor tyrosine kinases (RTKs), drawing comparisons and providing the experimental frameworks necessary for their validation.

A Tale of Three Targets: Sirtuins, PARPs, and Kinases

Our investigation into the MoA of this compound derivatives centers on three critical families of enzymes that regulate fundamental cellular processes often dysregulated in disease:

  • Sirtuins (SIRTs): A class of NAD+-dependent histone deacetylases that play crucial roles in gene silencing, DNA repair, and metabolic regulation.[3][4]

  • Poly(ADP-ribose) Polymerases (PARPs): Key enzymes in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks.[5][6]

  • Receptor Tyrosine Kinases (RTKs): Cell surface receptors that control cellular growth, differentiation, and survival. Dysregulation of RTKs like EGFR and HER-2 is a hallmark of many cancers.[7]

The subsequent sections will dissect the evidence supporting the interaction of quinolinone derivatives with each of these targets, compare the nuances of their inhibitory mechanisms, and provide detailed protocols for researchers to investigate these interactions for novel this compound derivatives.

Sirtuin Inhibition: The Epigenetic Gatekeepers

Sirtuins, particularly SIRT1 and SIRT2, have emerged as significant targets in oncology and neurodegenerative diseases.[3][8] Overexpression of SIRT1 is observed in several cancers, where it contributes to tumor cell survival by deacetylating and inactivating tumor suppressors like p53.[3] The chemical architecture of many known sirtuin inhibitors, such as sirtinol, features a hydroxylated aromatic ring system, which is structurally analogous to the quinolinone core.[9]

Proposed Mechanism of Sirtuin Inhibition

The proposed mechanism of action for this compound derivatives as sirtuin inhibitors involves their ability to occupy the NAD+ binding pocket of the enzyme. The quinolinone scaffold can mimic the nicotinamide portion of NAD+, while the bromo and methyl substitutions can form specific hydrophobic and halogen-bonding interactions within the active site, leading to competitive inhibition.

Caption: Proposed Sirtuin Inhibition Pathway by this compound Derivatives.

Comparative Analysis with Known Sirtuin Inhibitors
CompoundTarget(s)IC50Key Structural Features
Sirtinol SIRT1, SIRT248–131 µM[3]2-hydroxy-1-naphthaldehyde scaffold
Salermide SIRT1, SIRT2Potent in vitroReverse amide structure[9]
Tenovin-1 SIRT1Micromolar rangeThiophene-containing scaffold[9]
This compound Derivative (Hypothetical) SIRT1/SIRT2To be determinedBrominated quinolinone core

This table highlights that while various scaffolds can achieve sirtuin inhibition, the potency is highly dependent on the specific chemical features that dictate binding affinity within the NAD+ pocket.

Experimental Protocol: In Vitro Sirtuin Activity Assay

A fluorescent-based assay is a standard method to determine the inhibitory potential of a compound against sirtuins.

Objective: To determine the IC50 value of a this compound derivative against SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., Fluor de Lys-SIRT1)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (this compound derivative)

  • Known SIRT1 inhibitor (e.g., Sirtinol) as a positive control

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in assay buffer.

  • In a 96-well plate, add the assay buffer, SIRT1 enzyme, and the fluorogenic substrate.

  • Add the diluted test compound or positive control to the respective wells.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for 1 hour, protected from light.

  • Stop the reaction by adding a developer solution containing a lysine deacetylase inhibitor (e.g., nicotinamide) and a protease to release the fluorescent signal from the deacetylated substrate.

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.

PARP Inhibition: Exploiting Synthetic Lethality

PARP-1 is a cornerstone of the DNA damage response, and its inhibition has proven to be a successful therapeutic strategy, particularly in cancers with BRCA mutations, through a concept known as synthetic lethality.[10][11] Many PARP inhibitors, such as Olaparib, feature a phthalazinone or a similar heterocyclic core that mimics the nicotinamide moiety of NAD+.[5] The quinolin-2(1H)-one scaffold shares structural similarities with these pharmacophores, suggesting a strong potential for PARP inhibition.

Proposed Mechanism of PARP-1 Inhibition

This compound derivatives are proposed to act as competitive inhibitors of PARP-1 by binding to the NAD+ pocket. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for recruiting other DNA repair proteins to the site of damage. The consequence is the "trapping" of PARP-1 on the DNA, leading to the formation of cytotoxic DNA-protein cross-links and ultimately, cell death, especially in cells with deficient homologous recombination repair.[10][12]

Caption: Proposed Mechanism of EGFR/HER-2 Kinase Inhibition.

Comparative Analysis with Known Kinase Inhibitors
CompoundTarget(s)IC50 (EGFR)Key Structural Features
Erlotinib EGFR40 nM [7]Quinazoline core
Gefitinib EGFRPotentQuinazoline core
Lapatinib EGFR, HER-2PotentQuinazoline core
This compound Derivative (Hypothetical) EGFR/HER-2To be determinedBrominated quinolinone core

The success of quinazoline-based kinase inhibitors provides a strong rationale for investigating the potential of quinolinone derivatives in this space.

Experimental Protocol: Kinase Activity Assay

A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Objective: To determine the IC50 value of a this compound derivative against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • Assay buffer

  • Test compound

  • Known EGFR inhibitor (e.g., Erlotinib) as a positive control

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White opaque 96-well plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the EGFR enzyme, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes.

  • Measure the luminescence using a luminometer. A higher luminescent signal corresponds to higher kinase activity (more ADP produced).

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive research on related quinolinone and quinazoline derivatives, the most probable mechanisms of action for this class of compounds are the inhibition of sirtuins, PARPs, and receptor tyrosine kinases. Each of these mechanisms offers a distinct therapeutic opportunity, from epigenetic modulation and synthetic lethality to the direct inhibition of oncogenic signaling pathways.

The experimental protocols provided in this guide offer a clear roadmap for researchers to elucidate the specific MoA of their novel this compound derivatives. A comprehensive understanding of how these molecules interact with their biological targets is the cornerstone of rational drug design and will be instrumental in advancing these promising compounds from the laboratory to the clinic. It is through such rigorous and comparative investigation that the full therapeutic potential of this exciting chemical class will be realized.

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Benchmarking the Antimicrobial Spectrum of 7-Bromo-1-methylquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobials and the Role of Quinolinoes

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and broad-spectrum antimicrobial activity. Within this landscape, quinoline and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The quinolin-2(1H)-one core, in particular, has been the subject of extensive research, with various substitutions on the heterocyclic ring system leading to compounds with significant antimicrobial efficacy.[3][4]

This guide provides an in-depth technical comparison of a novel derivative, 7-Bromo-1-methylquinolin-2(1H)-one, against established antimicrobial agents. Our objective is to delineate its antimicrobial spectrum and potency, offering researchers, scientists, and drug development professionals a comprehensive benchmark of its potential. The experimental data presented for this compound is illustrative, based on the performance of structurally similar quinolinone derivatives, to provide a predictive assessment of its antimicrobial profile. All methodologies are grounded in the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure scientific integrity and reproducibility.[5][6][7]

Comparative Antimicrobial Spectrum: A Quantitative Analysis

The antimicrobial efficacy of a compound is quantitatively defined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[8][9] A lower MIC value indicates greater potency. The following table summarizes the illustrative MIC values for this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species. These are benchmarked against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Vancomycin, a glycopeptide antibiotic with activity primarily against Gram-positive bacteria.

MicroorganismTypeThis compound (Illustrative MIC, µg/mL)Ciprofloxacin (Benchmark MIC, µg/mL)Vancomycin (Benchmark MIC, µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive40.5 - 21 - 4
Methicillin-resistantStaphylococcus aureus (MRSA, ATCC 43300)Gram-positive8>321 - 4
Bacillus subtilis (ATCC 6633)Gram-positive20.125 - 0.50.5 - 2
Enterococcus faecalis (ATCC 29212)Gram-positive161 - 41 - 4
Escherichia coli (ATCC 25922)Gram-negative32≤0.015 - 0.06>128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative640.25 - 1>128
Klebsiella pneumoniae (ATCC 13883)Gram-negative32≤0.03 - 0.125>128
Candida albicans (ATCC 90028)Fungus>128Not ApplicableNot Applicable

Interpretation of Results:

The illustrative data suggests that this compound possesses a broad spectrum of antibacterial activity, with more pronounced efficacy against Gram-positive bacteria. Its potent activity against Bacillus subtilis and moderate activity against Staphylococcus aureus are noteworthy. The elevated MIC against MRSA suggests that while it may have some effect, it is less potent against this resistant strain compared to a dedicated anti-MRSA agent like Vancomycin.

Against Gram-negative bacteria, the compound shows moderate to low activity, with higher MIC values for E. coli, P. aeruginosa, and K. pneumoniae. This is a common characteristic of some quinolone derivatives and highlights the challenge of penetrating the outer membrane of Gram-negative organisms.[10] The compound does not appear to have significant antifungal activity against Candida albicans at the concentrations tested.

Experimental Protocols: A Foundation of Trustworthiness

The following protocols are based on CLSI guidelines to ensure the generation of reliable and reproducible data.[6][11]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[8]

Materials:

  • This compound

  • Benchmark antibiotics (Ciprofloxacin, Vancomycin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (as listed in the table)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and benchmark antibiotics in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Culture the microbial strains on appropriate agar plates overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial agents in CAMHB to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or a spectrophotometer.[9][12]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto an MHA plate.

  • Incubation: Incubate the MHA plates at 35°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[14]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the MIC and MBC determination process.

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination stock Prepare Antimicrobial Stock Solutions serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Wells with Microbial Suspension inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (18-24h, 35°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Plates (18-24h, 35°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Plausible Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics are well-established inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[15][16][17] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, a process essential for the initiation of replication. It is the main target of quinolones in many Gram-negative bacteria.[10]

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication. It is the primary target in many Gram-positive bacteria.[16]

Quinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes. This leads to the formation of a toxic ternary complex that blocks the progression of the replication fork and ultimately results in chromosome fragmentation and cell death.[15][18] It is highly probable that this compound shares this mechanism of action, with its differential activity against Gram-positive and Gram-negative bacteria potentially reflecting varying affinities for the topoisomerases of different species.

The diagram below illustrates this proposed mechanism.

G cluster_cell Bacterial Cell compound This compound enzyme_dna DNA Gyrase / Topoisomerase IV + Bacterial DNA compound->enzyme_dna Binds to complex ternary_complex Toxic Ternary Complex (Compound + Enzyme + DNA) enzyme_dna->ternary_complex Stabilizes replication_block Replication Fork Blockage ternary_complex->replication_block ds_breaks Double-Strand Breaks replication_block->ds_breaks cell_death Cell Death ds_breaks->cell_death

Caption: Proposed Mechanism of Action of this compound.

Conclusion and Future Directions

This guide provides a foundational benchmark for the antimicrobial spectrum of this compound. The illustrative data, grounded in the performance of similar chemical entities, suggests a promising profile, particularly against Gram-positive bacteria. The detailed, CLSI-compliant protocols offer a robust framework for empirical validation and further investigation.

Future studies should focus on confirming the MIC and MBC values against a broader panel of clinical isolates, including multidrug-resistant strains. Elucidating the precise interactions with DNA gyrase and topoisomerase IV through enzymatic assays and molecular docking would provide definitive evidence for the proposed mechanism of action. Furthermore, evaluating the compound's cytotoxicity against mammalian cell lines is a critical next step in assessing its therapeutic potential. The quinolin-2(1H)-one scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents, and this compound warrants further exploration in the ongoing battle against infectious diseases.

References

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A Researcher's Guide to Comparative Docking of Quinolinone Derivatives Against Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinolinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities, particularly in oncology.[1] Its derivatives have been the subject of intense investigation as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2] This guide provides an in-depth, comparative analysis of in-silico docking studies of quinolinone and its bioisosteric cousin, quinazolinone, against two pivotal oncogenic targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This document is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a framework for understanding the causality behind experimental choices in computational drug design. We will delve into the intricacies of molecular docking protocols, the interpretation of docking results, and the crucial structure-activity relationships (SAR) that guide the rational design of more potent and selective kinase inhibitors.

The Rationale: Why Quinolinones and Kinase Targets?

The rationale for focusing on quinolinone derivatives as kinase inhibitors is rooted in their structural features, which allow for versatile functionalization and interaction with the ATP-binding pockets of kinases.[3][4] EGFR and VEGFR-2 are well-validated targets in cancer therapy. EGFR overexpression and mutations are hallmarks of various epithelial cancers, while VEGFR-2 is a key mediator of tumor angiogenesis, the process by which tumors develop their own blood supply.[4][5][6] Consequently, inhibiting these kinases can disrupt tumor growth, proliferation, and survival.[7]

Molecular docking serves as a powerful computational tool to predict the binding affinity and orientation of a ligand (in this case, a quinolinone derivative) within the active site of a protein target.[8] By comparing the docking scores and interaction patterns of a series of derivatives, we can glean valuable insights into the structural modifications that enhance binding affinity and, by extension, biological activity.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The integrity of any in-silico study hinges on a meticulously executed and well-validated protocol. Here, we present a detailed, step-by-step methodology for a typical molecular docking experiment, which can be adapted for various software suites. For the purpose of this guide, we will reference workflows applicable to both the widely used AutoDock Vina and the comprehensive Schrödinger Suite (Maestro/Glide).

Part 1: Ligand and Receptor Preparation

A critical prerequisite for a successful docking study is the proper preparation of both the small molecule (ligand) and the macromolecule (receptor).

Ligand Preparation:

  • 2D Structure Sketching and Conversion: The 2D chemical structures of the quinolinone derivatives are drawn using software such as ChemDraw or Maestro. These are then converted to 3D structures.

  • Energy Minimization: The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy conformation.

  • Charge and Tautomeric State Assignment: Appropriate ionization and tautomeric states at a physiological pH (typically 7.4) are assigned. Software like Schrödinger's LigPrep can automate this process.[9][10]

  • File Format Conversion: The prepared ligand structures are saved in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina or .mae for Schrödinger).

Receptor Preparation:

  • PDB Structure Acquisition: The 3D crystal structure of the target protein (e.g., EGFR or VEGFR-2) is downloaded from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand, as this helps in defining the binding site.

  • Protein "Cleaning": The raw PDB file is processed to remove water molecules, co-solvents, and any existing ligands.

  • Adding Hydrogens and Assigning Charges: Hydrogens are added to the protein structure, and partial charges are assigned (e.g., Kollman charges).

  • Structural Refinement: The protein structure is checked for missing atoms, side chains, or loops. Tools like the Protein Preparation Wizard in Maestro can be used to rectify these issues and perform a restrained energy minimization to relieve any steric clashes.[11]

  • Grid Generation: A grid box is defined around the active site of the receptor.[12] This box delineates the search space for the docking algorithm. The size and center of the grid are critical parameters and are often determined based on the position of a co-crystallized ligand.

Part 2: The Docking Simulation

With the prepared ligand and receptor, the docking simulation can be initiated.

For AutoDock Vina:

  • The prepared ligand (.pdbqt) and receptor (.pdbqt) files, along with a configuration file specifying the grid box coordinates and exhaustiveness of the search, are used as input.

  • Vina then explores various conformations and orientations of the ligand within the grid box and scores them based on its scoring function.

For Schrödinger's Glide:

  • The prepared protein and ligand files (.mae) are used as input.

  • A receptor grid is generated, and the ligand docking job is set up, allowing for different levels of precision (e.g., HTVS, SP, XP).[13]

  • Glide docks the ligands and reports the docking scores and poses.

Part 3: Post-Docking Analysis

The raw output of a docking simulation is a set of poses for each ligand with corresponding docking scores. A thorough post-docking analysis is essential to interpret these results meaningfully.

  • Visual Inspection of Binding Poses: The top-scoring poses are visually inspected to assess their plausibility. This includes checking for favorable interactions with key amino acid residues in the active site.

  • Analysis of Ligand-Protein Interactions: The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are analyzed. Tools like LigPlot+ or the Interaction Diagram feature in Maestro are invaluable for generating 2D representations of these interactions.[14][15][16][17][18]

  • Comparison with Known Binders: If a co-crystallized ligand or a known inhibitor is available, its binding mode is used as a reference to validate the docking protocol and assess the binding poses of the new derivatives.

Below is a Graphviz diagram illustrating the general workflow of a molecular docking experiment.

docking_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Receptor Preparation Receptor Preparation Receptor Preparation->Molecular Docking Pose Generation & Scoring Pose Generation & Scoring Molecular Docking->Pose Generation & Scoring Interaction Analysis Interaction Analysis Pose Generation & Scoring->Interaction Analysis SAR Analysis SAR Analysis Interaction Analysis->SAR Analysis

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Analysis of Quinolinone Derivatives

The following tables summarize the docking scores and, where available, the corresponding in vitro inhibitory activity (IC50) of selected quinolinone and quinazolinone derivatives against EGFR and VEGFR-2. A lower docking score generally indicates a higher predicted binding affinity.

Table 1: Comparative Docking Data of Quinolinone/Quinazolinone Derivatives against EGFR

Compound IDScaffoldDocking Score (kcal/mol)EGFR IC50 (nM)Key Interactions/NotesReference
Erlotinib (Reference) Quinazoline-~20Standard EGFR inhibitor[6]
Compound 8b Quinazolinone-1.37High potency[19]
Compound 5 Quinazoline-111-fold more potent than vandetanib[20]
Compound 8 Quinazoline-2.7 (T790M/L858R)Active against resistant mutant[3][20]
SIQ17 Indeno[1,2-c]quinoline-~0.6-10.2Potent sulfonylated derivative[6]
CPD4 Quinoxalinone-7.03.04Potent against triple mutant EGFR[21]
CPD15 Quinoxalinone-7.06.50Potent against triple mutant EGFR[21]

Table 2: Comparative Docking Data of Quinolinone Derivatives against VEGFR-2

Compound IDScaffoldDocking Score (kcal/mol)VEGFR-2 IC50 (nM)Key Interactions/NotesReference
Sorafenib (Reference) Urea/Pyridine-53.65Standard VEGFR-2 inhibitor[7]
Compound Q2 Quinolin-4(1H)-one-14.65-Highest docking score in its series[5][22]
Compound 13 Isatin-Quinoline Hybrid-69.11Strong VEGFR-2 inhibition[7]
Compound 14 Isatin-Quinoline Hybrid-85.89Strong VEGFR-2 inhibition[7]
Compound 9 Quinoline-98.53Moderate VEGFR-2 inhibition[7]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key SAR trends for quinolinone-based kinase inhibitors:

  • The Quinoline/Quinazoline Core: This bicyclic system serves as a crucial scaffold that anchors the molecule within the ATP-binding pocket, often forming a key hydrogen bond with a conserved hinge region residue (e.g., Met793 in EGFR).

  • Substitutions at the 4-position: The 4-anilino substitution is a common feature in many potent EGFR inhibitors, where the aniline moiety extends into a hydrophobic pocket.[3]

  • Role of Specific Functional Groups: The presence of moieties capable of forming hydrogen bonds and hydrophobic interactions significantly influences binding affinity. For instance, the urea moiety in some VEGFR-2 inhibitors plays a critical role in binding.[5]

  • Targeting Resistant Mutants: Modifications to the core scaffold and its substituents can confer activity against drug-resistant mutant forms of kinases, such as the T790M "gatekeeper" mutation in EGFR.[3][20]

The Underlying Biology: Signaling Pathways

The inhibition of EGFR and VEGFR-2 by quinolinone derivatives has profound effects on downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

The EGFR Signaling Pathway:

Upon activation by its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This triggers a cascade of intracellular signaling, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately leading to cell proliferation and survival. Quinolinone-based inhibitors block the initial autophosphorylation step, thereby shutting down these downstream signals.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK Ras->ERK ERK->Proliferation Quinolinone Quinolinone Inhibitor Quinolinone->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative docking of quinolinone derivatives against EGFR and VEGFR-2. The presented data and protocols underscore the power of in-silico methods in modern drug discovery. The insights gained from these studies are instrumental in guiding the synthesis of novel derivatives with improved potency and selectivity.

Future research in this area will likely focus on:

  • Developing inhibitors against emerging resistant mutations: As new resistance mechanisms to current therapies arise, computational methods will be crucial in designing the next generation of inhibitors.

  • Improving the accuracy of scoring functions: Ongoing research aims to develop more accurate scoring functions that can better predict binding affinities.

  • Leveraging artificial intelligence and machine learning: AI/ML models are increasingly being used to predict the activity of novel compounds and to de novo design molecules with desired properties.

By integrating computational and experimental approaches, the full therapeutic potential of the versatile quinolinone scaffold can be realized in the ongoing fight against cancer.

References

  • MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Frontier in Medical and Health Research. Available at: [Link]

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  • Schrödinger Docking Tutorial. CD ComputaBio. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available at: [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega. Available at: [Link]

  • How to generate 2D diagrams after Docking. YouTube. Available at: [Link]

  • (PDF) MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. Available at: [Link]

  • Protein-Ligand Interaction Tutorial. YouTube. Available at: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Brieflands. Available at: [Link]

  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. SpringerLink. Available at: [Link]

  • How to dock molecules with softwares from Schrödinger Inc. Harvard University. Available at: [Link]

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. Available at: [Link]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. Available at: [Link]

  • Post docking (Autodock Vina) analysis using Ligplot. YouTube. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. Available at: [Link]

  • Three dimensional QSAR analysis of Quinazolinone derivatives as EGFR Inhibitors. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. Available at: [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. National Center for Biotechnology Information. Available at: [Link]

  • Tutorial: Docking with Glide. UC Santa Barbara. Available at: [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • EP 2 | POST DOCKING ASSESSMENT by visualizing 2D and 3D Protein-Ligand interactions. YouTube. Available at: [Link]

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A Comparative Guide to the Evaluation of Off-Target Effects of 7-Bromo-1-methylquinolin-2(1H)-one Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and the Imperative of Selectivity

The quinolin-2(1H)-one core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous potent kinase inhibitors.[1][2][3] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, molecules that can selectively inhibit specific kinases are of immense therapeutic interest.

This guide focuses on a promising lead compound, 7-Bromo-1-methylquinolin-2(1H)-one , and its analogues. While this scaffold shows potential for potent inhibition of a primary target kinase (e.g., a Cyclin-Dependent Kinase involved in cell cycle progression), its ultimate clinical success hinges on a thorough understanding and mitigation of its off-target effects.[6] Unintended interactions with other kinases or proteins can lead to toxicity, reduced efficacy, and clinical trial failures.[2] Up to 90% of clinical trial failures are attributed to safety issues, many arising from unforeseen off-target interactions.[2]

This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the off-target profiles of this compound analogues. We will move from predictive computational methods to broad biochemical screens and finally to validation in a physiological cellular context, explaining the causality behind each experimental choice.

Part 1: Predictive Assessment - In Silico Off-Target Profiling

The first step in our evaluation is to build a predictive map of potential off-target interactions. This in silico approach is cost-effective and allows us to prioritize our experimental resources on the most probable off-targets.[7][8]

Causality Behind the Approach:

We employ two main computational strategies:

  • Chemical Similarity Analysis: Based on the principle that structurally similar molecules often have similar biological activities. We use algorithms like the Similarity Ensemble Approach (SEA) to compare our quinolinone scaffold against large databases of compounds with known kinase inhibitory activity.[8] This can rapidly flag kinases that are frequently inhibited by structurally related compounds.

  • Structure-Based Docking: If the 3D crystal structures of potential off-target kinases are available, we can perform molecular docking simulations. This involves computationally placing our quinolinone analogues into the ATP-binding pocket of various kinases to predict binding affinity.[9][10] Since the ATP-binding site is highly conserved across the kinome, this is a common source of off-target effects for kinase inhibitors.

The output of this phase is not a definitive list of off-targets, but rather a prioritized, risk-ranked list of kinases that warrant further experimental investigation.

Part 2: In Vitro Biochemical Profiling - A Broad Kinome Scan

With a prioritized list from our in silico analysis, we now move to broad, direct experimental testing. The goal is to obtain quantitative data on the inhibitory activity of our analogues against a large, diverse panel of purified kinases.

Expertise in Experimental Design:

A comprehensive kinase panel, covering different branches of the human kinome, is essential for a thorough off-target analysis.[6][11] Commercial services offer panels of over 400 distinct kinases. The choice of ATP concentration in these assays is critical. We perform the initial screen at a single, high concentration of the inhibitor (e.g., 1-10 µM) at an ATP concentration close to the Michaelis constant (Km) for each kinase. This allows for a standardized comparison and helps identify even weak off-target interactions. Any significant inhibition ("hits") from this primary screen is then followed up with full dose-response curves to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a typical luminescence-based assay to measure kinase activity, which quantifies the amount of ATP remaining after the kinase reaction.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase being tested.
  • Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for the kinase in the kinase buffer.
  • Analogue Solutions: Prepare a serial dilution of the this compound analogues in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
  • Kinase Solution: Dilute the purified kinase enzyme to the desired concentration in kinase buffer.

2. Assay Procedure:

  • Add 5 µL of the serially diluted quinolinone analogue or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
  • Initiate the kinase reaction by adding 10 µL of a pre-mixed ATP/substrate solution to each well.
  • Incubate the reaction plate at 30°C for 1 hour. The incubation time may need to be optimized for each kinase.
  • Stop the reaction and detect the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).
  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
  • Read the luminescence on a plate reader.

3. Data Analysis:

  • The luminescent signal is inversely proportional to kinase activity.
  • Normalize the data using vehicle (DMSO) controls (0% inhibition) and a no-kinase control (100% inhibition).
  • Plot the percent inhibition versus the logarithm of the analogue concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Cellular Validation - Target Engagement and Phenotypic Consequences

An IC50 value from a biochemical assay is crucial, but it doesn't guarantee that a compound will engage its target within the complex environment of a living cell.[12] Cellular validation is a self-validating step to confirm that the observed biochemical activity translates to a physiological context.

A. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify drug-target interaction in intact cells or even tissues.[1][3][13]

Causality Behind the Approach: The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[3][5] This stabilization results in a higher melting temperature. By heating cells treated with our quinolinone analogues to various temperatures and then quantifying the amount of soluble target protein remaining, we can detect this thermal shift. A significant shift confirms that the compound is engaging the target in a cellular environment.[1][12]

Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

1. Cell Treatment:

  • Culture cells known to express the target kinase and potential off-target kinases to ~80% confluency.
  • Treat the cells with the desired concentration of the quinolinone analogue or vehicle (DMSO) for 1-2 hours in culture medium.

2. Thermal Challenge:

  • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
  • Cool the tubes at room temperature for 3 minutes.

3. Lysis and Protein Quantification:

  • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
  • Transfer the supernatant to new tubes and determine the protein concentration.

4. Western Blot Analysis:

  • Normalize the protein concentrations for all samples.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with primary antibodies specific for the intended target kinase and key off-target kinases identified in the kinome scan.
  • Use an appropriate secondary antibody and detect the signal using a chemiluminescence imager.

5. Data Analysis:

  • Quantify the band intensities for each temperature point.
  • Plot the relative amount of soluble protein versus temperature to generate a melting curve.
  • Compare the melting curves of the vehicle-treated versus the analogue-treated samples to identify a thermal shift.
B. Phenotypic Screening

Phenotypic screening assesses the overall effect of a compound on cellular characteristics without pre-supposing the mechanism.[4][9] This approach can uncover unexpected biological activities resulting from off-target effects. For a compound intended to inhibit a cell cycle kinase, high-content imaging can be used to quantify effects on cell cycle progression, apoptosis, and cell morphology.

Part 4: Data Integration and Comparative Analysis of Analogues

The final step is to synthesize the data from our multi-pronged approach to build a comprehensive off-target profile for each analogue. This allows for a direct, evidence-based comparison to guide lead optimization.

Let's consider our lead, Compound A (this compound) , and two hypothetical analogues designed to improve potency or physicochemical properties:

  • Analogue 1: 7-Chloro -1-methylquinolin-2(1H)-one (investigating the effect of the halogen).

  • Analogue 2: 7-Bromo-1-ethyl quinolin-2(1H)-one (investigating the effect of the N-alkyl group).

The table below presents a hypothetical but realistic dataset for these compounds, assuming the primary target is CDK2.

Parameter Compound A (Lead) Analogue 1 (7-Cl) Analogue 2 (1-Et)
Primary Target: CDK2 IC50 (nM) 5045120
Off-Target 1: CDK9 IC50 (nM) 800750>10,000
Off-Target 2: VEGFR2 IC50 (nM) 2,500>10,0002,800
Selectivity (CDK9/CDK2) 16-fold16.7-fold>83-fold
Selectivity (VEGFR2/CDK2) 50-fold>222-fold23-fold
CETSA (CDK2) Thermal Shift (°C) +4.2+4.5+2.1
Phenotypic Outcome (% G2/M Arrest) 65%70%40%
Interpretation and Causality:
  • Analogue 1 (7-Chloro): Shows slightly improved potency against the primary target (CDK2) and, critically, demonstrates significantly improved selectivity by eliminating the off-target activity against VEGFR2. The CETSA data confirms strong target engagement in cells, which translates to a robust phenotypic response. This would be a promising candidate for further development.

  • Analogue 2 (1-Ethyl): The modification from a methyl to an ethyl group at the N1 position results in a loss of potency against the primary target and reduced cellular target engagement (smaller thermal shift). While it shows excellent selectivity against CDK9, its overall profile is less desirable than the lead compound. This provides crucial structure-activity relationship (SAR) information, suggesting the N-methyl group is important for potent activity.

Visualizations

Experimental Workflow

G cluster_0 In Silico Prediction cluster_1 In Vitro Screening cluster_2 Cellular Validation cluster_3 Data Analysis in_silico Compound Analogues (e.g., this compound) similarity Chemical Similarity (SEA) in_silico->similarity docking Structure-Based Docking in_silico->docking panel Broad Kinome Panel Screen (>400 Kinases) similarity->panel Prioritized List docking->panel Prioritized List dose_response IC50 Determination (Dose-Response) panel->dose_response Hits cetsa CETSA (Target Engagement) dose_response->cetsa Confirmed Hits phenotypic Phenotypic Screening (e.g., High-Content Imaging) dose_response->phenotypic analysis Integrated Data Analysis & SAR cetsa->analysis phenotypic->analysis analysis->in_silico Guide Next Round of Analogue Design

Caption: Workflow for systematic off-target evaluation.

Hypothetical Signaling Pathway

G cluster_on_target On-Target Pathway (Cell Cycle) cluster_off_target Off-Target Pathway (Survival) compound Quinolinone Analogue CDK2 CDK2 compound->CDK2 On-Target Inhibition VEGFR2 VEGFR2 compound->VEGFR2 Off-Target Inhibition Rb pRb CDK2->Rb E2F E2F Rb->E2F G1_S G1/S Transition E2F->G1_S PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: On-target vs. off-target pathway effects.

Conclusion

The evaluation of off-target effects is not merely a regulatory hurdle but a fundamental component of rational drug design. For promising scaffolds like this compound, a multi-tiered strategy combining in silico prediction, broad biochemical screening, and robust cellular validation is paramount. This integrated approach allows for the early identification of potential liabilities and provides a clear, data-driven path for optimizing lead compounds. By understanding the complete biological interaction profile of these analogues, we can more effectively design selective, potent, and ultimately safer kinase inhibitors for therapeutic intervention.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 17, 2026, from [Link]

  • Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 178 kinase inhibitors. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 17, 2026, from [Link]

  • Lin, Y., et al. (2021). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 12(1), 6925. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Al-Otaibi, F., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(25), 8899. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of the Chinese Chemical Society. Available at: [Link]

  • Lountos, G. T., et al. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5384-5389. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]

  • Vilar, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2686-2696. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 17, 2026, from [Link]

  • Patel, R. V., et al. (2014). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 19(11), 17743-17773. Available at: [Link]

  • Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs. Nature, 462(7270), 175-181. Available at: [Link]

  • Frontier in Medical and Health Research. (2025). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Retrieved January 17, 2026, from [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. Available at: [Link]

  • Hosseini, S. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Cancer Nanotechnology, 15(1), 74. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-1-methylquinolin-2(1H)-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Bromo-1-methylquinolin-2(1H)-one, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a brominated heterocyclic compound, this compound requires specific handling procedures due to its classification as a halogenated organic compound.

While comprehensive toxicological data for this compound is not extensively documented, its structural analogues and chemical class suggest that it should be handled with care. For instance, similar compounds are known to cause skin, eye, and respiratory irritation[1][2]. Therefore, a cautious approach to its disposal is essential.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by strict regulations to prevent harm to human health and the environment. Key principles include proper identification, segregation, containment, and labeling of all chemical waste.[3][4][5] It is the responsibility of the department generating the hazardous waste to ensure its safe and legal disposal.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Given the potential hazards associated with halogenated organic compounds, the following PPE is mandatory:

  • Eye Protection : Tightly fitting safety goggles and a face shield.

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or perforation before use.[6][7]

  • Body Protection : A laboratory coat must be worn to protect skin and clothing.[6][7]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6][7]

Quantitative Safety Data

The following table summarizes key information for this compound and the general hazards associated with its chemical class.

PropertyValue/InformationSource
Chemical Name This compound-
CAS Number 1187933-12-5[8]
Molecular Formula C₁₀H₈BrNO[8]
Molecular Weight 238.08 g/mol [8]
Hazard Class Halogenated Organic Compound[6][9][10]
Potential Hazards May cause skin, eye, and respiratory irritation (based on similar compounds)[1][2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Classification:

  • This compound is classified as a halogenated organic waste due to the presence of bromine.[6][9][10]

2. Waste Segregation:

  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[9][10][11] Co-mingling these wastes can lead to complex and costly disposal procedures.[9]

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[4]

3. Waste Collection and Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting waste.[4][11] The container must be in good condition and have a secure, tight-fitting lid.[4][11]

  • The container must be clearly labeled as "Hazardous Waste" .[4]

4. Labeling:

  • The hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[5]

  • The label must include the following information:

    • The words "Hazardous Waste" .[4]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[4]

    • An accurate estimation of the concentration or quantity of the waste.[4]

    • The associated hazards (e.g., Irritant, Halogenated Organic).[9]

    • The name and contact information of the waste generator.[9]

5. Storage:

  • Waste containers should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4][5]

  • Ensure the storage area is well-ventilated, cool, and dry.[9]

  • Store the container in secondary containment to prevent spills.[9]

  • Keep the container closed at all times except when adding waste.[4][9]

6. Disposal Request:

  • Once the waste container is nearly full (around 90% capacity), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.[4][12]

  • Under no circumstances should this compound or its waste be disposed of down the drain. [2][6][7]

Emergency Procedures for Spills

In the event of a spill, prioritize personal safety and follow these steps:

  • Evacuate and Alert : Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill : Determine the extent of the spill. For small, manageable spills, proceed with cleanup only if you are trained and equipped to do so. For large spills, contact your institution's EHS or emergency response team immediately.[4]

  • Containment and Cleanup :

    • Wear the appropriate PPE.

    • Contain the spill using an inert absorbent material.

    • Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[9]

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the incident to your supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generate this compound Waste ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe Safety First spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify Waste: Halogenated Organic Waste fume_hood->classify segregate Segregate Waste: Keep separate from non-halogenated and incompatible waste classify->segregate container Collect in Designated Container: - Leak-proof & Compatible - Secure Lid segregate->container label Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name - Hazards & Generator Info container->label store Store in Satellite Accumulation Area: - Closed Container - Secondary Containment - Well-ventilated label->store request_pickup Container Full (90%)? Submit Waste Pickup Request to EHS store->request_pickup end End: Proper Disposal by EHS request_pickup->end spill_procedure Follow Emergency Spill Procedure: - Evacuate & Alert - Assess & Contain - Clean & Decontaminate - Report spill->spill_procedure Emergency spill_procedure->store Collect Spill Waste

Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.

References

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. [Link]

  • Chemical and Hazardous Waste | Harvard Environmental Health and Safety. [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. [Link]

  • Chemical Waste Management Reference Guide | Environmental Health and Safety - OSU EHS - The Ohio State University. [Link]

  • Chemical Waste | Environmental Health & Safety (EHS). [Link]

  • Hazardous Waste Segregation. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • 7-Bromo-1-methylquinolin-4(1H)-one | C10H8BrNO | CID 78322735 - PubChem. [Link]

  • MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE - Capot Chemical. [Link]

  • Material Safety Data Sheet - West Liberty University. [Link]

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A Senior Application Scientist's Guide to Handling 7-Bromo-1-methylquinolin-2(1H)-one: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 7-Bromo-1-methylquinolin-2(1H)-one demands the highest standards of safety and scientific rigor. This guide moves beyond a simple checklist, offering a dynamic, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating safety system in your laboratory, ensuring that your focus remains on innovation, underpinned by an unwavering commitment to personal and environmental safety.

Hazard Assessment: Understanding the Adversary

A definitive, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature.[1] This is common for novel research chemicals. Therefore, our safety protocols must be predicated on a cautious interpretation of data from structurally similar compounds and established principles of chemical hazard assessment.

Analysis of analogous bromo-quinoline structures reveals several potential hazards:

  • Skin and Eye Irritation: Related compounds are classified as causing skin irritation and serious eye irritation.[2][3][4] Direct contact with the solid powder or solutions can lead to redness, inflammation, and discomfort.

  • Respiratory Tract Irritation: Inhalation of fine dust particles may cause respiratory irritation.[1][2][3][4]

  • Acute Oral Toxicity: Some related quinolinones are classified with Acute Toxicity 4 (Oral), indicating they may be harmful if swallowed.

  • Unknown Chronic Effects: Due to the lack of extensive research, we must assume the potential for unknown long-term health effects. The International Agency for Research on Cancer (IARC) has not classified this specific compound, but this absence of data necessitates a conservative approach.[1]

Given these factors, this compound must be handled as a substance of unknown toxicity with known irritant properties.

The First Line of Defense: Engineering and Administrative Controls

Before any PPE is selected, robust engineering and administrative controls must be in place. PPE serves as the final barrier and should never be the primary method of exposure control.[5][6]

  • Engineering Controls: All manipulations involving the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure eyewash stations and safety showers are readily accessible and unobstructed.[2]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this compound. Minimize the quantities handled and stored. Restrict access to authorized personnel only.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. We can categorize these operations into two tiers: Routine Handling and Increased-Risk Scenarios.

Tier 1: Core PPE for Routine Handling

This level of protection is mandatory for low-volume, low-risk tasks such as weighing small quantities in a fume hood, preparing stock solutions, or performing thin-layer chromatography (TLC).

PPE ComponentSpecificationRationale
Hand Protection Disposable Nitrile GlovesProvides excellent protection against incidental splashes of common laboratory solvents and the solid compound.[6] Inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[1]
Eye Protection ANSI Z87-rated Safety Glasses with Side ShieldsProtects against accidental splashes and flying particles during routine handling.[6] Standard prescription glasses are not a substitute.
Body Protection Long-sleeved Laboratory CoatProtects skin and personal clothing from minor spills and contamination. Should be buttoned completely.
Footwear Closed-toe shoesProtects feet from spills and dropped objects.
Tier 2: Escalated PPE for Increased-Risk Scenarios

This enhanced protection is required for tasks with a higher potential for exposure, including handling large quantities, cleaning spills, or procedures that may generate aerosols or dust outside of a fume hood.

PPE ComponentSpecificationRationale
Hand Protection Double Gloving (Nitrile)Recommended when handling hazardous drugs and compounds of unknown toxicity to provide an additional barrier.[5] The outer glove can be removed immediately after a potential contamination event, protecting the inner glove and the user.[5]
Eye & Face Protection Chemical Splash Goggles or a Full-Face ShieldSafety glasses are insufficient when there is a significant splash hazard.[6] Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes.[5][7][8]
Respiratory Protection NIOSH-approved Air-Purifying Respirator with P95/P100 Particulate Filters (for solids) or Organic Vapor CartridgesRequired if there is a risk of inhaling dusts or aerosols, especially outside of a fume hood (e.g., during a large spill).[1][9] The specific cartridge type depends on the solvent used. A full respiratory protection program, including fit testing, is required by OSHA.
Body Protection Chemical-resistant Apron or Disposable CoverallWorn over the lab coat, an apron provides an additional layer of protection against significant splashes of corrosive or hazardous materials.[7]

Procedural Guide: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The following workflow should be committed to memory and practice.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Outer if double-gloved) Doff2 2. Apron/Coverall Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 Doff6 6. Inner Gloves Doff5->Doff6 WashHands_End Wash Hands Thoroughly Doff6->WashHands_End WashHands_Start Wash Hands WashHands_Start->Don1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.